CP 640186
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
| Record name | CP-640186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-640186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CP-640186
Introduction: Targeting the Gatekeeper of Lipid Metabolism
In the landscape of metabolic disease research, the regulation of lipid homeostasis is a paramount objective. De novo fatty acid synthesis and fatty acid oxidation are two critical and reciprocally regulated pathways that determine cellular and systemic lipid balance. At the nexus of these pathways lies Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in fatty acid biosynthesis. Consequently, ACC has emerged as a high-value therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This technical guide provides a comprehensive exploration of the mechanism of action of CP-640186, a potent and well-characterized inhibitor of ACC. We will delve into its molecular interactions, its impact on cellular metabolism, and the experimental methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal research compound.
Core Mechanism of Action: Allosteric Inhibition of Acetyl-CoA Carboxylase
CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that acts as a potent, reversible, and allosteric inhibitor of both major isoforms of ACC: ACC1 and ACC2.[1][2] Unlike competitive inhibitors that vie for the same binding site as the enzyme's natural substrates, CP-640186 exerts its effect by binding to a distinct allosteric site.
Kinetic studies have revealed that the inhibition by CP-640186 is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1][2][3] This inhibition pattern signifies that CP-640186 does not bind to the active sites for these substrates. Instead, it binds to the enzyme-substrate complex (in the case of ATP) or to the enzyme itself, independently of the other substrates, to modulate its catalytic activity. Structural studies have further pinpointed its binding site to the carboxyltransferase (CT) domain, at the interface between the two monomers of the CT dimer.[1][4]
The isozyme-nonselective nature of CP-640186 is a key feature of its mechanism, allowing it to modulate lipid metabolism in multiple tissues.[3][5][6] ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[7] ACC2, on the other hand, is primarily associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart.[2] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
By inhibiting both ACC1 and ACC2, CP-640186 orchestrates a dual effect on lipid metabolism:
-
Inhibition of Fatty Acid Synthesis: In lipogenic tissues, the inhibition of ACC1 by CP-640186 leads to a reduction in the cytosolic pool of malonyl-CoA. As malonyl-CoA is the essential building block for fatty acid synthesis, its depletion effectively curtails this pathway.[2]
-
Stimulation of Fatty Acid Oxidation: In oxidative tissues, the inhibition of ACC2 by CP-640186 decreases the localized concentration of malonyl-CoA at the mitochondrial membrane. This alleviates the inhibition of CPT1, thereby promoting the uptake and subsequent oxidation of fatty acids within the mitochondria.[2]
This coordinated modulation of lipid metabolism underscores the therapeutic potential of CP-640186 in metabolic diseases.
Quantitative Data Summary
The potency and efficacy of CP-640186 have been extensively characterized in a variety of in vitro and in vivo systems. The following table summarizes key quantitative data.
| Parameter | Species/System | Target/Effect | Value | Reference |
| IC50 | Rat | ACC1 (liver) | 53 nM | [1][3][5][8] |
| IC50 | Rat | ACC2 (skeletal muscle) | 61 nM | [1][3][5][8] |
| EC50 | HepG2 cells | Inhibition of Fatty Acid Synthesis | ~0.62 µM | [8] |
| EC50 | HepG2 cells | Inhibition of Triglyceride Synthesis | ~1.8 µM | [8] |
| EC50 | C2C12 cells | Stimulation of Fatty Acid Oxidation | 57 nM | [1][8] |
| ED50 | Rats | Inhibition of Fatty Acid Synthesis | 13 mg/kg | [1][3] |
| ED50 | CD1 Mice | Inhibition of Fatty Acid Synthesis | 11 mg/kg | [1][3] |
| ED50 | ob/ob Mice | Inhibition of Fatty Acid Synthesis | 4 mg/kg | [1][3] |
| ED50 | Rats | Stimulation of Whole Body Fatty Acid Oxidation | ~30 mg/kg | [3][9] |
Visualizing the Mechanism of Action
To visually conceptualize the role of CP-640186 in cellular metabolism, the following signaling pathway diagram illustrates its points of intervention.
Caption: Signaling pathway of CP-640186 action on lipid metabolism.
Experimental Protocols for Mechanistic Elucidation
The characterization of CP-640186's mechanism of action relies on a suite of robust biochemical and cellular assays. The following sections detail the methodologies for key experiments, emphasizing the principles of self-validating systems.
Biochemical Assay: In Vitro ACC Inhibition
Objective: To determine the direct inhibitory effect of CP-640186 on the enzymatic activity of purified ACC1 and ACC2.
Principle: The activity of ACC is measured by quantifying the rate of ADP production, which is stoichiometrically linked to the carboxylation of acetyl-CoA. A common method is the use of a coupled enzyme assay, such as the ADP-Glo™ Kinase Assay, which provides a luminescent readout.[7][10] The inclusion of positive and negative controls ensures the validity of the assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified recombinant human ACC1 and ACC2 enzymes in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a substrate solution containing acetyl-CoA, ATP, and sodium bicarbonate in the assay buffer.
-
Prepare a serial dilution of CP-640186 in DMSO, followed by a final dilution in the assay buffer. A vehicle control (DMSO) must be included.
-
-
Assay Reaction:
-
In a 384-well plate, add the ACC enzyme to each well.
-
Add the diluted CP-640186 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Detection:
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CP-640186 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: Include a known ACC inhibitor (e.g., TOFA) to confirm the assay is sensitive to inhibition.
-
Negative Control: Wells with no enzyme to determine the background signal.
-
Linearity: Ensure the reaction time and enzyme concentration are optimized to be within the linear range of product formation.
Caption: Experimental workflow for the in vitro ACC inhibition assay.
Cellular Assay: Measurement of De Novo Fatty Acid Synthesis
Objective: To quantify the effect of CP-640186 on the rate of new fatty acid synthesis in a cellular context.
Principle: This assay measures the incorporation of a labeled precursor, typically ¹⁴C-acetate or ³H-acetate, into the cellular lipid pool. A reduction in the incorporation of the radiolabel in the presence of the inhibitor indicates a decrease in de novo fatty acid synthesis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate lipogenic cells (e.g., HepG2) in a suitable culture medium and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of CP-640186 or vehicle control for a specified period (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Add ¹⁴C-acetate or ³H-acetate to the culture medium and incubate for a defined period (e.g., 2 hours) to allow for its incorporation into newly synthesized fatty acids.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a standard method, such as the Folch extraction (chloroform:methanol).
-
-
Quantification:
-
Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each sample to account for variations in cell number.
-
Calculate the percent inhibition of fatty acid synthesis for each concentration of CP-640186 relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Self-Validation System:
-
Parallel Controls: Run vehicle-treated and untreated cells in parallel to establish baseline fatty acid synthesis rates.
-
Protein Normalization: A BCA or Bradford protein assay is crucial to normalize the data and ensure that any observed effects are not due to cytotoxicity.
-
Time Course: A time-course experiment can be performed to ensure the chosen labeling period is within the linear phase of radiolabel incorporation.
Cellular Assay: Measurement of Fatty Acid Oxidation
Objective: To assess the ability of CP-640186 to stimulate the rate of fatty acid oxidation in cells.
Principle: This assay measures the oxidation of a radiolabeled fatty acid, such as ¹⁴C-palmitate, to ¹⁴CO₂ or acid-soluble metabolites. An increase in the production of these labeled products indicates an enhancement of fatty acid oxidation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture oxidative cells (e.g., C2C12 myotubes) in a suitable medium.
-
Pre-treat the cells with various concentrations of CP-640186 or vehicle control for a specified duration.
-
-
Oxidation Reaction:
-
Incubate the treated cells with a medium containing ¹⁴C-palmitate complexed to bovine serum albumin (BSA).
-
The incubation is typically carried out in sealed flasks or plates containing a trapping agent for ¹⁴CO₂ (e.g., a filter paper soaked in NaOH).
-
-
Capture and Quantification:
-
After the incubation period, acidify the medium (e.g., with perchloric acid) to release the dissolved ¹⁴CO₂ from the bicarbonate pool.
-
Allow sufficient time for the ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Alternatively, measure the radioactivity of the acid-soluble fraction of the medium, which contains labeled metabolic intermediates.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content.
-
Calculate the fold-stimulation of fatty acid oxidation for each concentration of CP-640186 relative to the vehicle control.
-
Determine the EC₅₀ value for the stimulation of fatty acid oxidation.
-
Self-Validation System:
-
Positive Control: A known activator of fatty acid oxidation (e.g., AICAR, an AMPK activator) can be used to validate the assay's responsiveness.
-
Background Correction: Include wells without cells to determine the background levels of radiolabel.
-
Complete Oxidation: Measuring both ¹⁴CO₂ and acid-soluble metabolites provides a more complete picture of fatty acid oxidation.
Conclusion: A Versatile Tool for Metabolic Research
CP-640186 stands as a cornerstone compound for investigating the intricate regulation of lipid metabolism. Its well-defined mechanism of action as a potent, isozyme-nonselective ACC inhibitor provides a powerful tool to dissect the roles of de novo fatty acid synthesis and fatty acid oxidation in both physiological and pathophysiological states. The experimental frameworks detailed in this guide offer robust and validated approaches for researchers to further explore the multifaceted effects of ACC inhibition and to advance the development of novel therapeutics for metabolic diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
The Core Directive: An In-depth Technical Guide to the Function and Application of CP-640186
This guide provides a comprehensive technical overview of CP-640186, a potent small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Designed for researchers, scientists, and drug development professionals, this document delves into the core function, mechanism of action, and practical applications of CP-640186, supported by quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its biological significance.
Introduction: Targeting a Central Node of Metabolism
CP-640186 is a potent, orally active, and cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It is characterized as an isozyme-nonselective inhibitor, meaning it effectively targets both major isoforms of ACC: ACC1 and ACC2.[3][4] This dual inhibitory action positions CP-640186 as a powerful tool for modulating cellular lipid metabolism, with significant implications for various therapeutic areas, including metabolic diseases and oncology.[5][6]
ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[7] This reaction is the rate-limiting step in de novo fatty acid synthesis.[8][7] By inhibiting ACC, CP-640186 effectively reduces the intracellular pool of malonyl-CoA, a critical precursor for the synthesis of long-chain fatty acids.[1][5]
Mechanism of Action: A Dual Impact on Lipid Metabolism
The primary function of CP-640186 stems from its ability to bind to the carboxyltransferase (CT) domain of both ACC1 and ACC2.[9][10] This binding is reversible and allosteric, being uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[3][7][11][12] This unique binding mode disrupts the enzyme's catalytic activity, leading to a significant reduction in malonyl-CoA levels.
The consequences of reduced malonyl-CoA are twofold and isoform-specific:
-
Inhibition of Fatty Acid Synthesis (ACC1): ACC1 is predominantly located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue.[8] By inhibiting ACC1, CP-640186 curtails the production of malonyl-CoA available for fatty acid synthase (FAS), thereby blocking the synthesis of new fatty acids.[5][7]
-
Stimulation of Fatty Acid Oxidation (ACC2): ACC2 is primarily associated with the outer mitochondrial membrane in oxidative tissues like skeletal muscle and the heart.[8][7] Malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13][5][7] By inhibiting ACC2, CP-640186 relieves this inhibition on CPT1, leading to an increased rate of fatty acid oxidation.[1][5][7]
This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes CP-640186 a compelling molecule for studying and potentially treating metabolic disorders characterized by dysregulated lipid metabolism.[4][5][11]
Signaling Pathway of CP-640186 Action
Caption: Mechanism of action of CP-640186.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of CP-640186 from various studies.
| Parameter | Species/System | Target/Effect | Value | Reference(s) |
| IC50 | Rat | Liver ACC1 | 53 nM | [1][3] |
| Rat | Skeletal Muscle ACC2 | 61 nM | [1][3] | |
| Human | ACC1 & ACC2 | ~50-60 nM | [13][4] | |
| EC50 | C2C12 cells | Palmitate acid oxidation | 57 nM | [1] |
| Rat epitrochlearis muscle | Palmitate acid oxidation | 1.3 µM | [1][11] | |
| HepG2 cells | Inhibition of fatty acid synthesis | 0.62 µM | [1] | |
| HepG2 cells | Inhibition of triglyceride synthesis | 1.8 µM | [1] | |
| ED50 | Rats | Lowering hepatic malonyl-CoA | 55 mg/kg | [3][11] |
| Rats | Lowering soleus muscle malonyl-CoA | 6 mg/kg | [3][11] | |
| Rats | Inhibition of fatty acid synthesis | 13 mg/kg | [3][11] | |
| CD1 mice | Inhibition of fatty acid synthesis | 11 mg/kg | [3][11] | |
| ob/ob mice | Inhibition of fatty acid synthesis | 4 mg/kg | [3][11] | |
| Rats | Stimulation of whole-body fatty acid oxidation | ~30 mg/kg | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of CP-640186.
In Vitro ACC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-640186 against purified ACC1 and ACC2.
Methodology:
-
Enzyme Preparation: Purify recombinant human or rat ACC1 and ACC2.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, acetyl-CoA, and sodium bicarbonate.
-
Inhibitor Preparation: Prepare serial dilutions of CP-640186 in a suitable solvent (e.g., DMSO).
-
Assay Procedure: a. Add the purified ACC enzyme to the reaction mixture. b. Add the diluted CP-640186 or vehicle control. c. Initiate the reaction by adding [14C]sodium bicarbonate. d. Incubate at 37°C for a specified time. e. Terminate the reaction by adding acid. f. Measure the incorporation of 14C into malonyl-CoA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Fatty Acid Synthesis Assay
Objective: To measure the effect of CP-640186 on de novo fatty acid synthesis in cultured cells (e.g., HepG2).
Methodology:
-
Cell Culture: Plate HepG2 cells in a suitable culture medium and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CP-640186 or vehicle control for a predetermined time (e.g., 2 hours).[1]
-
Radiolabeling: Add [14C]acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content and calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle-treated control.
Cellular Fatty Acid Oxidation Assay
Objective: To assess the impact of CP-640186 on fatty acid oxidation in cultured cells (e.g., C2C12 myotubes).
Methodology:
-
Cell Differentiation: Differentiate C2C12 myoblasts into myotubes.
-
Treatment: Treat the myotubes with different concentrations of CP-640186 or vehicle control for a specified duration.[1]
-
Radiolabeling: Add [3H]palmitate complexed to BSA to the culture medium.
-
Oxidation Measurement: a. Incubate the cells for a period to allow for the oxidation of the radiolabeled palmitate. b. Collect the culture medium and separate the tritiated water (3H2O), a product of β-oxidation, from the unoxidized [3H]palmitate using an ion-exchange column.
-
Quantification: Measure the radioactivity of the 3H2O fraction using a scintillation counter.
-
Data Analysis: Normalize the rate of fatty acid oxidation to the total protein content and express the results as a percentage of the basal oxidation rate.
Experimental Workflow Visualization
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CP-640186 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACC Inhibitor IV, CP-640186 | Sigma-Aldrich [sigmaaldrich.com]
- 13. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-640186 in Fatty Acid Metabolism Studies
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of CP-640186 in the study of fatty acid metabolism. CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2] By elucidating its dual mechanism of action—simultaneously inhibiting de novo lipogenesis and promoting fatty acid oxidation—this document offers both foundational knowledge and detailed, field-proven protocols.[3][4] We delve into the causality behind experimental design choices, present self-validating methodologies for in vitro and in vivo applications, and summarize key quantitative data to empower robust and reproducible research in metabolic diseases.
The Central Role of Acetyl-CoA Carboxylase (ACC) in Lipid Homeostasis
To effectively utilize CP-640186 as a research tool, one must first appreciate the pivotal role of its target, Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2][3][5] This reaction is the first committed step in the de novo synthesis of fatty acids.[5]
In mammals, two main isoforms of ACC exist with distinct tissue distributions and primary functions:[5][6][7]
-
ACC1: Predominantly located in the cytosol of lipogenic tissues such as the liver and adipose tissue.[5][7] The malonyl-CoA produced by ACC1 serves as the primary building block for the synthesis of new fatty acids by the enzyme fatty acid synthase (FAS).[2][5]
-
ACC2: Primarily found on the outer mitochondrial membrane of oxidative tissues, including skeletal muscle, heart, and liver.[5][7] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[3] CPT1 is the gatekeeper enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][3]
This dual-isoform system creates a sophisticated regulatory network: when energy is abundant, ACC1 promotes fat storage; simultaneously, ACC2 prevents fat burning. Inhibition of both isoforms is therefore a powerful strategy to simultaneously block fat production and enhance fat utilization, making it a compelling therapeutic concept for metabolic syndrome.[2][6][8]
CP-640186: A Potent Dual Inhibitor of ACC1 and ACC2
CP-640186 is an orally active, N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3][9] Its isozyme-nonselective profile means it effectively targets both the lipogenic and oxidative arms of fatty acid metabolism.[2][4]
Mechanism of Action: Kinetic studies have revealed that CP-640186's inhibitory action is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate.[3][8][10] This indicates that CP-640186 does not bind to the active sites for these substrates but rather to an allosteric site at the interface of the carboxyltransferase (CT) domain dimer, preventing the enzyme's catalytic action.[9][11]
The direct consequence of ACC inhibition by CP-640186 is a rapid decrease in intracellular malonyl-CoA concentrations in both lipogenic and oxidative tissues.[2][8] This single molecular event triggers two profound metabolic shifts as illustrated below.
Quantitative Profile of CP-640186
A critical aspect of experimental design is understanding the potency and pharmacokinetic profile of the inhibitor. The following tables summarize key quantitative data for CP-640186, consolidated from authoritative sources.
Table 1: In Vitro Activity of CP-640186
| Parameter | Species/Cell Line | Target/Process | Value | Reference(s) |
| IC₅₀ | Rat | Liver ACC1 | 53 nM | [1][10][12] |
| IC₅₀ | Rat | Skeletal Muscle ACC2 | 61 nM | [1][10][12] |
| IC₅₀ | Human, Mouse, Monkey | ACC1 & ACC2 | ~60 nM | [2][4] |
| EC₅₀ | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1] |
| EC₅₀ | HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1][8] |
| EC₅₀ | C2C12 cells | Palmitate Oxidation Stimulation | 57 nM | [1][8] |
| EC₅₀ | Rat Muscle Strips | Palmitate Oxidation Stimulation | 1.3 µM | [1][8] |
Table 2: In Vivo Efficacy of CP-640186 (ED₅₀ Values)
| Effect | Species | Tissue | ED₅₀ (mg/kg) | Reference(s) |
| Malonyl-CoA Reduction | Rat | Soleus Muscle | 6 mg/kg | [8][10] |
| Rat | Cardiac Muscle | 8 mg/kg | [8][10] | |
| Rat | Quadriceps Muscle | 15 mg/kg | [8][10] | |
| Rat | Liver | 55 mg/kg | [8][10] | |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | - | 4 mg/kg | [8][10] |
| CD1 Mice | - | 11 mg/kg | [8][10] | |
| Sprague-Dawley Rats | - | 13 mg/kg | [8][10] | |
| Whole Body Fatty Acid Oxidation | Rat | - | ~30 mg/kg | [8][10] |
Table 3: Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats
| Parameter | Value | Dosing | Reference(s) |
| Plasma Half-life (t½) | 1.5 h | 5 mg/kg IV or 10 mg/kg PO | [1][9][10] |
| Bioavailability (F) | 39% | 10 mg/kg PO | [1][10] |
| Cₘₐₓ (Oral) | 345 ng/mL | 10 mg/kg PO | [1][9][10] |
| Tₘₐₓ (Oral) | 1.0 h | 10 mg/kg PO | [1][10] |
| AUC₀₋∞ (Oral) | 960 ng·h/mL | 10 mg/kg PO | [1][9][10] |
Experimental Design & Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls and explaining the rationale behind key steps.
In Vitro Methodologies
A. De Novo Lipogenesis (DNL) Assay in HepG2 Cells
-
Objective: To quantify the rate of new fatty acid synthesis and assess the inhibitory effect of CP-640186.
-
Causality: HepG2 cells are a human hepatoma line that retains ACC1 activity, making them a standard model for studying hepatic lipogenesis.[8] We use a radiolabeled substrate ([¹⁴C]acetate) that is incorporated into newly synthesized fatty acids, providing a direct measure of the DNL pathway flux.
-
Protocol:
-
Cell Culture: Plate HepG2 cells in a suitable multi-well format and grow to ~80-90% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of CP-640186 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. This allows the compound to permeate the cells and inhibit ACC.
-
Labeling: Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL. Incubate for an additional 2-4 hours.
-
Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract total lipids using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).[13]
-
Saponification & Measurement: Saponify the lipid extract to release fatty acids. After acidification, extract the fatty acids into an organic solvent.
-
Quantification: Measure the incorporated radioactivity in the fatty acid fraction using a liquid scintillation counter.
-
Data Analysis: Normalize radioactivity counts to total protein content per well. Plot the normalized counts against the log of CP-640186 concentration to determine the EC₅₀ value.
-
B. Fatty Acid Oxidation (FAO) Assay in C2C12 Myotubes
-
Objective: To measure the rate of fatty acid oxidation and evaluate the stimulatory effect of CP-640186.
-
Causality: C2C12 myotubes are a model for skeletal muscle, an oxidative tissue where ACC2 is prominently expressed.[8] This assay measures the conversion of radiolabeled palmitate to tritiated water (³H₂O), a direct product of β-oxidation.
-
Protocol:
-
Cell Culture & Differentiation: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
-
Pre-treatment: Incubate differentiated myotubes with CP-640186 (e.g., 1 nM to 10 µM) or vehicle control for 2 hours.[1]
-
Labeling: Add [9,10-³H]palmitate complexed to BSA to the medium.
-
Incubation: Incubate for 1-2 hours to allow for fatty acid uptake and oxidation.
-
Separation of ³H₂O: Precipitate the remaining labeled substrate and cellular components with perchloric acid. Separate the aqueous phase containing the ³H₂O product from the non-oxidized [³H]palmitate using a charcoal slurry or ion-exchange column.
-
Quantification: Measure the radioactivity of the aqueous phase via liquid scintillation counting.
-
Data Analysis: Normalize counts to total protein. Plot the normalized FAO rate against the log of CP-640186 concentration to determine the EC₅₀ for stimulation.
-
In Vivo Study Workflow: Diet-Induced Obese (DIO) Mouse Model
-
Objective: To assess the efficacy of CP-640186 in a preclinical model of metabolic syndrome.
-
Causality: C57BL/6J mice are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet (HFD), mimicking key aspects of human metabolic disease.[11] Chronic oral administration allows for the assessment of the compound's long-term metabolic benefits.
-
Workflow Diagram:
-
Detailed Steps:
-
Animal Model and Diet: Use male C57BL/6J mice. After acclimation, divide them into groups. Feed one group a standard chow diet and the others a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity.[11]
-
Compound Formulation & Administration: Prepare CP-640186 in a vehicle such as 0.5% methylcellulose.[11] Administer the compound once daily via oral gavage at doses ranging from 4 to 30 mg/kg, based on the desired endpoint (see Table 2).[8][10] Include a vehicle-treated HFD group and a vehicle-treated chow group as essential controls.
-
Efficacy Endpoints:
-
Metabolic Parameters: Regularly monitor body weight and food intake. Towards the end of the study, perform a glucose tolerance test (GTT) to assess insulin sensitivity.[14]
-
-
Ex Vivo Analysis:
-
Malonyl-CoA Levels: This is a critical pharmacodynamic biomarker. Homogenize tissue samples and analyze malonyl-CoA content using a sensitive method like LC-MS/MS. A significant reduction confirms target engagement.[14][15]
-
Lipid Profiling: Quantify triglyceride and total cholesterol content in plasma and liver homogenates to assess the impact on dyslipidemia and hepatic steatosis.[13][14]
-
Histology: Fix liver sections for Hematoxylin and Eosin (H&E) staining to assess overall morphology and Oil Red O staining to visualize neutral lipid accumulation.[14][16]
-
-
Conclusion and Future Directions
CP-640186 is an invaluable tool for probing the complexities of fatty acid metabolism. Its well-characterized, dual-inhibitory mechanism allows for the precise and potent modulation of both lipogenesis and fatty acid oxidation.[3][11] By employing the robust, self-validating protocols outlined in this guide, researchers can confidently investigate the role of ACC in metabolic health and disease. The quantitative data provided herein serves as a critical foundation for effective dose selection and experimental design. Future studies may leverage CP-640186 to explore the intricate connections between fatty acid metabolism and other cellular processes, such as inflammation, cellular signaling, and even viral replication, where lipid pathways are increasingly recognized as essential.[16][17]
References
-
Harwood Jr, H. J., Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., ... & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. [Link]
-
Yan, H., & Yang, W. (2016). Chemical Genetics of Acetyl-CoA Carboxylases. Molecules, 21(5), 633. [Link]
-
ACC Inhibitor IV, CP-640186 - Calbiochem. Merck Millipore. [Link]
-
Analytical methods for evaluation of the fatty acid metabolism in rat liver. Redalyc. [Link]
-
CP-640186 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Wang, S., Wang, Y., Zhang, N., Li, Z., Du, P., Wang, X., ... & An, J. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of cellular biochemistry, 96(6), 1140-1147. [Link]
-
Carrillo-López, L. M., Garcia, H. S., & Villanueva-Carvajal, A. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Metabolites, 14(1), 32. [Link]
-
Wang, S., Wang, Y., Zhang, N., Li, Z., Du, P., Wang, X., ... & An, J. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI. [Link]
-
He, W., & Fang, Z. (2022). Acetyl-CoA Carboxylases and Diseases. Metabolites, 12(3), 250. [Link]
-
Hellerstein, M. K. (1995). Methods for measurement of fatty acid and cholesterol metabolism. Current opinion in lipidology, 6(3), 172-181. [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC biochemistry, 6, 1-9. [Link]
-
Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. ResearchGate. [Link]
-
Liu, X., Wang, J., Meng, F., Liu, Y., Zhang, M., Li, X., ... & Huang, T. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1279-1290. [Link]
-
Ge, J. F., Liu, L., Zhu, M. M., & Wang, Y. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Experimental and Therapeutic Medicine, 20(2), 1189-1196. [Link]
-
Octave, M., Pirotton, L., Ginion, A., Robaux, V., Lepropre, S., Bertrand, L., & Beauloye, C. (2021). Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation. International Journal of Molecular Sciences, 22(23), 13083. [Link]
-
Xu, L., Yang, H., Xu, H., Yang, R., Fen, L., Jiang, D., ... & Xing, Y. (2022). Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review. Medicine, 101(50). [Link]
-
Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. ResearchGate. [Link]
-
Svensson, R. U., Parker, S. J., Eichner, L. J., Kolar, M. J., Wallace, M., Brun, S. N., ... & Shaw, R. J. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature medicine, 22(10), 1108-1119. [Link]
-
Ge, J. F., Liu, L., Zhu, M. M., & Wang, Y. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Spandidos Publications. [Link]
-
What are ACC inhibitors and how do they work? Patsnap Synapse. [Link]
-
D'Souza, K., Nagle, M. A., & Kjellqvist, S. (2019). Acetyl-CoA carboxylase 1 regulates endothelial cell migration by shifting the phospholipid composition. Journal of Biological Chemistry, 294(16), 6524-6534. [Link]
-
4.4: Fatty acid synthesis. (2021, November 2). Medicine LibreTexts. [Link]
-
León-Pedroza, J. I., González-Tapia, L. A., del Olmo-Serrano, L. M., & Villafaña, S. (2015). Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways. BioMed research international, 2015. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 13. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP-640186 in Metabolic Syndrome Research: A Technical Guide
Introduction: Targeting the Crossroads of Lipid Metabolism in Metabolic Syndrome
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk for cardiovascular disease and type 2 diabetes.[1][2] Central to the pathophysiology of this syndrome is the dysregulation of lipid metabolism, characterized by excessive fatty acid synthesis and impaired fatty acid oxidation.[3] Acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme, sits at a critical juncture of these pathways.[4] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a reaction that is the rate-limiting step in de novo fatty acid synthesis.
There are two main isoforms of ACC in mammals: ACC1 and ACC2.[5] ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase.[1][5] ACC2, on the other hand, is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as the heart and skeletal muscle.[1][5] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[6][7][8]
This dual role of ACC makes it a compelling therapeutic target for metabolic syndrome.[1][9] An inhibitor that targets both isoforms could simultaneously curb the production of new fatty acids and promote the burning of existing ones. CP-640186 is a potent, orally active, and cell-permeable bipiperidylcarboxamide compound that acts as a non-selective inhibitor of both ACC1 and ACC2.[10][11] This technical guide provides an in-depth overview of the mechanism of action of CP-640186, its application in metabolic syndrome research, and detailed protocols for its use in experimental settings.
Core Mechanism of Action: A Dual-Pronged Approach to Lipid Regulation
CP-640186 exerts its effects by binding to the carboxyltransferase (CT) domain of both ACC1 and ACC2, allosterically inhibiting their enzymatic activity.[12] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and bicarbonate.[10] By blocking the production of malonyl-CoA, CP-640186 initiates a cascade of metabolic changes that are highly beneficial in the context of metabolic syndrome.
Signaling Pathway of CP-640186 Action
The central mechanism of CP-640186 revolves around its ability to decrease intracellular malonyl-CoA levels. This has two major downstream consequences:
-
Inhibition of Fatty Acid Synthesis: In lipogenic tissues, the reduction in cytosolic malonyl-CoA directly limits the substrate available for fatty acid synthase, thereby attenuating the synthesis of new fatty acids.[11]
-
Stimulation of Fatty Acid Oxidation: In oxidative tissues, the decrease in malonyl-CoA near the mitochondria relieves the inhibition of CPT1.[7][13] This allows for increased transport of long-chain fatty acids into the mitochondrial matrix, leading to a subsequent increase in β-oxidation.[11]
The upstream regulation of ACC is also a critical aspect of this pathway. AMP-activated protein kinase (AMPK), a key cellular energy sensor, can phosphorylate and inactivate both ACC1 and ACC2.[10][14] This provides a natural mechanism for downregulating fatty acid synthesis and upregulating fatty acid oxidation when cellular energy levels are low.
Figure 1: Signaling pathway of CP-640186 action.
Quantitative Data Summary
The efficacy of CP-640186 has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of CP-640186
| Parameter | Species | Isoform | IC50 | Reference |
| ACC Inhibition | Rat | ACC1 (liver) | 53 nM | [10] |
| ACC Inhibition | Rat | ACC2 (skeletal muscle) | 61 nM | [10] |
Table 2: Cellular Efficacy of CP-640186
| Parameter | Cell Line | Effect | EC50 | Reference |
| Fatty Acid Synthesis Inhibition | HepG2 | Inhibition | ~1.6-1.8 µM | [11] |
| Triglyceride Synthesis Inhibition | HepG2 | Inhibition | ~1.8-3.0 µM | [11] |
| Fatty Acid Oxidation Stimulation | C2C12 | Stimulation | 57 nM | [11] |
| Fatty Acid Oxidation Stimulation | Rat epitrochlearis muscle | Stimulation | 1.3 µM | [11] |
Table 3: In Vivo Efficacy of CP-640186
| Parameter | Animal Model | Tissue/Effect | ED50 | Reference |
| Malonyl-CoA Reduction | Rat | Liver | 55 mg/kg | [11] |
| Malonyl-CoA Reduction | Rat | Soleus Muscle | 6 mg/kg | [11] |
| Malonyl-CoA Reduction | Rat | Quadriceps Muscle | 15 mg/kg | [11] |
| Malonyl-CoA Reduction | Rat | Cardiac Muscle | 8 mg/kg | [11] |
| Fatty Acid Synthesis Inhibition | Rat | Whole Body | 13 mg/kg | [10] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | Whole Body | 11 mg/kg | [10] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | Whole Body | 4 mg/kg | [10] |
| Fatty Acid Oxidation Stimulation | Rat | Whole Body | ~30 mg/kg | [11] |
Table 4: Pharmacokinetic Properties of CP-640186
| Parameter | Species | Oral Bioavailability | Plasma Half-life (t1/2) | Reference |
| Pharmacokinetics | Rat | 39% | 1.5 hours | [10] |
| Pharmacokinetics | ob/ob Mouse | 50% | 1.1 hours | [10] |
Experimental Protocols for Investigating CP-640186
The following section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of CP-640186.
Protocol 1: In Vitro ACC Inhibition Assay (Spectrophotometric)
This protocol outlines a non-radioactive method to determine the inhibitory potential of CP-640186 on ACC activity.
Principle: This assay measures the decrease in acetyl-CoA concentration as it is converted to malonyl-CoA by ACC. The remaining acetyl-CoA is then quantified in a coupled reaction with citrate synthase, where the release of Coenzyme A is measured by its reaction with DTNB (Ellman's reagent) to produce a colored product.[15]
Materials:
-
Recombinant human ACC1 or ACC2
-
CP-640186
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
ATP
-
Acetyl-CoA
-
Potassium bicarbonate (KHCO3)
-
Magnesium chloride (MgCl2)
-
Citrate synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Trifluoroacetic acid (TFA) for stopping the reaction
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of CP-640186 in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme Preparation: Dilute recombinant ACC1 or ACC2 in cold assay buffer to the desired concentration.
-
Assay Reaction:
-
To the wells of a 96-well plate, add 5 µL of diluted CP-640186 or vehicle (DMSO in assay buffer).
-
Add 10 µL of diluted enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA, ATP, and KHCO3 in assay buffer.
-
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding 5 µL of TFA.
-
Quantification of Remaining Acetyl-CoA:
-
Add 50 µL of a developing solution containing citrate synthase and DTNB to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACC activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for in vitro ACC inhibition assay.
Protocol 2: Cellular Fatty Acid Oxidation Assay Using an Extracellular Flux Analyzer
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid oxidation.[16][17]
Principle: By providing long-chain fatty acids as the primary fuel source, the increase in OCR upon treatment with CP-640186 reflects the stimulation of fatty acid oxidation.
Materials:
-
Cells of interest (e.g., C2C12 myotubes, primary hepatocytes)
-
Seahorse XF cell culture microplate
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA substrate
-
CP-640186
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and/or differentiate.
-
Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and low concentrations of glucose and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the culture medium from the cells.
-
Wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Compound Plate Preparation: Prepare stock solutions of CP-640186, oligomycin, FCCP, and rotenone/antimycin A. Load the appropriate ports of the sensor cartridge with these compounds for sequential injection.
-
Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer.
-
Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.
-
-
Data Analysis: The software will calculate various parameters of mitochondrial function. The key measurement will be the increase in basal and maximal OCR in the presence of palmitate and CP-640186 compared to the vehicle control.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol describes a typical in vivo study to evaluate the effects of CP-640186 on metabolic parameters in a diet-induced obese mouse model.[18][19]
Principle: Chronic administration of CP-640186 to mice fed a high-fat diet is expected to improve metabolic parameters such as body weight, glucose tolerance, and tissue malonyl-CoA levels.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
CP-640186
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Equipment for tissue collection and snap-freezing
-
LC-MS/MS for malonyl-CoA analysis
Procedure:
-
Induction of Obesity:
-
Wean male C57BL/6J mice and place them on an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Compound Administration:
-
Randomize the DIO mice into vehicle and CP-640186 treatment groups.
-
Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. Fast the mice overnight, then administer a bolus of glucose via oral gavage. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues (liver, skeletal muscle, adipose tissue).
-
Snap-freeze the tissues in liquid nitrogen for subsequent analysis.
-
Quantify malonyl-CoA levels in the tissues using a validated LC-MS/MS method.[20]
-
-
Data Analysis:
-
Compare body weight changes, glucose tolerance (area under the curve for OGTT), and tissue malonyl-CoA levels between the vehicle and CP-640186-treated groups using appropriate statistical tests.
-
Conclusion and Future Directions
CP-640186 has proven to be an invaluable research tool for elucidating the role of ACC in metabolic homeostasis and the pathophysiology of metabolic syndrome. Its dual-action mechanism of inhibiting fatty acid synthesis while simultaneously promoting fatty acid oxidation makes it a powerful agent for reversing the lipid dysregulation characteristic of this condition. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ACC inhibition.
Future research in this area will likely focus on the development of isoform-selective ACC inhibitors to dissect the specific contributions of ACC1 and ACC2 to metabolic health and disease. Furthermore, long-term efficacy and safety studies are warranted to fully understand the potential of ACC inhibitors as a therapeutic strategy for metabolic syndrome and related disorders. The continued use of well-characterized compounds like CP-640186 will be instrumental in these endeavors, providing a solid foundation for the development of next-generation metabolic therapeutics.
References
Sources
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Malonyl CoA as a metabolic switch and a regulator of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]
- 8. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CP 640186: A Host-Targeted Inhibitor for Dengue Virus Research
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of CP 640186, a potent small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), and its application as a promising host-directed antiviral agent against the Dengue virus (DENV). We will delve into its mechanism of action, provide field-proven experimental protocols, and synthesize key data to empower your research and development efforts.
Introduction: Shifting the Paradigm in Anti-Dengue Strategy
Dengue fever, caused by the four serotypes of the Dengue virus, represents a significant and escalating global health threat, with tens of millions of infections occurring annually.[1] The absence of broadly effective vaccines and specific antiviral therapies necessitates the exploration of novel treatment strategies.[1][2] Rather than targeting viral proteins, which are prone to mutation and drug resistance, a more robust strategy involves targeting host cellular factors that are essential for the viral life cycle.
Flaviviruses, including DENV, are known to hijack the host cell's lipid metabolism to facilitate their replication.[1][3] This dependency presents a unique vulnerability. Acetyl-CoA Carboxylase (ACC) is a pivotal enzyme in this pathway, catalyzing the rate-limiting step in de novo fatty acid synthesis.[4][5] this compound is a potent, isozyme-nonselective ACC inhibitor that has emerged as a powerful tool to probe and disrupt this host-virus interaction, demonstrating significant efficacy against DENV both in vitro and in vivo.[1][2][6]
Core Pharmacology of this compound
This compound is a well-characterized, cell-permeable N-substituted bipiperidylcarboxamide.[5] Its primary mechanism of action is the direct inhibition of ACC, the enzyme responsible for converting acetyl-CoA to malonyl-CoA.[4][5]
Mechanism of Action: Disrupting the Lipid Supply Chain
ACC exists in two isoforms: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the mitochondrial membrane where it regulates fatty acid oxidation.[5] this compound is a noncompetitive inhibitor of both isoforms.[2][6][7] By blocking ACC activity, this compound induces two critical downstream effects:
-
Inhibition of Fatty Acid Biosynthesis: The reduction in malonyl-CoA levels starves the fatty acid synthase (FAS) pathway, preventing the creation of new fatty acids required for viral replication membrane formation.[1][6]
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves its allosteric inhibition of carnitine-palmitoyl transferase I (CPT-1), promoting the transport of fatty acids into the mitochondria for β-oxidation.[4][5]
This dual action effectively remodels the cellular lipid environment, rendering it hostile to DENV proliferation.[1][2]
Potency and Pharmacokinetics
This compound exhibits potent activity against ACC and has demonstrated favorable pharmacokinetic properties in animal models.
| Parameter | Value | System | Reference |
| IC₅₀ (ACC1) | ~53-55 nM | Rat Liver | [6][7] |
| IC₅₀ (ACC2) | ~55-61 nM | Rat Skeletal Muscle | [6][7] |
| EC₅₀ (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 Cells | [8] |
| EC₅₀ (Fatty Acid Oxidation Stimulation) | 57 nM | C2C12 Cells | [1][6] |
| Bioavailability (Oral) | 39% | Rat | [7] |
| Plasma Half-life | 1.5 h | Rat | [7] |
| Cₘₐₓ (10 mg/kg, oral) | 345 ng/mL | Rat | [7] |
Antiviral Activity Against Dengue Virus
The rationale for using this compound against DENV is straightforward: by disrupting the host's lipid synthesis, the virus is deprived of essential building blocks for its replication complexes. Research has validated this hypothesis with compelling in vitro and in vivo data.[1][2]
In Vitro Efficacy
This compound demonstrates a clear and potent antiviral effect against all four serotypes of the Dengue virus in cell culture.[1] Studies show that the compound acts at an early stage of the viral replication process.[2]
| Virus Serotype | IC₅₀ (BHK-21 cells) | Reference |
| DENV-1 | 0.96 µM | [1] |
| DENV-2 | 1.22 µM | [1] |
| DENV-3 | 0.99 µM | [1] |
| DENV-4 | 1.69 µM | [1] |
| DENV-2 (EC₅₀) | 0.50 µM | [2] |
Note: The compound has also shown strong activity against Zika virus, another flavivirus, with an IC₅₀ of 1.27 µM, suggesting broad-spectrum potential.[1]
In Vivo Efficacy
The antiviral activity of this compound has been demonstrated in a DENV2 infection mouse model. Oral administration of the compound significantly improved the survival rate of infected mice, providing the first report of an ACC inhibitor with in vivo anti-DENV activity.[1][2] In these studies, a dose of 10 mg/kg/day was shown to be effective.[1][2]
Experimental Protocols: A Practical Guide
This section provides validated, step-by-step methodologies for assessing the antiviral properties of this compound. These protocols are synthesized from published research and represent a robust workflow for both in vitro and in vivo studies.[1]
In Vitro Antiviral Assays
Materials:
-
Cells: Baby Hamster Kidney (BHK-21) cells are commonly used for DENV propagation and cytopathic effect assays.[1]
-
Virus: DENV stocks (serotypes 1-4) with known titers (TCID₅₀ or PFU/mL).
-
Compound: this compound dissolved in a suitable solvent like PBS.[1]
Protocol 1: Cytopathic Effect (CPE) and Viability Assay
-
Cell Seeding: Seed BHK-21 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Infection: Remove media and infect cells with DENV (e.g., 10¹ TCID₅₀) for 1 hour at 37°C.[1] Include uninfected control wells.
-
Treatment: Remove the virus inoculum. Add fresh culture medium containing serial dilutions of this compound to the infected wells.
-
Incubation: Incubate the plates for 48-72 hours, until CPE is clearly visible in the virus control wells.
-
Assessment: Observe CPE microscopically. Quantify cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to determine the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from uninfected, treated wells.
Protocol 2: Time-of-Addition Assay
-
Setup: Prepare multiple sets of infected cell cultures as described above.
-
Staggered Treatment: Add a fixed, effective concentration of this compound (e.g., 10 µM) to different sets of wells at various time points post-infection (e.g., 0, 4, 8, 12 hpi).[1]
-
Harvest: At a fixed endpoint (e.g., 24 hpi), harvest the cell lysates or supernatant from all sets.
-
Analysis: Quantify viral RNA via RT-qPCR or viral protein via Western blot. This will pinpoint the stage of the viral lifecycle (e.g., entry, replication, egress) that is inhibited by the compound.
Protocol 3: Western Blot for Protein Analysis
-
Sample Prep: After infection and treatment, wash cells with cold PBS and lyse them in RIPA buffer with protease/phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Block the membrane and probe with primary antibodies against DENV E protein, p-ACC, total ACC, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize bands.
In Vivo Efficacy Study
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow established guidelines.[1]
Model:
-
Animals: Interferon alpha/beta receptor knockout mice (IFNAR⁻/⁻) on a C57Bl/6 background are susceptible to DENV infection.[1]
Protocol 4: DENV2 Mouse Model of Infection
-
Acclimatization: Acclimate mice for one week prior to the experiment.
-
Infection: Infect mice with a lethal dose of DENV2 (e.g., 10⁶ PFU) via intraperitoneal (i.p.) injection.[1]
-
Grouping: Divide mice into groups (n=6 or more): Vehicle control (e.g., PBS) and treatment groups receiving different doses of this compound (e.g., 2, 5, 10 mg/kg).[1]
-
Treatment: Beginning on the day of infection, administer this compound or vehicle once daily via oral gavage for six consecutive days.[1]
-
Monitoring: Monitor mice daily for clinical signs of disease (weight loss, morbidity) and record survival.
-
Viral Load Analysis: At the study endpoint (or in a parallel satellite group), collect serum and organs (liver, spleen, kidney). Quantify viral load using plaque assays and/or RT-qPCR to confirm the reduction in viral replication.
Conclusion and Future Horizons
This compound stands out as a validated and potent inhibitor of DENV, acting through the well-defined mechanism of ACC inhibition. Its efficacy in both cell culture and animal models makes it not only a promising candidate for further preclinical development but also an invaluable chemical probe for dissecting the intricate relationship between host lipid metabolism and flavivirus replication.[1][2]
Future research should focus on optimizing its pharmacokinetic profile, evaluating its efficacy in combination with direct-acting antivirals, and expanding its characterization against other clinically relevant flaviviruses. The data presented herein provide a solid, actionable foundation for scientists dedicated to combating the global threat of Dengue fever.
References
-
Wu, W., Chen, R., Wan, Y., Li, L., Han, J., Lei, Q., Chen, Z., Liu, S., & Yao, X. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Molecules, 27(23), 8583. [Link]
-
Wu, W., Chen, R., Wan, Y., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. PubMed, 36500675. [Link]
-
ResearchGate. (2022). (PDF) Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]
-
MDPI. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]
-
Poh, M. K., et al. (2012). A small-molecule dengue virus entry inhibitor. PubMed, 22328150. [Link]
-
Griffith, D. A., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry, 57(24), 10512–10526. [Link]
-
MDPI. (2022). Free Full-Text | Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation | Notes. [Link]
-
Lally, B. S., et al. (2019). Chemical Genetics of Acetyl-CoA Carboxylases. PMC, 6479340. [Link]
-
National Center for Biotechnology Information. (2022). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. [Link]
-
Harwood, H. J. Jr, et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. PubMed, 12842871. [Link]
Sources
- 1. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
CP-640186 and Insulin Sensitivity: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin resistance is a hallmark of type 2 diabetes and the metabolic syndrome, representing a significant global health challenge. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by increased de novo lipogenesis (DNL) and impaired fatty acid oxidation (FAO). This guide provides an in-depth technical exploration of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). By elucidating its mechanism of action, this document will detail how CP-640186 modulates fatty acid metabolism to improve insulin sensitivity. We will delve into the intricate relationship between ACC inhibition, the master energy sensor AMP-activated protein kinase (AMPK), and the downstream enhancement of insulin signaling. This guide is designed to be a comprehensive resource, offering not only a deep mechanistic understanding but also detailed, field-proven experimental protocols for the evaluation of CP-640186 and similar compounds.
Introduction: The Central Role of AMPK and ACC in Metabolic Homeostasis
Metabolic flexibility, the ability of cells to adapt fuel oxidation to fuel availability, is critical for maintaining energy homeostasis. A central player in this process is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] AMPK is activated during times of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch, promoting ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways.[2]
Downstream of AMPK lies Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in the synthesis of malonyl-CoA.[3] Malonyl-CoA is a critical molecule with a dual role: it is the primary building block for the synthesis of new fatty acids and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] CPT1 is the gatekeeper enzyme for the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4]
Mammals express two isoforms of ACC:
-
ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, where it drives de novo lipogenesis.[5]
-
ACC2: Predominantly located on the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle, where it regulates fatty acid oxidation.[5]
Dysregulation of the AMPK-ACC axis, leading to elevated ACC activity and subsequent accumulation of malonyl-CoA, is implicated in the pathogenesis of insulin resistance.[4] Excess malonyl-CoA inhibits fatty acid oxidation, leading to the accumulation of lipid intermediates that can impair insulin signaling.[4][6] Therefore, inhibition of ACC presents a compelling therapeutic strategy to rebalance lipid metabolism and enhance insulin sensitivity.[7][8]
CP-640186: A Potent, Isozyme-Nonselective ACC Inhibitor
CP-640186 is a cell-permeable, orally active, and isozyme-nonselective inhibitor of ACC.[9][10] It demonstrates potent inhibition of both rat liver ACC1 and rat skeletal muscle ACC2 with IC50 values of 53 nM and 61 nM, respectively.[11]
Chemical Properties of CP-640186
| Property | Value |
| Molecular Formula | C30H35N3O3 |
| Molecular Weight | 485.62 g/mol |
| CAS Number | 591778-68-6 |
| Appearance | Light yellow to light brown solid |
Pharmacokinetics of CP-640186
Pharmacokinetic studies have been conducted in both rats and ob/ob mice, demonstrating good oral bioavailability.[11]
| Parameter | Male Sprague-Dawley Rats | ob/ob Mice |
| Dose | 5 mg/kg (IV), 10 mg/kg (oral) | 10 mg/kg (oral) |
| Plasma Half-life (t1/2) | 1.5 h | 1.1 h |
| Bioavailability | 39% | 50% |
| Cmax (oral) | 345 ng/mL | 2177 ng/mL |
| Tmax (oral) | 1.0 h | 0.25 h |
| AUC0-∞ (oral) | 960 ng·h/mL | 3068 ng·h/mL |
Mechanism of Action: Re-engineering Cellular Metabolism
CP-640186 exerts its therapeutic effects by directly inhibiting ACC, leading to a reduction in intracellular malonyl-CoA levels.[9][12] This has a dual impact on cellular lipid metabolism:
-
Inhibition of De Novo Lipogenesis: By decreasing the availability of malonyl-CoA, the substrate for fatty acid synthesis, CP-640186 effectively curtails the production of new fatty acids.[12]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4]
This metabolic reprogramming shifts the cell from a state of lipid storage to one of lipid utilization, which is fundamental to improving insulin sensitivity.
The AMPK-ACC Signaling Axis
While CP-640186 is a direct inhibitor of ACC, its action is intricately linked to the AMPK signaling pathway. AMPK is a primary upstream regulator of ACC activity.[13] When activated, AMPK phosphorylates and inactivates ACC, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation.[14] The effects of CP-640186 are therefore synergistic with the natural regulatory function of AMPK.
Experimental Protocols for Evaluating CP-640186
This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of CP-640186 in vitro and in vivo.
In Vitro Assessment of ACC Inhibition and Downstream Effects
4.1.1. Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the immunodetection of phosphorylated AMPK (p-AMPK) at Threonine 172 and phosphorylated ACC (p-ACC) at Serine 79, key markers of AMPK activation and ACC inhibition, respectively.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
CP-640186
-
Phospho-protein lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-AMPK (Thr172), anti-total AMPK, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes or HepG2 hepatocytes) and grow to desired confluency. Treat cells with varying concentrations of CP-640186 or a vehicle control for the desired time.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and lyse cells with phospho-protein lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Wash again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
4.1.2. 2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess cellular glucose transport.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free DMEM
-
Insulin
-
CP-640186
-
PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Differentiation: Plate cells (e.g., C2C12 myoblasts) and differentiate into myotubes.
-
Starvation: Starve the myotubes in glucose-free DMEM for 2-4 hours.[17]
-
Treatment: Treat the cells with CP-640186 for the desired time, followed by stimulation with or without insulin (e.g., 100 nM for 30 minutes).
-
2-NBDG Incubation: Add 2-NBDG (50-100 µM) to the cells and incubate for 30-60 minutes at 37°C.[18]
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or a flow cytometer.
In Vivo Assessment of Insulin Sensitivity
4.2.1. Glucose Tolerance Test (GTT)
A GTT assesses the body's ability to clear a glucose load from the bloodstream, providing an indication of overall glucose tolerance.
Materials:
-
Mice (e.g., diet-induced obese C57BL/6J)
-
CP-640186 formulation for oral gavage
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Acclimatization and Fasting: Acclimatize mice to handling. Fast the mice for 6 hours prior to the test.[19]
-
Drug Administration: Administer CP-640186 or vehicle control via oral gavage at a predetermined time before the glucose challenge.
-
Baseline Glucose: Take a baseline blood glucose reading (t=0) from the tail vein.
-
Glucose Challenge: Administer a 2 g/kg glucose solution via intraperitoneal injection or oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[19]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.[20]
4.2.2. Insulin Tolerance Test (ITT)
An ITT measures the rate of glucose clearance in response to exogenous insulin, providing a direct assessment of insulin sensitivity.
Materials:
-
Mice
-
CP-640186 formulation
-
Insulin solution (0.75 U/kg body weight)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Acclimatization and Fasting: Acclimatize mice and fast for 4-6 hours.
-
Drug Administration: Administer CP-640186 or vehicle as in the GTT protocol.
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Challenge: Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A greater and more sustained decrease indicates enhanced insulin sensitivity.
The Molecular Link: From Reduced Malonyl-CoA to Enhanced Insulin Signaling
The improvement in insulin sensitivity following ACC inhibition is not merely a consequence of increased fatty acid oxidation. It involves a direct impact on the insulin signaling cascade. The accumulation of intracellular lipid species, such as diacylglycerols (DAGs) and ceramides, resulting from impaired fatty acid oxidation, is known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling pathway, including the insulin receptor substrate (IRS).[4]
By promoting the oxidation of fatty acids, CP-640186 reduces the intracellular pool of these inhibitory lipid metabolites. This alleviates the PKC-mediated inhibition of insulin signaling, allowing for more efficient signal transduction from the insulin receptor to downstream effectors like Akt, ultimately leading to enhanced glucose transporter 4 (GLUT4) translocation and increased glucose uptake into muscle and adipose tissue.[21]
Conclusion and Future Directions
CP-640186 and other ACC inhibitors represent a promising therapeutic strategy for the treatment of insulin resistance and type 2 diabetes. By targeting a key enzymatic node in lipid metabolism, these compounds can effectively rebalance cellular energy homeostasis, leading to improved insulin sensitivity. The in-depth technical guide provided here offers a comprehensive framework for researchers to investigate the mechanism and efficacy of ACC inhibitors. Future research should continue to explore the long-term effects of ACC inhibition on whole-body metabolism and the potential for combination therapies with other anti-diabetic agents. The continued development of isoform-selective ACC inhibitors may also offer more targeted therapeutic approaches with improved side-effect profiles.
References
-
Harwood, H. J., Jr., Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., Hargrove, D. M., Martin, K. A., Tracey, W. R., Chapman, J. G., Magee, W. P., Dalvie, D. K., Soliman, V. F., Martin, W.H., Mularski, C. J., & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. [Link]
-
Mittal, A., Singh, B., Kumar, V., & Kumar, A. (2021). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. Journal of Pharmacological and Toxicological Methods, 109, 107069. [Link]
-
MDPI. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Molecules, 27(23), 8565. [Link]
-
Griffith, D. A., Dow, R. L., Southers, J. A., Jr., & Edmonds, D. J. (2012). Treatment of Obesity and Related Disorders with Acetyl-CoA Carboxylase Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 903–904. [Link]
-
Hernandez, C., Artola, M., & Perez, A. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine, 12(17), 5585. [Link]
-
Prentki, M., & Corkey, B. E. (2004). A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli. Diabetes, 53(4), 1007–1020. [Link]
-
Harwood, H. J., Jr. (2005). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Expert Opinion on Therapeutic Targets, 9(2), 267-281. [Link]
-
Harwood, H. J., Jr. (2005). Treating the metabolic syndrome: Acetyl-CoA carboxylase inhibition. Current opinion in investigational drugs (London, England : 2000), 6(4), 401–409. [Link]
-
Prentki, M., & Corkey, B. E. (2004). A Role for the Malonyl-CoA/Long-Chain Acyl-CoA Pathway of Lipid Signaling in the Regulation of Insulin Secretion in Response to Both Fuel and Nonfuel Stimuli. Diabetes, 53(4), 1007-1020. [Link]
-
ResearchGate. (2016). How do you use 2-NBDG to measure glucose uptake in C2C12 myotubes, with and with out insulin stimulation?. Retrieved from [Link]
-
Prentki, M., & Corkey, B. E. (2002). Malonyl-CoA Signaling, Lipid Partitioning, and Glucolipotoxicity: Role in β-Cell Adaptation and Failure in the Etiology of Diabetes. Diabetes, 51(Supplement 3), S405-S413. [Link]
-
Ruderman, N. B., Saha, A. K., Vavvas, D., & Witters, L. A. (1999). Malonyl-CoA, fuel sensing, and insulin resistance. American Journal of Physiology-Endocrinology and Metabolism, 276(1), E1-E18. [Link]
-
Quinn, P. J. (2017). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. University of Arkansas. [Link]
-
Hardie, D. G. (2007). AMP-activated protein kinase signaling in metabolic regulation. The Journal of Clinical Investigation, 117(11), 3393-3401. [Link]
-
Fisher, J. S. (2007). Potential Role of the AMP-activated Protein Kinase in Regulation of Insulin Action. The FASEB Journal, 21(5), A519-A519. [Link]
-
Barros, L. F., & De la Fuente, E. (2018). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PLoS ONE, 13(3), e0194155. [Link]
-
Ruderman, N. B., Saha, A. K., Vavvas, D., & Witters, L. A. (1999). Malonyl-CoA, fuel sensing, and insulin resistance. American Journal of Physiology-Endocrinology and Metabolism, 276(1), E1-E18. [Link]
-
Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Retrieved from [Link]
-
O'Neill, H. M., Ma, Y. Z., Lally, J. S., & Kemp, B. E. (2014). AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice. Diabetologia, 57(8), 1693-1702. [Link]
-
Bultot, L., Guigas, B., & Viollet, B. (2012). Phosphorylation of the insulin receptor by AMP-activated protein kinase (AMPK) promotes ligand-independent activation of the insulin signalling pathway in rodent muscle. Diabetologia, 55(5), 1394-1405. [Link]
-
National Center for Biotechnology Information. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. Retrieved from [Link]
-
Vinué, À., & González-Navarro, H. (2015). Glucose and Insulin Tolerance Tests in the Mouse. In Methods in Molecular Biology (Vol. 1309, pp. 221-229). Springer. [Link]
-
Hardie, D. G. (2007). AMP-activated/SNF1 protein kinases: conserved guardians of cellular energy. Nature Reviews Molecular Cell Biology, 8(10), 774-785. [Link]
-
UCL Discovery. (n.d.). Natural Product Inhibitors of Acetyl-CoA Carboxylase - A Drug Target in Type 2 Diabetes Mellitus. Retrieved from [Link]
-
Sino Biological. (n.d.). AMPK Signaling Pathway. Retrieved from [Link]
-
Li, X., Li, Y., Zhang, D., Shen, J., & Wang, X. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. International Journal of Molecular Medicine, 45(6), 1735–1746. [Link]
-
Softic, S., Cohen, D. E., & Kahn, C. R. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Hepatology, 68(6), 2197-2211. [Link]
-
Dyck, J. R., Cheng, D., Stanley, W. C., Barr, R., Chandler, M. P., Brown, S., & Lopaschuk, G. D. (2004). Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia. American Journal of Physiology-Heart and Circulatory Physiology, 286(5), H1767-H1775. [Link]
-
Saha, A. K., Vavvas, D., Kurowski, T. G., Apazidis, A., Witters, L. A., Shafrir, E., & Ruderman, N. B. (1997). Malonyl-CoA Content and Fatty Acid Oxidation in Rat Muscle and Liver in Vivo. Journal of Biological Chemistry, 272(40), 25338-25343. [Link]
-
OriGene. (n.d.). Western Blot Protocols. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CP-640186. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). CP-640186. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of AMPK pathway. Retrieved from [Link]
-
ResearchGate. (2015). Glucose and Insulin Tolerance Tests in the Mouse. Retrieved from [Link]
-
Shaw, R. J. (2009). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. The Journal of Clinical Investigation, 119(9), 2480-2487. [Link]
-
Ayala, J. E., Samuel, V. T., & Shulman, G. I. (2011). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E1-E13. [Link]
-
Cusabio. (n.d.). AMPK Signaling Pathway. Retrieved from [Link]
-
McGarry, J. D., & Foster, D. W. (1978). The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes. The Journal of Biological Chemistry, 253(22), 8281-8286. [Link]
-
Nacalai Tesque. (n.d.). Ver. 1.2. Retrieved from [Link]
-
McGarry, J. D., & Foster, D. W. (1977). A possible role for malonyl CoA in the regulation of hepatic fatty acid oxidation and ketogenesis. Transactions of the American Clinical and Climatological Association, 88, 106-116. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonyl-CoA, fuel sensing, and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
CP-640186: A Comprehensive Technical Guide for the Research Professional
This guide provides an in-depth technical overview of CP-640186, a potent research tool for investigating the roles of Acetyl-CoA Carboxylase (ACC) in cellular metabolism and disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and methodologies to facilitate robust experimental design and data interpretation.
Introduction: Targeting a Central Node of Lipid Metabolism
Acetyl-CoA Carboxylase (ACC) is a critical enzyme that sits at the crossroads of fatty acid synthesis and oxidation[1][2][3][4][5]. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in the biosynthesis of new fatty acids[5][6]. In mammals, two principal isoforms, ACC1 and ACC2, orchestrate distinct metabolic functions[1][5][7][8]. ACC1, predominantly located in the cytosol of lipogenic tissues like the liver and adipose tissue, provides the malonyl-CoA pool for fatty acid synthesis[1][7][8]. Conversely, ACC2 is primarily associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart[7][8][9]. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the gatekeeper for fatty acid entry into the mitochondria for β-oxidation[7][8][9].
CP-640186 is a well-characterized, isozyme-nonselective inhibitor of both ACC1 and ACC2, making it a powerful tool to simultaneously probe the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation[10][11][12][13][14].
Mechanism of Action: A Dual-Pronged Approach to Metabolic Modulation
CP-640186, an N-substituted bipiperidylcarboxamide, functions as a potent, reversible, and allosteric inhibitor of ACC[9][15]. Kinetic studies have revealed that its inhibitory action is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate[9][11][15]. This indicates that CP-640186 does not compete with these substrates for their binding sites but rather binds to a distinct site on the enzyme, likely within the carboxyltransferase (CT) domain at the dimer interface, thereby impeding the catalytic process[9][15][16][17][18].
The dual inhibition of ACC1 and ACC2 by CP-640186 results in a coordinated metabolic shift:
-
Inhibition of Fatty Acid Synthesis: By blocking ACC1, CP-640186 reduces the cytosolic production of malonyl-CoA, thereby starving the fatty acid synthase (FASN) enzyme of its primary substrate and halting de novo lipogenesis[9][16].
-
Stimulation of Fatty Acid Oxidation: Through the inhibition of ACC2, CP-640186 depletes the localized pool of malonyl-CoA at the mitochondrial membrane. This relieves the inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production[9][16].
This dual mechanism is depicted in the signaling pathway diagram below.
Caption: CP-640186 inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the key in vitro, cellular, and in vivo parameters of CP-640186, providing a quick reference for experimental planning.
Table 1: In Vitro and Cellular Potency
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ (ACC1) | Rat (liver) | 53 nM | [12][19] |
| IC₅₀ (ACC2) | Rat (skeletal muscle) | 61 nM | [10][12][19] |
| IC₅₀ (ACC1/2) | Human (recombinant) | ~60 nM | [17] |
| EC₅₀ (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [10] |
| EC₅₀ (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [10] |
| EC₅₀ (Fatty Acid Oxidation Stimulation) | C2C12 cells | 57 nM | [11] |
| EC₅₀ (Fatty Acid Oxidation Stimulation) | Rat epitrochlearis muscle | 1.3 µM | [11][20] |
Table 2: In Vivo Efficacy (ED₅₀ Values)
| Effect | Species | Value (mg/kg) | Reference(s) |
| Fatty Acid Synthesis Inhibition | Rats | 13 | [11] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 | [11][15][20] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 | [11][15][20] |
| Whole Body Fatty Acid Oxidation Stimulation | Rats | ~30 | [11] |
| Malonyl-CoA Lowering (Liver) | Rats | 55 | [11][12] |
| Malonyl-CoA Lowering (Soleus Muscle) | Rats | 6 | [11][12] |
| Malonyl-CoA Lowering (Quadriceps Muscle) | Rats | 15 | [11][12] |
| Malonyl-CoA Lowering (Cardiac Muscle) | Rats | 8 | [11][12] |
Table 3: Pharmacokinetic Parameters in Rodents
| Parameter | Rat | ob/ob Mouse | Reference(s) |
| Dose (Oral) | 10 mg/kg | 10 mg/kg | [12] |
| Bioavailability | 39% | 50% | [12] |
| Tₘₐₓ (h) | 1.0 | 0.25 | [12] |
| Cₘₐₓ (ng/mL) | 345 | 2177 | [12] |
| Plasma Half-life (h) | 1.5 | 1.1 | [12] |
Experimental Protocols and Methodologies
To ensure the robust application of CP-640186 as a research tool, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro ACC Enzymatic Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a direct measure of CP-640186's inhibitory effect on purified ACC enzymes.
Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.
Materials:
-
Recombinant human or rat ACC1/ACC2
-
CP-640186
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CP-640186 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant ACC enzyme in cold assay buffer.
-
Reaction Setup: To the wells of the plate, add the diluted CP-640186 or vehicle control. Add the diluted enzyme solution and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding a substrate mix containing Acetyl-CoA, ATP, and bicarbonate.
-
Incubation: Incubate the reaction for a defined period (e.g., 40 minutes) at room temperature[21].
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes[21].
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the ACC activity.
Cellular Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This assay quantifies the rate of de novo fatty acid synthesis in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2)
-
CP-640186
-
[¹⁴C]-Sodium Acetate
-
Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials and fluid
Procedure:
-
Cell Culture: Plate cells and grow to near confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of CP-640186 or vehicle control for 1-2 hours.
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours[16].
-
Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using an appropriate solvent mixture.
-
Quantification: Evaporate the solvent from the lipid extract and resuspend in a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
Cellular Fatty Acid Oxidation Assay ([³H]-Palmitate Oxidation)
This protocol measures the rate of fatty acid oxidation by quantifying the production of [³H]H₂O from [³H]-palmitate.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes)
-
CP-640186
-
[9,10-³H]-Palmitic acid complexed to BSA
-
Sealed flasks with a center well for CO₂ trapping
Procedure:
-
Cell Culture and Differentiation: Plate and, if necessary, differentiate the cells (e.g., C2C12 myoblasts to myotubes).
-
Compound Treatment: Pre-incubate the cells with CP-640186 or vehicle control for a specified time (e.g., 1-2 hours).
-
Oxidation Assay: Replace the medium with fresh medium containing the [³H]-palmitate-BSA complex. Seal the flasks, which should contain a filter paper soaked in a CO₂ trapping agent in the center well.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Tritiated Water Separation: After incubation, precipitate the protein and un-metabolized [³H]-palmitate. Collect the supernatant containing the [³H]H₂O and measure the radioactivity by scintillation counting.
Practical Considerations and Potential Off-Target Effects
While CP-640186 is a potent and widely used ACC inhibitor, researchers should be aware of several practical considerations:
-
Solubility and Stability: CP-640186 is typically dissolved in DMSO for in vitro use. For in vivo studies, it has been administered via oral gavage in a vehicle of 0.5% methylcellulose[13]. It is important to ensure the compound is fully dissolved and to check for any precipitation.
-
Off-Target Effects: While generally selective for ACC, high concentrations or prolonged exposure to any small molecule inhibitor can lead to off-target effects. One reported off-target effect of CP-640186 is the increase of α-tubulin acetylation in platelets, which can impair platelet aggregation[22]. This effect appears to be independent of its impact on fatty acid synthesis and should be considered when interpreting data in relevant cell types[22].
-
Cellular Context: The metabolic response to ACC inhibition can vary significantly between different cell types and under different nutrient conditions. It is crucial to characterize the expression levels of ACC1 and ACC2 in the chosen experimental system and to consider the prevailing metabolic state.
Conclusion
CP-640186 is an invaluable research tool for dissecting the intricate roles of ACC in health and disease. Its well-defined mechanism of action, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a cornerstone compound for studies in metabolic diseases, oncology, and other fields where fatty acid metabolism is a key player. By employing the robust methodologies outlined in this guide and maintaining a critical awareness of its experimental context, researchers can leverage the full potential of CP-640186 to generate high-quality, reproducible data and advance our understanding of metabolic regulation.
References
- Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV)
- CP-640186 | ACC Inhibitor - MedchemExpress.com.
- Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed.
- CP 640186 Acetyl-CoA carboxylase inhibitor - Selleck Chemicals.
- Acetyl-CoA Carboxylase | Inhibitors - MedchemExpress.com.
- An In-depth Technical Guide to the Mechanism of Action of CP-640186 - Benchchem.
- CP-640186 off-target effects in cellular assays - Benchchem.
- A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research - Benchchem.
- ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 - Merck Millipore.
- Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed.
- Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186 - Benchchem.
- Acetyl-CoA carboxylase – Knowledge and References - Taylor & Francis.
- Application Notes and Protocols for CP-640186 - Benchchem.
- Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - MDPI.
- CP-640186 - Drug Targets, Indications, Patents - P
- Acetyl-CoA carboxylase (ACC)
- Role of the Acetyl-CoA Carboxylases in Energy Metabolism - Salih Wakil - Grantome.
- Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC.
- Acetyl-CoA Carboxylases and Diseases - PMC - PubMed Central - NIH.
- Acetyl-CoA carboxylase - Wikipedia.
- What are ACC inhibitors and how do they work?
- Acetyl-CoA Carboxylase → Area → Resource 1 - Lifestyle → Sustainability Directory.
- Chemical Genetics of Acetyl-CoA Carboxylases - PMC - PubMed Central - NIH.
- Validating CP-640186-Mediated ACC Inhibition: A Comparative Guide to Methodologies - Benchchem.
- Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed Central.
- ACC Selective Inhibitors | Selleckchem.com.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV)
Sources
- 1. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]
- 2. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Acetyl-CoA Carboxylases in Energy Metabolism - Salih Wakil [grantome.com]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Acetyl-CoA Carboxylase → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Development of CP-640186: A Potent, Isozyme-Nonselective Acetyl-CoA Carboxylase Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-640186, a potent, orally active, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC). As a key regulator of fatty acid metabolism, ACC presents a compelling target for therapeutic intervention in metabolic diseases. This document delves into the scientific rationale behind the development of CP-640186, detailing the experimental methodologies used to characterize its biochemical and cellular activity, and summarizing its pharmacological effects in preclinical models. The guide is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases, offering both foundational knowledge and practical insights into the evaluation of ACC inhibitors.
Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase
The rising prevalence of metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), has created an urgent need for novel therapeutic strategies. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by increased de novo lipogenesis (DNL) and impaired fatty acid oxidation. Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in fatty acid biosynthesis.[1]
In mammals, two major isoforms of ACC exist: ACC1 and ACC2. ACC1 is predominantly found in lipogenic tissues such as the liver and adipose tissue, where the malonyl-CoA it produces serves as a substrate for fatty acid synthase. ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2]
Therefore, inhibition of both ACC1 and ACC2 offers a dual mechanism of action: simultaneously suppressing fatty acid synthesis and promoting fatty acid oxidation. This makes isozyme-nonselective ACC inhibitors attractive candidates for the treatment of metabolic diseases.[2][3] CP-640186 was developed as a potent, isozyme-nonselective ACC inhibitor with the potential to favorably impact the multitude of cardiovascular risk factors associated with the metabolic syndrome.[3]
Discovery and Optimization: From High-Throughput Screening to CP-640186
The journey to CP-640186 began with high-throughput screening efforts to identify inhibitors of ACC. This led to the discovery of CP-610431, an isozyme-nonselective N-substituted bipiperidylcarboxamide.[3] While CP-610431 demonstrated potent inhibition of both ACC1 and ACC2 with IC50 values of approximately 50 nM, further development necessitated improvements in its metabolic stability.[3]
CP-640186 emerged as an analog of CP-610431 with enhanced metabolic stability, while retaining the potent, isozyme-nonselective inhibition of ACC.[3][4] This optimization was crucial for achieving the desired pharmacokinetic properties for in vivo efficacy.
Mechanism of Action: Allosteric and Reversible Inhibition
CP-640186 is a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[1][5] Kinetic studies have revealed that its inhibitory action is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1][3][6] This indicates that CP-640186 does not bind to the active sites for these substrates, but rather to a distinct allosteric site on the enzyme, thereby affecting its catalytic efficiency.[1]
Crystallographic studies have provided detailed insights into the molecular basis of its inhibitory activity. The crystal structure of the yeast carboxyltransferase (CT) domain in complex with CP-640186 revealed that the inhibitor binds to the active site at the interface of the CT domain dimer.[7] This binding interferes with the putative biotin binding site, leading to inhibition of the carboxyl transfer reaction.[3][7] The co-crystal structure of the human ACC2 carboxyl transferase domain with CP-640186 has further elucidated that two carbonyl groups on the inhibitor are essential for its potent activity, forming key interactions with amino acid residues in the active site.[8][9]
Caption: Signaling pathway of ACC inhibition by CP-640186.
In Vitro and Cellular Characterization
A series of in vitro and cell-based assays were employed to characterize the potency and mechanism of action of CP-640186.
Quantitative Data Summary
| Parameter | Species/Cell Line | Target/Effect | Value | Reference(s) |
| IC50 | Rat Liver | ACC1 | 53 nM | [6][10] |
| IC50 | Rat Skeletal Muscle | ACC2 | 61 nM | [6][10] |
| IC50 | Rat, Mouse, Monkey, Human | ACC1 & ACC2 | ~55-60 nM | [2][4] |
| EC50 | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [10] |
| EC50 | HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [3][10] |
| EC50 | C2C12 cells | Fatty Acid Oxidation Stimulation | 57 nM | [3][10] |
| EC50 | Rat Epitrochlearis Muscle | Fatty Acid Oxidation Stimulation | 1.3 µM | [3][10] |
| IC50 | BHK-21 cells | Anti-Dengue Virus (DENV) Activity | 0.96 - 1.69 µM | [11] |
| IC50 | BHK-21 cells | Anti-Zika Virus Activity | 1.27 µM | [11] |
Experimental Protocols
Objective: To determine the direct inhibitory potency (IC50) of CP-640186 on purified ACC1 and ACC2.
Methodology:
-
Enzyme Source: Purified recombinant rat liver ACC1 and rat skeletal muscle ACC2.
-
Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and [¹⁴C]bicarbonate.
-
Add varying concentrations of CP-640186 or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified ACC enzyme.[12]
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., HCl).
-
Transfer a portion of the reaction mixture to a filter paper and allow it to dry.
-
Wash the filter paper to remove unincorporated [¹⁴C]bicarbonate.
-
Quantify the radioactivity remaining on the filter paper using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of CP-640186 and determine the IC50 value by non-linear regression analysis.
Objective: To measure the effect of CP-640186 on de novo fatty acid synthesis in a cellular context.
Methodology:
-
Cell Line: HepG2 cells, a human hepatoma cell line known for high rates of lipogenesis.
-
Assay Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized fatty acids.
-
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of CP-640186 or vehicle for a specified time.
-
Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Quantify the radioactivity in the lipid fraction using a scintillation counter.
-
-
Data Analysis: Determine the EC50 value for the inhibition of fatty acid synthesis.
Objective: To assess the ability of CP-640186 to stimulate fatty acid oxidation.
Methodology:
-
Cell Line/Tissue: C2C12 myotubes or isolated rat epitrochlearis muscle strips.
-
Assay Principle: This assay measures the oxidation of a radiolabeled fatty acid, such as [³H]palmitate, to ³H₂O.
-
Procedure:
-
Treat C2C12 cells or muscle strips with varying concentrations of CP-640186 or vehicle.
-
Add [³H]palmitate to the incubation medium.
-
After a defined incubation period, separate the ³H₂O produced from the unoxidized [³H]palmitate.
-
Quantify the radioactivity of the ³H₂O.
-
-
Data Analysis: Calculate the fold-stimulation of fatty acid oxidation and determine the EC50 value.
Caption: Experimental workflow for the characterization of CP-640186.
Preclinical In Vivo Pharmacology
The efficacy of CP-640186 was evaluated in several preclinical animal models to assess its effects on tissue malonyl-CoA levels, fatty acid synthesis, and whole-body fatty acid oxidation.
In Vivo Efficacy Data
| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference(s) |
| ED50 | Rats | Hepatic Malonyl-CoA Lowering | 55 | [3][6] |
| ED50 | Rats | Soleus Muscle Malonyl-CoA Lowering | 6 | [3][6] |
| ED50 | Rats | Quadriceps Muscle Malonyl-CoA Lowering | 15 | [3][6] |
| ED50 | Rats | Cardiac Muscle Malonyl-CoA Lowering | 8 | [3][6] |
| ED50 | Rats | Fatty Acid Synthesis Inhibition | 13 | [3][6] |
| ED50 | CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [3][6] |
| ED50 | ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [3][6] |
| ED50 | Rats | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [3][6] |
| Effective Dose | DENV-infected Mice | Improved Survival Rate | 10 mg/kg/day (oral) | [11][13] |
In longer-term studies, treatment of sucrose-fed rats with CP-640186 for three weeks resulted in a dose-dependent reduction in liver, muscle, and adipose triglycerides. This was accompanied by a reduction in body weight due to selective fat loss, decreased leptin levels, and improved insulin sensitivity.[2]
Pharmacokinetic Properties
| Parameter | Species | Dose | Value | Reference(s) |
| Bioavailability | Male Sprague-Dawley Rats | 10 mg/kg (oral) | 39% | [6][10] |
| Plasma Half-life (t½) | Male Sprague-Dawley Rats | 5 mg/kg (IV) / 10 mg/kg (oral) | 1.5 h | [6][10] |
| Cmax | Male Sprague-Dawley Rats | 10 mg/kg (oral) | 345 ng/mL | [6][10] |
| AUC0-∞ | Male Sprague-Dawley Rats | 10 mg/kg (oral) | 960 ng·h/mL | [6][10] |
| Bioavailability | ob/ob Mice | 10 mg/kg (oral) | 50% | [6] |
| Plasma Half-life (t½) | ob/ob Mice | 10 mg/kg (oral) | 1.1 h | [6] |
| Cmax | ob/ob Mice | 10 mg/kg (oral) | 2177 ng/mL | [6] |
| AUC0-∞ | ob/ob Mice | 10 mg/kg (oral) | 3068 ng·h/mL | [6] |
These pharmacokinetic data demonstrate that CP-640186 is orally bioavailable and achieves systemic exposure sufficient to elicit the desired pharmacological effects in preclinical models.
Expanded Therapeutic Potential: Antiviral Activity
Recent research has uncovered a novel application for CP-640186 beyond metabolic diseases. Studies have demonstrated that CP-640186 effectively inhibits the replication of Dengue virus (DENV) and Zika virus in vitro.[11] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment essential for viral proliferation.[11][13] In a DENV2 infection mouse model, oral administration of CP-640186 significantly improved the survival rate of the infected mice.[11][13] These findings highlight the potential of targeting host lipid metabolism as a broad-spectrum antiviral strategy.
Conclusion and Future Directions
CP-640186 is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC with a dual mechanism of action that favorably impacts fatty acid metabolism. Its discovery and development have provided a valuable chemical tool to probe the roles of ACC1 and ACC2 in health and disease. The preclinical data strongly support the therapeutic potential of ACC inhibition for the treatment of metabolic disorders. While the clinical development of CP-640186 itself may have been superseded by next-generation ACC inhibitors with improved properties, the foundational research conducted with this molecule has been instrumental in validating ACC as a druggable target. The unexpected discovery of its antiviral properties further underscores the importance of continued research into the multifaceted roles of lipid metabolism in various disease states.
References
- An In-depth Technical Guide to the Mechanism of Action of CP-640186 - Benchchem.
- CP 640186 Acetyl-CoA carboxylase inhibitor - Selleck Chemicals.
- CP-640186 | ACC Inhibitor - MedchemExpress.com.
- Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed.
- ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 - Merck Millipore.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV)
- Validating CP-640186-Mediated ACC Inhibition: A Comparative Guide to Methodologies - Benchchem.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV)
- Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed Central.
- Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors - PubMed.
- CP-640186 - Drug Targets, Indications, Patents - P
- Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays | Request PDF - ResearchG
- Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes | Journal of Medicinal Chemistry - ACS Public
- Acetyl-CoA Carboxylase | Inhibitors - MedchemExpress.com.
- Chemical Genetics of Acetyl-CoA Carboxylases - PMC - PubMed Central - NIH.
- Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors - ResearchG
- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC - NIH.
- Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohep
- CP640.186-induced ACC inhibition reduces the Rac1−PAK2 pathway...
- Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed.
- Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the In Vitro Characterization of CP-640186, a Potent Acetyl-CoA Carboxylase (ACC) Inhibitor
For: Researchers, scientists, and drug development professionals in metabolic diseases, oncology, and related fields.
Abstract: This document provides a comprehensive technical guide for the in vitro experimental characterization of CP-640186. It is critical to note that while the initial inquiry may have associated CP-640186 with ACAT1/SOAT1, extensive scientific literature definitively identifies its mechanism of action as a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3][4] This guide has been structured to reflect the true pharmacology of the compound, ensuring scientific accuracy and experimental validity. We will detail the core mechanism of ACC inhibition and provide field-proven, step-by-step protocols for quantifying the enzymatic and cellular activity of CP-640186.
Scientific Foundation: Understanding the Target - Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a pivotal, biotin-dependent enzyme that governs the rate-limiting step in the biosynthesis of fatty acids.[5] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] In mammals, two major isoforms exist with distinct localizations and functions:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the fundamental building block for the synthesis of new fatty acids by fatty acid synthase (FAS).[5][6]
-
ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues such as skeletal muscle and the heart.[5] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation.[5][6]
By inhibiting both ACC isoforms, a compound can simultaneously halt fatty acid synthesis and promote fatty acid oxidation, a dual action of significant therapeutic interest for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers that rely on de novo lipogenesis.[3][6][7]
Compound Profile: CP-640186
CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide.[5][8] It functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[5][8] Kinetic studies have shown its inhibitory action is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate, indicating it binds to a site distinct from the substrate active sites.[3][5][8]
Mechanism of Action Pathway
The dual inhibition of ACC1 and ACC2 by CP-640186 leads to a systemic shift in cellular lipid metabolism, decreasing energy storage as fat and increasing the utilization of fat for energy.
Caption: CP-640186 inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of CP-640186 from peer-reviewed studies. These values serve as a critical reference for designing dose-response experiments.
| Parameter | Species/System | Target/Effect | Value | Reference(s) |
| IC₅₀ | Rat Liver | ACC1 | 53 nM | [1][2][4] |
| IC₅₀ | Rat Skeletal Muscle | ACC2 | 61 nM | [1][2][4] |
| IC₅₀ | General (both isozymes) | ACC1 & ACC2 | ~55 nM | [3][9] |
| EC₅₀ | HepG2 Cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1] |
| EC₅₀ | HepG2 Cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1][3] |
| EC₅₀ | C2C12 Cells | Fatty Acid Oxidation Stimulation | 57 nM | [3][8][9] |
| EC₅₀ | Rat Muscle Strips | Fatty Acid Oxidation Stimulation | 1.3 µM | [3][9] |
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential in vitro assays required to validate the activity and mechanism of CP-640186.
Protocol 1: ACC Enzymatic Inhibition Assay (ADP-Glo™ Format)
Principle: This biochemical assay directly measures the enzymatic activity of purified ACC1 or ACC2 by quantifying the amount of ADP produced, a direct product of the acetyl-CoA carboxylation reaction. The ADP-Glo™ Kinase Assay is a robust luminescent platform for this purpose.
Workflow Diagram:
Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
CP-640186
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrates: ATP, Acetyl-CoA, Sodium Bicarbonate
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT, 0.1% BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CP-640186 in DMSO, starting at 100 µM. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plating: Dispense 1 µL of diluted CP-640186, DMSO (vehicle control), or a known ACC inhibitor (positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of diluted enzyme solution (ACC1 or ACC2) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA, ATP, and Bicarbonate in assay buffer. Typical final concentrations are ~10 µM for each, but should be optimized around the Kₘ for your enzyme lot.
-
Enzymatic Reaction: Incubate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range.
-
ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP Detection (Step 2): Add 50 µL of Kinase Detection Reagent. This converts the ADP product back to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the CP-640186 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular De Novo Fatty Acid Synthesis Assay
Principle: This cell-based assay quantifies the inhibitory effect of CP-640186 on ACC1's downstream function by measuring the incorporation of a radiolabeled precursor, [¹⁴C]-Acetate, into newly synthesized lipids. HepG2 cells are an excellent model as they are a human liver cell line with high lipogenic activity.[1][3]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM) with FBS and antibiotics
-
CP-640186
-
[¹⁴C]-Sodium Acetate
-
Lipid extraction solvents (Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80-90% confluency.
-
Compound Treatment: The day before the assay, switch to a serum-free or low-serum medium to upregulate the fatty acid synthesis pathway. On the day of the assay, pre-treat cells with various concentrations of CP-640186 (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Cell Lysis & Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of Hexane:Isopropanol (3:2 v/v) to each well and incubate for 30 minutes to extract the lipids.
-
Transfer the solvent to a new tube. Evaporate the solvent under a stream of nitrogen.
-
-
Quantification:
-
Re-dissolve the lipid extract in a small volume of solvent.
-
Transfer the extract to a scintillation vial containing scintillation fluid.
-
Measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Normalize CPM values to the protein content of a parallel well to account for any differences in cell number.
-
Calculate the percent inhibition of fatty acid synthesis relative to the vehicle control.
-
Plot the data and determine the EC₅₀ value.
Protocol 3: Cellular Fatty Acid Oxidation (FAO) Assay
Principle: This assay measures the effect of CP-640186 on ACC2's regulatory function. By inhibiting ACC2, malonyl-CoA levels decrease, CPT1 inhibition is relieved, and the rate of fatty acid oxidation increases. This is quantified by measuring the production of ³H₂O from the oxidation of [9,10-³H]-palmitate. C2C12 myotubes are a standard model for muscle cell metabolism.[3]
Materials:
-
C2C12 myoblasts/myotubes
-
[9,10-³H]-Palmitate complexed to BSA
-
CP-640186
-
Perchloric acid
-
Charcoal slurry
-
Scintillation counter
Procedure:
-
Cell Culture: Plate C2C12 myoblasts and differentiate them into myotubes.
-
Compound Treatment: Pre-incubate the myotubes with various concentrations of CP-640186 (e.g., 0.001 to 10 µM) or vehicle control for 1-2 hours.
-
Oxidation Reaction:
-
Remove the pre-incubation medium.
-
Add assay medium containing the [³H]palmitate-BSA complex.
-
Incubate the plates at 37°C for 1-2 hours.
-
-
Separation of ³H₂O:
-
At the end of the incubation, transfer the assay medium to a new tube.
-
Add an equal volume of cold 10% (w/v) activated charcoal in 0.1 M HCl to precipitate the un-oxidized [³H]palmitate.
-
Vortex and centrifuge at high speed for 10 minutes.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (which now contains the ³H₂O product) to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the fold-stimulation of fatty acid oxidation relative to the vehicle control.
-
Plot the data to determine the EC₅₀ value for stimulation.[10]
Mandatory Control: Cell Viability Assay
Principle: It is essential to determine if the observed effects of CP-640186 are due to specific ACC inhibition or general cytotoxicity. An MTT or similar viability assay should be run in parallel with the functional assays using the same cell lines, compound concentrations, and incubation times.
Brief Protocol (MTT Example):
-
Plate cells and treat with CP-640186 as described in the functional assays.
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
A significant decrease in absorbance indicates reduced cell viability. Note that CP-640186 has been shown to reduce proliferation in some cancer cell lines, such as a ~30% decrease in H460 cells after 48h with 20 µM.[1][11] This can be an expected on-target effect in highly lipogenic cells, but should be distinguished from acute toxicity.
References
- An In-depth Technical Guide to the Mechanism of Action of CP-640186.
- Application Notes and Protocols for CP-640186. Benchchem.
- CP-640186 | ACC Inhibitor. MedchemExpress.com.
- ACC Inhibitor IV, CP-640186 - Calbiochem. Merck Millipore.
- CP 640186 Acetyl-CoA carboxylase inhibitor. Selleck Chemicals.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation.
- Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. PubMed.
- CP-640186 | Acetyl-CoA Carboxylase. TargetMol.
- Chemical Genetics of Acetyl-CoA Carboxylases.
- CP-640186 off-target effects in cellular assays. Benchchem.
- Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of CP-640186 in Murine Models
Abstract
This technical guide provides a comprehensive framework for researchers utilizing CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), in murine in vivo studies. We delve into the compound's mechanism of action, present its pharmacokinetic and pharmacodynamic profiles, and offer detailed, field-proven protocols for formulation, administration, and endpoint analysis in common mouse models of metabolic disease. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust and reproducible experiments.
Scientific Foundation: The Dual-Action Mechanism of CP-640186
CP-640186 is an orally active and cell-permeable N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of the two primary isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a critical biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] The inhibitory action of CP-640186 is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate, indicating it binds to an allosteric site rather than the substrate active sites.[1][3][4]
By inhibiting both ACC isozymes, CP-640186 exerts a powerful, dual effect on lipid metabolism:
-
Inhibition of Fatty Acid Synthesis (ACC1): In lipogenic tissues like the liver and adipose tissue, the inhibition of the cytosolic enzyme ACC1 leads to a rapid depletion of the malonyl-CoA pool. As malonyl-CoA is the essential building block for fatty acid synthesis, its reduction effectively halts this pathway.[1][5]
-
Stimulation of Fatty Acid Oxidation (ACC2): In oxidative tissues such as skeletal muscle and the heart, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that gates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][5] By inhibiting ACC2, CP-640186 reduces local malonyl-CoA concentrations, thereby relieving the brake on CPT1 and promoting the oxidation of fatty acids.[1][5]
This simultaneous inhibition of lipid synthesis and promotion of lipid burning makes CP-640186 a valuable tool for investigating metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][6][7]
Pharmacokinetic and In Vivo Efficacy Data
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of CP-640186 is crucial for effective study design. The compound exhibits good oral bioavailability and metabolic stability.[3][8]
Table 1: Pharmacokinetic Parameters of CP-640186 in ob/ob Mice
Data compiled from studies in male ob/ob mice.
| Parameter | Value | Unit | Citation |
| Route of Administration | Oral Gavage | - | [4] |
| Dose | 10 | mg/kg | [4] |
| Plasma Half-life (t½) | 1.1 | h | [4] |
| Time to Max Concentration (Tmax) | 0.25 | h | [4] |
| Max Concentration (Cmax) | 2177 | ng/mL | [4] |
| Area Under Curve (AUC₀-∞) | 3068 | ng·h/mL | [4] |
| Oral Bioavailability | 50 | % | [4] |
Table 2: In Vivo Efficacy (ED₅₀) of CP-640186 in Mice
ED₅₀ represents the dose required to achieve 50% of the maximum effect.
| Effect | Mouse Strain | ED₅₀ (mg/kg) | Citation |
| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 | [3][8][9] |
| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 | [3][8][9] |
Experimental Protocols: From Formulation to Analysis
The following protocols provide a standardized methodology for the preparation and administration of CP-640186 in mice. The choice between an acute or chronic study design will depend on the specific research question.
Protocol 1: Vehicle Formulation and Preparation for Oral Gavage
CP-640186 is typically administered as a suspension. Ensuring a homogenous mixture is critical for consistent dosing.
A. Carboxymethylcellulose (CMC) Suspension (Recommended)
This is the most widely published vehicle for CP-640186 and is suitable for both acute and chronic studies.[6][10]
Materials:
-
CP-640186 powder
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water or saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar (optional) or vortex mixer
Procedure:
-
Prepare 0.5% (w/v) CMC Vehicle:
-
Add 0.5 g of CMC powder to 100 mL of sterile water in a sterile beaker or bottle.
-
Stir vigorously using a magnetic stirrer overnight at 4°C or for at least 2-4 hours at room temperature until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Calculate Required Compound:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 75 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Example Calculation: For 10 mice (avg. 25 g) at 75 mg/kg with a 10 mL/kg volume:
-
Dose per mouse = 75 mg/kg * 0.025 kg = 1.875 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration needed = 1.875 mg / 0.25 mL = 7.5 mg/mL
-
Total volume (with overage) = 10 mice * 0.25 mL/mouse * 1.2 = 3 mL
-
Total CP-640186 needed = 7.5 mg/mL * 3 mL = 22.5 mg
-
-
-
Prepare the Suspension:
-
Weigh the calculated amount of CP-640186 powder and place it in a sterile conical tube.
-
Add the required volume of the 0.5% CMC vehicle.
-
Vortex vigorously for 2-3 minutes to create a fine, homogenous suspension.
-
-
Administration:
-
Crucial Step: Vortex the suspension thoroughly immediately before drawing each dose into the gavage syringe to prevent settling and ensure accurate dosing.
-
Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the long-term therapeutic effects of CP-640186 on metabolic parameters.[6][10]
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice, a common strain for DIO studies.
-
Induce obesity and metabolic dysregulation by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12-16 weeks.[6]
-
-
Group Randomization:
-
After the diet-induction period, randomize mice into treatment groups based on body weight to ensure even distribution.
-
Example Groups:
-
Group 1: Vehicle Control (0.5% CMC)
-
Group 2: CP-640186 (e.g., 15 mg/kg)
-
Group 3: CP-640186 (e.g., 45 mg/kg)
-
Group 4: CP-640186 (e.g., 75 mg/kg)[6]
-
-
-
Treatment:
-
In-life Monitoring:
-
Endpoint Analysis:
-
Glucose Homeostasis: Perform an intraperitoneal Glucose Tolerance Test (GTT) near the end of the study to evaluate improvements in insulin sensitivity.[6]
-
Biochemical Analysis: Measure malonyl-CoA levels in liver and heart tissue lysates via LC-MS/MS to confirm target engagement.[6]
-
Histological Examination: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) or Oil Red O to assess changes in hepatic steatosis (lipid accumulation).[6][11]
-
Trustworthiness and Self-Validation
To ensure the integrity of your results, every protocol must be a self-validating system.
-
Vehicle Control: The vehicle control group is essential to confirm that any observed effects are due to CP-640186 and not the administration procedure or vehicle itself.
-
Target Engagement: Measuring malonyl-CoA levels in relevant tissues is the most direct way to validate that CP-640186 is engaging its target, ACC, at the administered dose. A dose-dependent reduction in malonyl-CoA provides strong evidence of the compound's activity.[6]
-
Toxicity Monitoring: While CP-640186 is reported to be well-tolerated, diligent monitoring of animal health, body weight, and behavior is a critical component of any in vivo study to identify any potential unforeseen adverse effects.[6][10]
Conclusion
CP-640186 is a powerful pharmacological tool for probing the roles of ACC1 and ACC2 in lipid metabolism. Its dual-action mechanism provides a robust method for simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation. By employing the detailed protocols and established dosing regimens outlined in this guide, researchers can confidently design and execute in vivo mouse studies to explore the therapeutic potential of ACC inhibition in a variety of disease models.
References
-
Harwood, H. J., Jr, Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., Hargrove, D. M., Martin, K. A., Tracey, W. R., Chapman, J. G., Magee, W. P., Dalvie, D. K., Soliman, V. F., Martin, W. H., Mularski, C. J., & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099–37111. [Link]
-
Li, Y., et al. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Experimental and Therapeutic Medicine, 20(2), 1147-1156. [Link]
-
Patsnap Synapse. (n.d.). CP-640186 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]
-
Li, M., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Viruses, 14(12), 2715. [Link]
-
ResearchGate. (n.d.). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. ResearchGate. Retrieved from [Link]
-
Spandidos Publications. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Spandidos Publications. Retrieved from [Link]
-
da Silva Xavier, G., & Hodson, D. J. (2018). Mouse models of peripheral metabolic disease. Best practice & research. Clinical endocrinology & metabolism, 32(3), 299–315. [Link]
-
Svensson, R. U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Medicine, 22(10), 1108–1119. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantifying Fatty Acid Synthesis Inhibition in HepG2 Cells Using CP-640186
Introduction
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from precursors like acetyl-CoA, is a fundamental cellular process. In lipogenic tissues such as the liver, Acetyl-CoA Carboxylase (ACC) is the pivotal enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This is the committed and rate-limiting step in the biosynthesis of fatty acids.[3] Mammals express two main isoforms: ACC1, which is primarily cytosolic and central to DNL, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3] Given its critical role, ACC has emerged as a significant therapeutic target for metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and certain cancers where DNL is upregulated.
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2.[4][5][6][7] It acts as a reversible, allosteric inhibitor, with kinetic studies showing its action is uncompetitive with respect to ATP and non-competitive with acetyl-CoA, citrate, and bicarbonate.[4][5][7][8] By inhibiting ACC1 in hepatocytes, CP-640186 effectively reduces the production of malonyl-CoA, thereby shutting down the synthesis of new fatty acids.[4]
This application note provides a comprehensive, field-proven protocol for utilizing CP-640186 to quantify its inhibitory effects on fatty acid synthesis in the human liver carcinoma cell line, HepG2. This cell line is a well-established model for studying liver metabolism and is widely used in drug discovery.[9] The described assay measures the incorporation of radiolabeled acetate into the total lipid pool, offering a direct and robust readout of de novo fatty acid synthesis.
Principle of the Assay
The assay quantifies de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor, [¹⁴C]-Sodium Acetate, into newly synthesized lipids. Exogenously supplied acetate readily diffuses across the cell membrane and is converted to acetyl-CoA, the primary building block for fatty acid synthesis.[10] In the presence of an active ACC enzyme, this labeled acetyl-CoA is converted to labeled malonyl-CoA and subsequently elongated to form fatty acids, which are then esterified into various lipid species.
By pre-treating HepG2 cells with CP-640186, ACC activity is inhibited. This leads to a dose-dependent decrease in the incorporation of [¹⁴C]-acetate into the cellular lipid fraction. The amount of radioactivity in extracted lipids is measured using a liquid scintillation counter, allowing for the precise determination of the compound's inhibitory potency (e.g., EC₅₀).
Mechanism of Action: CP-640186 in Fatty Acid Synthesis
The following diagram illustrates the central role of ACC1 in the cytosolic de novo fatty acid synthesis pathway and the specific point of inhibition by CP-640186.
Caption: Inhibition of ACC1 by CP-640186 blocks the rate-limiting step of fatty acid synthesis.
Materials and Reagents
| Item | Recommended Supplier (Example) | Catalog Number (Example) |
| Cell Line & Media | ||
| HepG2 Cell Line (ATCC® HB-8065™) | ATCC | HB-8065 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| Compounds & Reagents | ||
| CP-640186 | Selleck Chemicals | S6753 |
| Dimethyl Sulfoxide (DMSO), Hybri-Max™ | Sigma-Aldrich | D2650 |
| [¹⁴C]-Sodium Acetate (50-60 mCi/mmol) | American Radiolabeled Chemicals | ARC 0101D |
| Sodium Hydroxide (NaOH), 0.2 N | Sigma-Aldrich | S2770 |
| Lipid Extraction | ||
| Hexane, Anhydrous | Sigma-Aldrich | 293331 |
| Isopropanol, Anhydrous | Sigma-Aldrich | 278475 |
| Consumables & Equipment | ||
| 12-well tissue culture plates | Corning | 3513 |
| Scintillation Vials, 20 mL | Wheaton | 986542 |
| Ultima Gold™ Scintillation Cocktail | PerkinElmer | 6013329 |
| CO₂ Incubator | ||
| Biological Safety Cabinet | ||
| Inverted Microscope | ||
| Liquid Scintillation Counter | ||
| Centrifuge |
Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
Causality Statement: Consistent and healthy cell cultures are the foundation of a reproducible assay. The following steps are optimized for maintaining HepG2 cells in a state suitable for metabolic studies. Sub-culturing at ~80% confluency prevents contact inhibition and metabolic shifts associated with overgrowth.[11]
-
Complete Growth Medium: Prepare by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium. Seed into a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Media Change: Aspirate and replace the culture medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash the monolayer twice with sterile DPBS. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 5-7 minutes, or until cells detach.[9]
-
Neutralization: Neutralize the trypsin by adding 2-3 times the volume of complete growth medium. Gently pipette to create a single-cell suspension.
-
Sub-culturing: Split cells at a ratio of 1:4 to 1:8 into new flasks containing fresh medium.[9] Routinely test for mycoplasma contamination.
Protocol 2: Fatty Acid Synthesis Inhibition Assay
Causality Statement: This protocol is designed as a self-validating system. The pre-incubation step allows the cell-permeable CP-640186 to enter the cells and inhibit its target before the metabolic labeling begins. The subsequent labeling period is kept short (2-4 hours) to primarily measure the rate of synthesis rather than downstream lipid metabolism or turnover.[12][13]
Caption: Step-by-step workflow for the fatty acid synthesis inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count healthy, sub-confluent HepG2 cells. Seed the cells into 12-well plates at a density of 2.5 x 10⁵ to 3.0 x 10⁵ cells/well in 1 mL of complete growth medium. Incubate for 24 hours to allow for attachment and recovery, aiming for ~80-90% confluency on the day of the assay.[12]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CP-640186 in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of stock concentrations (e.g., 10 mM to 100 nM).
-
On the day of the assay, prepare working solutions by diluting the DMSO stocks 1:1000 directly into fresh, serum-free culture medium. This ensures the final DMSO concentration is 0.1% across all wells, including the vehicle control.
-
Rationale: Keeping the final DMSO concentration low and consistent is critical to avoid solvent-induced artifacts.
-
-
Compound Treatment:
-
Carefully aspirate the growth medium from the cells.
-
Add 1 mL of the medium containing the desired concentration of CP-640186 or vehicle (0.1% DMSO) to each well.
-
Pre-incubate the plates for 1-2 hours at 37°C.
-
-
Radiolabeling:
-
To each well, add [¹⁴C]-Sodium Acetate to a final concentration of 1 µCi/mL.[12]
-
Gently swirl the plate to mix.
-
Incubate for an additional 2 to 4 hours at 37°C.
-
-
Termination and Cell Lysis:
-
To stop the incorporation, aspirate the radioactive medium (dispose of according to radiation safety guidelines).
-
Wash the cell monolayer twice with 1 mL of ice-cold DPBS to remove any unincorporated radiolabel.
-
Add 500 µL of 0.2 N NaOH to each well to lyse the cells. Incubate at room temperature for 30-60 minutes, ensuring complete lysis.
-
-
Lipid Extraction:
-
Transfer the cell lysate from each well to a labeled microcentrifuge tube.
-
Add 1 mL of a Hexane:Isopropanol (3:2, v/v) mixture to each tube.[12]
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids into the organic phase.
-
Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer 500 µL of the upper organic (hexane) layer containing the lipids to a 20 mL scintillation vial.
-
Add 5 mL of a suitable scintillation cocktail (e.g., Ultima Gold™) to each vial.
-
Cap the vials and vortex briefly.
-
Measure the radioactivity in a liquid scintillation counter as Counts Per Minute (CPM).
-
Data Analysis and Interpretation
-
Background Subtraction: Average the CPM from "blank" wells (containing all reagents but no cells) and subtract this value from all experimental wells.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each CP-640186 concentration relative to the vehicle control (0% inhibition) using the following formula: % Inhibition = 100 * (1 - (CPM_Compound / CPM_Vehicle))
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the CP-640186 concentration.
-
EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to calculate the EC₅₀ value, which is the concentration of CP-640186 that produces 50% of the maximal inhibition. The reported EC₅₀ for CP-640186 in inhibiting HepG2 fatty acid synthesis is approximately 0.62 µM.[6]
Sample Data Table:
| [CP-640186] (µM) | Raw CPM (Avg) | Background-Subtracted CPM | % Inhibition |
| 0 (Vehicle) | 55,150 | 55,000 | 0.0 |
| 0.01 | 54,050 | 53,900 | 2.0 |
| 0.1 | 45,150 | 45,000 | 18.2 |
| 0.5 | 29,150 | 29,000 | 47.3 |
| 1 | 15,150 | 15,000 | 72.7 |
| 5 | 4,550 | 4,400 | 92.0 |
| 10 | 2,750 | 2,600 | 95.3 |
| Blank (No Cells) | 150 | N/A | N/A |
Assay Validation and Quality Control
A robust and reliable assay is critical for generating high-quality data.[14][15] The following quality control measures should be implemented.
-
Controls:
-
Vehicle Control (0% Inhibition): Typically 0.1% DMSO in medium. This represents the maximum rate of fatty acid synthesis under the assay conditions.
-
Maximum Inhibition Control (100% Inhibition): A saturating concentration of CP-640186 (e.g., 10-20 µM) can be used to define the bottom of the assay window.
-
Blank Control (Background): Wells containing medium and all reagents but no cells. This measures the background radioactivity and is subtracted from all other readings.
-
-
Assay Performance Metrics:
-
Signal-to-Background (S/B) Ratio: Calculated as (CPM_Vehicle / CPM_Blank). A ratio of >10 is generally considered acceptable.
-
Z'-Factor: For screening applications, a Z'-factor can be calculated to assess the quality and dynamic range of the assay. A value between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Vehicle + SD_MaxInhibition) / |Mean_Vehicle - Mean_MaxInhibition|)
-
-
Cell Viability: It is crucial to ensure that the observed inhibition of fatty acid synthesis is not due to cytotoxicity. A parallel assay (e.g., CellTiter-Glo® or MTT) should be run with the same compound concentrations and incubation times to confirm that cell viability is not significantly affected at the tested concentrations.[16][17]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate; Cell health issues. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. Ensure cells are healthy and in the log growth phase. |
| Low Signal (Low CPM in Vehicle) | Low cell number; Insufficient incubation with radiolabel; Low specific activity of the label. | Verify cell count before seeding. Optimize the [¹⁴C]-acetate incubation time (2-4 hours is typical). Ensure the radiolabeled acetate has not expired. |
| High Background (High CPM in Blanks) | Incomplete washing of cells; Contamination of reagents or equipment. | Increase the number of washes with ice-cold DPBS after the labeling step. Use fresh reagents and dedicated equipment for radioactive work. |
| Inconsistent EC₅₀ Values | Inaccurate compound dilutions; Passage number of cells; Variation in serum lots. | Prepare fresh compound dilutions for each experiment. Use cells within a consistent, low passage number range. Test and qualify new lots of FBS for their effect on cell metabolism. |
Conclusion
This application note provides a detailed and robust protocol for measuring the inhibition of de novo fatty acid synthesis in HepG2 cells using the ACC inhibitor CP-640186. By carefully following the outlined steps for cell culture, assay execution, and data analysis, researchers can generate reliable and reproducible data. This assay serves as a powerful tool in the drug development process for screening, characterizing, and validating the potency of ACC inhibitors and other compounds targeting hepatic lipogenesis.
References
-
Harwood, H. J., Jr., Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., Hargrove, D. M., Martin, K. A., Tracey, W. R., Chapman, J. G., Magee, W. P., Dalvie, D. K., Soliman, V. F., Martin, W. H., Mularski, C. J., & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099–37111. [Link]
-
Liang Tong Lab. (n.d.). The Acetyl-CoA Carboxylase (ACC) Project. Columbia University. [Link]
-
Quora. (2020). What is the role of acetyl Coa carboxylase in fatty acid synthesis?. [Link]
-
He, W., Miao, H., Li, Y., & Liu, Z. (2020). Acetyl-CoA Carboxylases and Diseases. Frontiers in Cell and Developmental Biology, 8, 599021. [Link]
-
Wikipedia. (2023). Acetyl-CoA carboxylase. [Link]
-
Brownsey, R. W., Zhande, Z., & Boone, A. N. (2006). Regulation of acetyl-CoA carboxylase. Biochemical Society Transactions, 34(Pt 2), 223–227. [Link]
-
MilliporeSigma. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem. [Link]
-
Li-Beisson, Y., & Shorrosh, B. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol, 11(3), e3915. [Link]
-
Mukherjee, S., Chelladurai, K. S., & Singh, N. (2022). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 3(2), 101372. [Link]
-
Altogen Biosystems. (n.d.). HepG2 Cell Culture | HepG2 Transfection. [Link]
-
Baines, K. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line?. [Link]
-
A. M. El-Kholy, S. M. El-Kalyoubi, & M. A. El-Sayed. (2019). Online Measurement of Glucose Consumption from HepG2 Cells Using an Integrated Bioreactor and Enzymatic Assay. Analytical Chemistry, 91(7), 4518–4525. [Link]
-
Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
Olsen, C., & Silva, C. (n.d.). Quantification of Fatty Acid Uptake in HepG2 Cells and Adipocytes Using the QBT™ Fatty Acid Uptake Assay. Molecular Devices. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
B. D. Bederman, S. Foy, & M. K. Hellerstein. (2010). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 51(8), 2091–2103. [Link]
-
A. A. Al-Sbiei, A. S. Al-Otaibi, & M. A. Al-Jafari. (2022). Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall. Metabolites, 12(11), 1098. [Link]
-
ENCODE. (n.d.). HepG2 culture conditions. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
Ide, T., & Sugano, M. (2000). Labeled Acetate Incorporation into Lipids and Lipid Elimination after Oral Administration in Rat Liver and Adipose Tissue. Journal of Nutritional Science and Vitaminology, 46(2), 68–74. [Link]
-
Agilent Technologies. (n.d.). Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids. [Link]
-
Zhang, Y., et al. (2023). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Heliyon, 9(1), e12808. [Link]
-
ResearchGate. (n.d.). [ 14 C]Acetate incorporation into fatty acids of Col-0 and.... [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC Medicinal Chemistry, 13(6), 725-736. [Link]
-
Fisher, D. M., & Coniglio, J. G. (1983). Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture. Biochimica et Biophysica Acta, 751(1), 27–32. [Link]
-
Pérez-Carreras, M., et al. (2015). In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis. Disease Models & Mechanisms, 8(10), 1269-1277. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. selectscience.net [selectscience.net]
- 15. marinbio.com [marinbio.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-640186 Fatty Acid Oxidation Assay in C2C12 Cells
Introduction: Targeting Fatty Acid Metabolism with CP-640186
In the intricate landscape of cellular metabolism, the balance between energy storage and expenditure is paramount. Fatty acid oxidation (FAO) is a critical catabolic process that breaks down fatty acids to produce energy, particularly in high-energy-demand tissues like skeletal muscle. A key regulator of this pathway is Acetyl-CoA Carboxylase (ACC), an enzyme that exists in two main isoforms: ACC1 and ACC2.[1][2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1][3] While the malonyl-CoA produced by the cytosolic ACC1 is a primary building block for fatty acid synthesis, the malonyl-CoA generated by the mitochondrial membrane-associated ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[3][4][5][6] CPT1 is the gatekeeper enzyme responsible for transporting long-chain fatty acids into the mitochondria for their subsequent breakdown via β-oxidation.[5][6]
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2, with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively.[7][8][9][10] By inhibiting ACC2, CP-640186 reduces the levels of malonyl-CoA at the mitochondrial membrane.[5][11] This relieves the inhibition on CPT1, leading to an increased influx of fatty acids into the mitochondria and a subsequent stimulation of fatty acid oxidation.[5][11] This dual mechanism of inhibiting fatty acid synthesis (via ACC1) and promoting fatty acid oxidation (via ACC2) makes CP-640186 a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes.[11][12]
This guide provides a comprehensive protocol for utilizing CP-640186 to investigate its effects on fatty acid oxidation in C2C12 myotubes, a well-established in vitro model for skeletal muscle.
Signaling Pathway and Experimental Rationale
The experimental design hinges on the direct modulation of the ACC/CPT1 axis by CP-640186. The workflow is designed to quantify the rate of fatty acid oxidation by measuring the metabolic products of a radiolabeled fatty acid substrate, typically [14C]-palmitate.
Caption: Mechanism of CP-640186 action on fatty acid oxidation.
Materials and Reagents
Cell Culture and Differentiation
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[13][14]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture plates (6-well or 24-well)
Fatty Acid Oxidation Assay
-
CP-640186
-
[1-14C]Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Etomoxir (optional, as a positive control for FAO inhibition)[15][16][17]
-
Palmitate (unlabeled)
-
DMEM, serum-free
-
Scintillation vials
-
Scintillation fluid
-
Perchloric acid (PCA)
-
Whatman filter paper
-
Sodium Hydroxide (NaOH)
Detailed Protocols
Part 1: C2C12 Cell Culture and Myotube Differentiation
Rationale: C2C12 myoblasts, when grown to confluence and switched to a low-serum medium, differentiate and fuse to form multinucleated myotubes.[13] These myotubes are metabolically active and represent a physiologically relevant model for studying skeletal muscle fatty acid metabolism.
-
Cell Seeding: Seed C2C12 myoblasts in culture plates at a density that allows them to reach 80-90% confluency within 24-48 hours. It is crucial to not let the cells become fully confluent in growth medium as this can impair their differentiation potential.[18]
-
Induction of Differentiation: Once the cells reach the target confluency, aspirate the growth medium, wash the cells once with sterile PBS, and replace it with the differentiation medium (DMEM with 2% horse serum).[13][18]
-
Maintenance and Monitoring: Replace the differentiation medium every 24-48 hours.[18] Monitor the cells daily for morphological changes. Myoblasts will align and fuse to form elongated, multinucleated myotubes. Full differentiation is typically achieved within 5-7 days.[13][18]
Caption: C2C12 myotube differentiation workflow.
Part 2: Fatty Acid Oxidation Assay
Rationale: This assay measures the rate of complete oxidation of [14C]-palmitate to [14C]O2. The released [14C]O2 is trapped and quantified by liquid scintillation counting, providing a direct measure of FAO.
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
In a sterile tube, evaporate a known amount of [1-14C]palmitic acid under a stream of nitrogen gas.
-
Resuspend the dried radiolabeled palmitate in a solution of fatty acid-free BSA in serum-free DMEM to achieve the desired final concentration of palmitate and radioactivity. A common working concentration is 100 µM palmitate with 0.4 µCi/mL 14C-palmitate, complexed with 0.3% BSA.[19]
-
Incubate at 37°C for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Cell Treatment:
-
On the day of the experiment, gently wash the differentiated C2C12 myotubes twice with pre-warmed serum-free DMEM.
-
Prepare the treatment media in serum-free DMEM containing L-carnitine (typically 0.5 mM).
-
Prepare the following treatment groups:
-
Vehicle Control: Medium with vehicle (e.g., DMSO).
-
CP-640186 Treatment: Medium with the desired concentrations of CP-640186 (a dose-response curve from 0.1 nM to 100 µM is recommended to determine the EC50).[7]
-
Positive Control (Optional): Medium with Etomoxir (a CPT1 inhibitor, e.g., 40 µM) to confirm the assay is measuring mitochondrial FAO.[20]
-
-
Pre-incubate the cells with the respective treatment media for 1-2 hours at 37°C.[7]
-
-
Initiation of the Oxidation Reaction:
-
After the pre-incubation period, add the prepared [14C]palmitate-BSA conjugate to each well.
-
Seal the plates with a sealing tape or use specialized plates designed for metabolic assays. Place a piece of Whatman filter paper soaked in NaOH (e.g., 1 M) in a center well or a suspended holder within each sealed well to trap the evolved 14CO2.
-
-
Incubation:
-
Incubate the plates at 37°C for a defined period, typically 2-3 hours.
-
-
Termination of the Reaction and CO2 Trapping:
-
To stop the reaction, inject perchloric acid (PCA) into each well to a final concentration of ~1 M. This will lyse the cells and release all dissolved CO2 from the medium.
-
Continue the incubation for at least another hour at room temperature to ensure complete trapping of the 14CO2 by the NaOH-soaked filter paper.
-
-
Quantification:
-
Carefully remove the filter papers and place them into scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
In a separate set of wells, determine the total protein content (e.g., using a BCA assay) for normalization of the FAO rates.
-
Data Analysis and Expected Results
Calculation of Fatty Acid Oxidation Rate
The rate of fatty acid oxidation is typically expressed as nmol of palmitate oxidized per mg of protein per hour. The calculation involves determining the specific activity of the [14C]palmitate in the medium and relating the measured disintegrations per minute (DPM) to the amount of substrate oxidized.
Data Presentation
The results should be presented in a clear and concise manner. A bar graph illustrating the fold change in FAO relative to the vehicle control is often effective. For dose-response experiments, a sigmoidal curve can be plotted to determine the EC50 of CP-640186.
| Treatment Group | Concentration | Mean FAO Rate (nmol/mg/hr) | Standard Deviation | % of Vehicle Control |
| Vehicle (DMSO) | - | 1.5 | 0.2 | 100% |
| CP-640186 | 10 nM | 2.1 | 0.3 | 140% |
| CP-640186 | 50 nM | 3.5 | 0.4 | 233% |
| CP-640186 | 100 nM | 4.0 | 0.5 | 267% |
| CP-640186 | 1 µM | 4.2 | 0.4 | 280% |
| Etomoxir | 40 µM | 0.3 | 0.1 | 20% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
A dose-dependent increase in the rate of fatty acid oxidation is expected with CP-640186 treatment.[7] The maximal stimulation of palmitate oxidation in C2C12 cells has been reported to be around 280% with an EC50 of approximately 57 nM.[7][8] The positive control, Etomoxir, should significantly inhibit FAO, confirming that the measured CO2 production is primarily from mitochondrial β-oxidation.
Troubleshooting and Best Practices
-
Cell Health and Differentiation: Ensure C2C12 cells are healthy and properly differentiated. Inconsistent differentiation can lead to high variability in metabolic activity.
-
Purity of Reagents: Use high-quality, fatty acid-free BSA to minimize background and ensure proper complexing of the radiolabeled palmitate.
-
Complete CO2 Trapping: Ensure the reaction plates are well-sealed and that the NaOH trap is sufficient to capture all evolved CO2.
-
Accurate Normalization: Precise protein quantification is essential for accurate comparison between different treatment groups.
-
Handling of Radioactive Materials: Follow all institutional guidelines and safety procedures for working with radiolabeled compounds.
Conclusion
This application note provides a detailed protocol for assessing the effect of the ACC inhibitor CP-640186 on fatty acid oxidation in C2C12 myotubes. By understanding the mechanism of action and following a robust experimental design, researchers can effectively utilize this compound as a tool to investigate the role of ACC in regulating skeletal muscle metabolism and to explore its potential as a therapeutic target for metabolic diseases.
References
-
National Center for Biotechnology Information. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Available from: [Link].
-
ResearchGate. Roles of ACC1 and ACC2 in cellular fatty acid/lipid metabolism. Available from: [Link].
-
Patsnap Synapse. What are ACC2 inhibitors and how do they work?. Available from: [Link].
-
Wikipedia. Acetyl-CoA carboxylase. Available from: [Link].
-
PubMed. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Available from: [Link].
-
PubMed. Inhibition of acetyl-CoA carboxylase 2 enhances skeletal muscle fatty acid oxidation and improves whole-body glucose homeostasis in db/db mice. Available from: [Link].
-
PubMed. Measurement of fatty acid oxidation rates in animal tissues and cell lines. Available from: [Link].
-
National Center for Biotechnology Information. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Available from: [Link].
-
Liang Tong Lab. The Acetyl-CoA Carboxylase (ACC) Project. Available from: [Link].
-
CLS Cell Lines Service. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research. Available from: [Link].
-
Frontiers. Acetyl-CoA Carboxylases and Diseases. Available from: [Link].
-
PubMed. Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. Available from: [Link].
-
PubMed. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Available from: [Link].
-
Portland Press. Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Available from: [Link].
-
Procell. C2C12 Cell Cultivation Strategy and Differentiation Protocol. Available from: [Link].
-
ResearchGate. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Available from: [Link].
-
ResearchGate. Inhibition of Fatty Acid Oxidation: The effects of etomoxir (CPT-1...). Available from: [Link].
-
National Center for Biotechnology Information. Fatty acid metabolism: target for metabolic syndrome. Available from: [Link].
-
Gelomics. Assay Protocol | C2C12 Myotube Formation Assay. Available from: [Link].
-
American Association for the Study of Liver Diseases. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Available from: [Link].
-
PubMed. Acetyl-CoA carboxylases 1 and 2 show distinct expression patterns in rats and humans and alterations in obesity and diabetes. Available from: [Link].
-
ResearchGate. Measurement of Fatty Acid Oxidation in Mammalian Cells. Available from: [Link].
-
CLS Cell Lines Service. Differentiation Protocol for C2C12 Cells. Available from: [Link].
-
ResearchGate. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Available from: [Link].
-
National Center for Biotechnology Information. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden. Available from: [Link].
-
Creative Bioarray. Fatty Acid Oxidation Assay. Available from: [Link].
-
National Center for Biotechnology Information. Fatty acids increase glucose uptake and metabolism in C2C12 myoblasts stably transfected with human lipoprotein lipase. Available from: [Link].
-
TargetMol. CP-640186 (Chinese). Available from: [Link].
-
MDPI. Effects of Rosemary Extract on C2C12 Myoblast Differentiation and 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)-Induced Muscle Cell Atrophy. Available from: [Link].
-
ResearchGate. CP640.186-induced ACC inhibition reduces the Rac1−PAK2 pathway.... Available from: [Link].
-
National Center for Biotechnology Information. Glucose Restriction Inhibits Skeletal Myoblast Differentiation by Activating SIRT1 through AMPK-Mediated Regulation of Nampt. Available from: [Link].
-
National Center for Biotechnology Information. Capsaicin and Zinc Promote Glucose Uptake in C2C12 Skeletal Muscle Cells through a Common Calcium Signalling Pathway. Available from: [Link].
-
MDPI. Lactate Activates AMPK Remodeling of the Cellular Metabolic Profile and Promotes the Proliferation and Differentiation of C2C12 Myoblasts. Available from: [Link].
Sources
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. ACC - Creative Enzymes [creative-enzymes.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 14. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 15. Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Culturing and Differentiating C2C12 Cells - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
measuring malonyl-CoA levels after CP 640186 treatment
Application Notes and Protocols
Topic: Measuring Malonyl-CoA Levels After CP-640186 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Malonyl-CoA in Metabolic Regulation
Malonyl-CoA stands at a critical crossroads of cellular metabolism, acting as both a fundamental building block for fatty acid synthesis and a potent regulator of fatty acid oxidation.[1][2] Its intracellular concentration is tightly controlled by the opposing activities of Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA from acetyl-CoA, and Malonyl-CoA Decarboxylase (MCD), which degrades it.[2] This delicate balance dictates the metabolic fate of fatty acids, making the accurate quantification of malonyl-CoA essential for research in metabolic diseases such as obesity, diabetes, and nonalcoholic fatty liver disease (NAFLD), as well as in cancer biology.[2][3]
There are two major isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[4][5] Malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][5][6] By inhibiting CPT1, malonyl-CoA prevents a futile cycle of simultaneous fatty acid synthesis and breakdown.[7]
CP-640186: A Potent, Isozyme-Nonselective ACC Inhibitor
CP-640186 is a well-characterized, cell-permeable inhibitor of both ACC1 and ACC2, with IC50 values in the nanomolar range for both isoforms.[8][9][10] As a non-selective inhibitor, CP-640186 exerts a dual effect on lipid metabolism: it curtails fatty acid synthesis by limiting the substrate pool and simultaneously promotes fatty acid oxidation by relieving the inhibition of CPT1.[6][8] This dual mechanism of action has made CP-640186 a valuable tool for studying the metabolic consequences of ACC inhibition and a potential therapeutic agent for metabolic disorders.[6][8][11] Studies have shown that treatment with CP-640186 leads to a significant reduction in malonyl-CoA levels in various tissues, including the liver, skeletal muscle, and heart.[8][10][12]
This application note provides a comprehensive guide to measuring the change in malonyl-CoA levels in cultured cells and animal tissues following treatment with CP-640186. We will detail a robust protocol for sample preparation and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[13][14]
Biochemical Pathway and Point of Intervention
The following diagram illustrates the central role of ACC in fatty acid metabolism and the mechanism of action of CP-640186.
Caption: CP-640186 inhibits both ACC1 and ACC2, reducing malonyl-CoA levels.
Experimental Design and Key Considerations
A robust experimental design is crucial for obtaining reliable and reproducible data. The following table outlines key parameters for a typical experiment investigating the effect of CP-640186 on malonyl-CoA levels.
| Parameter | Recommendation | Rationale |
| Cell Line/Animal Model | HepG2 (human liver), C2C12 (mouse muscle), Sprague-Dawley rats, ob/ob mice | These models are well-established for studying lipid metabolism and have been used in previous studies with CP-640186.[8][10][12] |
| CP-640186 Concentration | In vitro: 0.1 µM - 10 µM; In vivo: 10 - 100 mg/kg | The effective concentration will vary depending on the model system. A dose-response study is recommended to determine the optimal concentration.[9][10][12] |
| Treatment Duration | In vitro: 1 - 24 hours; In vivo: Acute (1-8 hours) or chronic (days to weeks) | The time course of malonyl-CoA reduction should be determined empirically. Acute time points are often sufficient to observe significant changes.[9][12] |
| Controls | Vehicle control (e.g., DMSO for in vitro studies, carboxymethylcellulose for in vivo studies) | Essential for attributing observed effects to CP-640186 treatment. |
| Replicates | Minimum of 3 biological replicates per condition | Ensures statistical power and accounts for biological variability. |
Protocol: Quantification of Malonyl-CoA by LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of malonyl-CoA from biological samples. The workflow is depicted in the diagram below.
Caption: Workflow for malonyl-CoA quantification by LC-MS/MS.
I. Materials and Reagents
-
CP-640186 (hydrochloride salt)
-
Malonyl-CoA standard
-
Internal Standard (e.g., [13C3]malonyl-CoA)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate or other ion-pairing agents
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (reversed-phase)
-
Liquid nitrogen
II. Sample Preparation
A. Cell Culture
-
Cell Seeding and Treatment: Seed cells at an appropriate density to achieve 80-90% confluency at the time of harvest. Treat cells with the desired concentrations of CP-640186 or vehicle for the specified duration.
-
Metabolism Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.[15]
-
Extraction: Add ice-cold 10% TCA or 0.3 M PCA directly to the frozen cells.[14][15][17] Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the lysate vigorously and incubate on ice for 15-30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.[15]
-
Supernatant Collection: Carefully transfer the supernatant containing malonyl-CoA to a new tube.
B. Animal Tissues
-
Tissue Collection: Following treatment with CP-640186 or vehicle, euthanize the animal and rapidly excise the tissues of interest (e.g., liver, skeletal muscle).
-
Metabolism Quenching: Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This is critical to prevent post-mortem degradation of metabolites.
-
Homogenization: Weigh the frozen tissue and homogenize in ice-cold 10% TCA or 0.3 M PCA.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for further processing.
III. Solid-Phase Extraction (SPE)
SPE is used to remove the deproteinizing agent and concentrate the acyl-CoAs.[14][18]
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load the acidic supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
Note: An alternative to TCA/PCA extraction followed by SPE is to use 5-sulfosalicylic acid (SSA) for deproteinization, which may not require removal prior to LC-MS/MS analysis and can improve the recovery of some CoA species.[18]
IV. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase HPLC column with an ion-pairing agent (e.g., ammonium formate) in the mobile phase. A gradient elution is typically employed.[17]
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Quantify malonyl-CoA and the internal standard using specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Malonyl-CoA | 854.1 | 347.1 |
| [13C3]Malonyl-CoA | 857.1 | 350.1 |
| Note: These are example transitions and should be optimized for the specific instrument used. |
V. Data Analysis and Quantification
-
Standard Curve: Generate a standard curve by plotting the peak area ratio of the malonyl-CoA standard to the internal standard against the known concentrations of the malonyl-CoA standard.
-
Quantification: Determine the concentration of malonyl-CoA in the unknown samples by interpolating their peak area ratios on the standard curve.
-
Normalization: Normalize the malonyl-CoA concentration to the amount of protein or tissue weight in the original sample.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences between the control and CP-640186-treated groups.
Expected Results and Interpretation
Treatment with CP-640186 is expected to cause a dose- and time-dependent decrease in malonyl-CoA levels in both cultured cells and animal tissues.[8][10][12][19] The magnitude of this decrease can vary depending on the cell type or tissue, the dose of CP-640186, and the duration of treatment. For instance, in rats, oral administration of CP-640186 has been shown to lower malonyl-CoA levels in the liver, soleus muscle, quadriceps muscle, and cardiac muscle.[10][12] A significant reduction in malonyl-CoA levels provides direct evidence of ACC inhibition by CP-640186. This biochemical change is the underlying cause of the subsequent metabolic effects of the compound, namely the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[8][11][19]
Alternative Methods for Malonyl-CoA Detection
While LC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods can be employed for the detection of malonyl-CoA.[13]
| Method | Advantages | Disadvantages |
| Enzymatic Assays | Lower cost, simpler instrumentation | Lower sensitivity and specificity compared to LC-MS/MS |
| Fluorescence/Luminescence Biosensors | High sensitivity, suitable for high-throughput screening, real-time monitoring | May require genetic modification of cells, potential for off-target effects |
| ELISA Kits | High throughput, commercially available | Variable specificity and sensitivity, may have cross-reactivity issues |
The choice of method will depend on the specific research question, available resources, and desired throughput.[13]
Troubleshooting and Optimization
The accurate measurement of malonyl-CoA can be challenging due to its low abundance and instability. The following are some common issues and potential solutions:
| Issue | Possible Cause | Solution |
| Low or no detectable malonyl-CoA | Inefficient extraction, enzymatic degradation, sample degradation | Ensure rapid quenching of metabolism, use ice-cold acidic extraction buffers, and minimize freeze-thaw cycles.[15] Use glass vials for sample storage to reduce analyte loss.[15][16] |
| High variability between replicates | Inconsistent sample handling, pipetting errors | Standardize all steps of the protocol, use an internal standard to correct for sample loss and instrument variability. |
| Poor peak shape in LC-MS/MS | Inappropriate mobile phase, column degradation | Optimize the mobile phase composition and pH, ensure the column is properly conditioned and not overloaded. |
Conclusion
Measuring malonyl-CoA levels is a critical step in evaluating the efficacy of ACC inhibitors like CP-640186. The LC-MS/MS protocol detailed in this application note provides a robust and reliable method for quantifying this key metabolic intermediate. By carefully controlling experimental variables and adhering to best practices for sample preparation and analysis, researchers can obtain high-quality data to advance our understanding of metabolic regulation and facilitate the development of novel therapeutics for metabolic diseases.
References
-
Harwood, H. J., Jr. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Experimental Pharmacology, 1, 1-28. [Link]
-
Tong, L., & Harwood, H. J., Jr. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Investigational Drugs, 28(10), 917-930. [Link]
-
Foster, D. W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. Journal of Clinical Investigation, 122(8), 2684. [Link]
-
McGarry, J. D., & Foster, D. W. (1979). Regulation of Fatty Acid Synthesis and Oxidation by Malonyl-CoA and Carnitine. Nutrition Reviews, 37(1), 1-4. [Link]
-
Patsnap Synapse. (2024, June 21). What are ACC inhibitors and how do they work? Patsnap Synapse. [Link]
-
Harwood, H. J., Jr. (2004). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs, 5(3), 281-288. [Link]
-
Harriman, G., et al. (2016). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Cell Metabolism, 23(1), 47-59. [Link]
-
Wikipedia. (2023, November 26). Malonyl-CoA. Wikipedia. [Link]
-
Pfizer. (2020). Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting. Journal of Medicinal Chemistry, 63(17), 9276-9292. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Deciphering Malonyl CoA's Impact on Fatty Acid Metabolism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Minkler, P. E., et al. (2008). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry, 376(2), 275-276. [Link]
-
Williams, R., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2548. [Link]
-
Chen, Y. L., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
McGarry, J. D., et al. (1978). The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes. The Journal of Biological Chemistry, 253(22), 8294-8300. [Link]
-
Perry, R. J., et al. (2015). Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability. Cell Reports, 13(12), 2615-2623. [Link]
-
Wang, Y., et al. (2010). Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue. Analytical and Bioanalytical Chemistry, 397(7), 3137-3142. [Link]
-
Kim, C. W., et al. (2017). Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Cell Metabolism, 26(2), 394-406.e6. [Link]
-
Harwood, H. J., Jr., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. The Journal of Biological Chemistry, 278(39), 37099-37111. [Link]
-
Merck Millipore. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem. Merck Millipore. [Link]
-
Patsnap Synapse. (n.d.). CP-640186. Patsnap Synapse. [Link]
-
Williams, R., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2548. [Link]
-
Li, J., et al. (2010). Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS. Analytical Biochemistry, 401(1), 83-91. [Link]
-
Harwood, H. J., Jr. (2004). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs, 5(3), 281-288. [Link]
-
Zempleni, J., et al. (2013). Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells. Journal of Nutritional Biochemistry, 24(8), 1466-1472. [Link]
-
Waring, J. F., et al. (2008). Gene Expression Analysis in Rats Treated with Experimental Acetyl-Coenzyme A Carboxylase Inhibitors Suggests Interactions with the Peroxisome Proliferator-Activated Receptor Pathway. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1143-1151. [Link]
-
Wiame, E., et al. (2014). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PLoS ONE, 9(8), e104913. [Link]
-
Minkler, P. E., et al. (2008). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry, 376(2), 275-276. [Link]
-
Wang, Y., et al. (2019). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of high-fat diet-induced obesity. International Journal of Molecular Medicine, 44(5), 1735-1745. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Administration of CP-640186
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed technical guide for the preclinical administration of CP-640186, a potent inhibitor of Acetyl-CoA Carboxylase. The protocols and insights provided herein are synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and experimental reproducibility.
Introduction: The Role of CP-640186 in Metabolic Research
CP-640186 is a potent, cell-permeable, and orally active N-substituted bipiperidylcarboxamide that functions as a reversible, allosteric, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It demonstrates robust inhibitory activity against both major isoforms: ACC1, the cytosolic enzyme critical for de novo fatty acid synthesis, and ACC2, the mitochondrial membrane-associated enzyme that regulates fatty acid oxidation.[3][4][5] The compound exhibits IC50 values of approximately 53-55 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2.[3][6][7]
By inhibiting both ACC isoforms, CP-640186 uniquely positions itself as a powerful research tool. Its administration leads to a rapid decrease in cellular malonyl-CoA concentrations, which produces a dual metabolic effect: the inhibition of fatty acid synthesis and the simultaneous stimulation of fatty acid oxidation.[1][3][8] This mechanism of action makes CP-640186 an invaluable agent for investigating the pathophysiology of metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity in various animal models.[5][9][10][11][12][13]
Section 1: Scientific Foundation - The Dual-Inhibition Mechanism of Action
Understanding the causality behind CP-640186's effects is paramount to designing robust experiments. The enzyme ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1][9]
-
ACC1 Inhibition: Located in the cytosol of lipogenic tissues (e.g., liver, adipose), ACC1 provides the malonyl-CoA building blocks for creating new fatty acids. Inhibition of ACC1 by CP-640186 directly halts this process.[1]
-
ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 produces a localized pool of malonyl-CoA that acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[1][11] CPT1 is the gatekeeper enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, CP-640186 reduces malonyl-CoA levels, thereby relieving the brake on CPT1 and promoting the burning of fatty acids for energy.[1]
This dual action—simultaneously blocking fat storage and promoting fat burning—is the core of CP-640186's therapeutic potential in metabolic diseases. The inhibition is uncompetitive with respect to ATP and non-competitive with acetyl-CoA and citrate, indicating it binds to an allosteric site, specifically at the interface of the carboxyltransferase (CT) domain dimer.[1][2]
Section 2: Pre-clinical Formulation and Vehicle Selection
For in vivo studies, particularly via oral gavage, achieving a consistent and bioavailable formulation is critical for reliable and reproducible results. CP-640186 is a crystalline solid with low aqueous solubility, necessitating a suitable vehicle for administration.
Protocol 2.1: Carboxymethylcellulose (CMC) Suspension (Recommended for Efficacy Studies)
This is the most commonly cited vehicle for chronic oral dosing studies, providing a uniform suspension.[14]
Rationale: A suspension is often preferred for longer-term studies as it can be more stable and less likely to cause local gastrointestinal irritation compared to high concentrations of solubilizing agents.
Methodology:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethylcellulose sodium (CMC) in sterile, purified water. Mix vigorously using a magnetic stirrer until fully dissolved. Allow the solution to sit for at least one hour to ensure complete hydration and de-aeration.
-
Suspension of CP-640186: Weigh the required amount of CP-640186 powder.
-
Mixing: Add the powder to the 0.5% CMC vehicle. Vortex thoroughly for 2-3 minutes to ensure a fine, homogenous suspension.
-
Administration: Keep the suspension under continuous gentle agitation (e.g., on a stir plate) during the dosing procedure to prevent settling and ensure each animal receives a consistent dose.
Protocol 2.2: Solubilized Formulation (Recommended for Pharmacokinetic Studies)
This protocol yields a clear solution, which is often preferred for pharmacokinetic (PK) studies to eliminate variability associated with compound dissolution in vivo.[6]
Rationale: For PK analysis, ensuring the drug is fully dissolved prior to administration provides a more accurate assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Solvent Preparation: Prepare the vehicle by sequentially adding and mixing the following components in the specified ratio:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Dissolution of CP-640186: Add the weighed CP-640186 powder to the prepared vehicle.
-
Solubilization: Vortex vigorously. If precipitation or phase separation occurs, gentle heating (37-40°C) and/or sonication in a water bath can be used to aid dissolution.[6] The final preparation should be a clear solution.
-
Administration: Administer promptly after preparation.
Section 3: Pharmacokinetic and Efficacy Data Summary
The pharmacokinetic profile and effective doses of CP-640186 have been characterized in multiple rodent models. These data are crucial for informing study design, including dosing frequency and concentration.
Table 1: Comparative Pharmacokinetic Parameters of CP-640186
Data obtained following a single oral dose of 10 mg/kg.
| Parameter | Male Sprague-Dawley Rat | ob/ob Mouse | Reference(s) |
| Tmax (h) | 1.0 | 0.25 | [7] |
| Cmax (ng/mL) | 345 | 2177 | [7] |
| Plasma Half-life (h) | 1.5 | 1.1 | [7] |
| Oral Bioavailability (%) | 39% | 50% | [7] |
| AUC₀₋∞ (ng·h/mL) | 960 | 3068 | [7] |
Expert Insight: The short plasma half-life (~1.5 hours in rats) suggests that for chronic studies aiming to maintain target engagement, once-daily dosing is a minimum, and twice-daily dosing could be considered depending on the required level of sustained ACC inhibition. The higher exposure (Cmax and AUC) in ob/ob mice compared to rats at the same dose level highlights species-specific differences in metabolism and disposition.
Table 2: Summary of In Vivo Efficacy (ED50 Values)
| Effect | Animal Model | ED50 (mg/kg, oral) | Reference(s) |
| Inhibition of Fatty Acid Synthesis | Sprague-Dawley Rat | 13 | [2][3] |
| CD1 Mouse | 11 | [2][3] | |
| ob/ob Mouse | 4 | [2][3] | |
| Stimulation of Fatty Acid Oxidation | Sprague-Dawley Rat | ~30 | [2][3] |
| Lowering of Hepatic Malonyl-CoA | Sprague-Dawley Rat | 55 | [3][7] |
| Lowering of Soleus Muscle Malonyl-CoA | Sprague-Dawley Rat | 6 | [3][7] |
Expert Insight: The data demonstrate that CP-640186 is more potent at inhibiting fatty acid synthesis in obese mouse models (ob/ob) compared to lean rats and mice. Furthermore, significantly lower doses are required to reduce malonyl-CoA in muscle tissue compared to the liver in rats, reflecting differences in tissue distribution and/or ACC isoform expression. This information is critical for designing studies targeting specific tissue effects.
Section 4: Standardized Experimental Protocols
The following protocols provide a validated framework for assessing the in vivo effects of CP-640186.
Protocol 4.1: Acute Efficacy Study in Mice
Objective: To determine the acute, dose-dependent effect of CP-640186 on fatty acid synthesis and/or tissue malonyl-CoA levels.
Rationale: This study design is ideal for confirming compound activity in vivo, establishing a dose-response relationship, and informing dose selection for longer-term chronic studies. The ob/ob mouse is a genetically obese model with underlying metabolic dysfunction, making it highly relevant.
Methodology:
-
Animals: Male ob/ob or CD1 mice, 8-10 weeks of age.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to vehicle control and multiple CP-640186 treatment groups (e.g., 3, 10, 30 mg/kg). A typical group size is n=6-8.
-
Administration: Administer a single dose of the compound or vehicle via oral gavage (formulated as per Protocol 2.1).
-
Endpoint: At a specified time point post-dose (e.g., 1, 4, or 8 hours, based on PK data), anesthetize the animals.[6]
-
Sample Collection: Collect blood via cardiac puncture. Rapidly excise, clamp-freeze in liquid nitrogen, and store tissues (liver, skeletal muscle) at -80°C for subsequent analysis.
-
Analysis: Quantify malonyl-CoA levels in tissue lysates using LC-MS/MS. Alternatively, assess the rate of de novo fatty acid synthesis using radiolabeled precursors like ³H₂O.
Protocol 4.2: Chronic Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the long-term therapeutic potential of CP-640186 to reverse or ameliorate obesity, hepatic steatosis, and insulin resistance.
Rationale: The DIO model, typically using C57BL/6J mice, is considered highly translatable to human metabolic syndrome as it develops through caloric excess.[8] This long-term study assesses the compound's ability to produce sustained, therapeutically relevant metabolic improvements.
Methodology:
-
Diet Induction: Induce obesity by feeding male C57BL/6J mice a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 16 weeks.[14]
-
Treatment: After the induction period, administer CP-640186 (e.g., 75 mg/kg) or vehicle (0.5% CMC) once daily via oral gavage for a period of 4 weeks.[14]
-
In-life Monitoring: Monitor body weight weekly and food intake periodically. Observe animals for any signs of toxicity.
-
Metabolic Testing: Towards the end of the treatment period (e.g., week 3), perform an oral glucose tolerance test (GTT) to evaluate improvements in glucose homeostasis.[14]
-
Terminal Procedures: At the end of the 4-week treatment, collect blood and tissues.
-
Endpoint Analysis:
-
Measure liver triglycerides and cholesterol content.
-
Perform histological examination of the liver (H&E staining for inflammation, Oil Red O staining for lipid accumulation).
-
Analyze plasma for markers of insulin resistance and dyslipidemia.
-
Consider gene expression analysis in the liver for lipogenic and inflammatory markers.
-
Trustworthiness Note: When conducting chronic studies, it is important to be aware of potential confounding factors. Long-term ACC inhibition has been associated with an increase in plasma triglycerides in some models.[11][13] This is thought to be an on-target effect related to complex regulatory feedback loops in lipid metabolism and should be monitored as a key secondary endpoint.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of CP-640186.
- MedchemExpress. (n.d.). CP-640186 | ACC Inhibitor.
- ResearchGate. (n.d.). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays | Request PDF.
- Selleck Chemicals. (n.d.). CP 640186 Acetyl-CoA carboxylase inhibitor.
-
Harwood, H. J., Jr., Petras, S. F., Shelly, L. D., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. Retrieved from [Link]
- Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. PNAS, 113(13), E1796-E1805.
- MDPI. (n.d.). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation.
- BenchChem. (n.d.). Application Notes and Protocols for CP-640186 In Vivo Administration in Mice.
- Merck Millipore. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem | 533978.
-
Liu, Y., et al. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Experimental and Therapeutic Medicine, 20(1), 521-529. Retrieved from [Link]
-
Zhang, P., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Viruses, 14(12), 2708. Retrieved from [Link]
-
Tong, L., & Harwood, H. J., Jr. (2006). Chemical Genetics of Acetyl-CoA Carboxylases. Current Opinion in Chemical Biology, 10(5), 459-465. Retrieved from [Link]
-
Bowman, C. J., et al. (2021). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. Toxicological Sciences, 179(2), 183-194. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research.
-
Corbett, J. W., & Harwood, H. J., Jr. (2007). Inhibitors of Mammalian acetyl-CoA Carboxylase. Current Medicinal Chemistry, 14(28), 3054-3073. Retrieved from [Link]
- TargetMol. (n.d.). CP-640186 | Acetyl-CoA Carboxylase.
- ResearchGate. (n.d.). Acetyl-CoA carboxylases 1 and 2 show distinct expression patterns in rats and humans and alterations in obesity and diabetes | Request PDF.
-
Goedeke, L., et al. (2018). Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Hepatology, 68(6), 2450-2453. Retrieved from [Link]
- Spandidos Publications. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity.
-
Cholongitas, E., & Tziomalos, K. (2021). Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit?. World Journal of Hepatology, 13(10), 1398-1402. Retrieved from [Link]
- Neokosmidis, G., Cholongitas, E., & Tziomalos, K. (2021). Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit?. World Journal of Hepatology, 13(10), 1398–1402.
- Frontiers. (n.d.). Animal models for type 1 and type 2 diabetes: advantages and limitations.
- OAText. (n.d.). Novel Insights into the Animal models of Diabetes Mellitus.
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? | Semantic Scholar [semanticscholar.org]
- 13. wjgnet.com [wjgnet.com]
- 14. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CP-640186 Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). This document is designed to serve as a primary resource for troubleshooting experiments where CP-640186 is not performing as expected. As scientists, we understand that an unexpected result is an opportunity for deeper understanding. This guide follows a logical diagnostic workflow to help you identify and resolve common issues, ensuring the integrity and success of your research.
Section 1: Foundational Checks - Verifying Your Reagent and Setup
Before diving into complex biological questions, it is paramount to confirm the basics: the integrity of your compound and the soundness of your experimental preparation. Errors in these initial steps are the most common source of assay failure.
Q1: I'm starting a new experiment. How should I properly prepare and store my CP-640186 stock solution to ensure its activity?
A: Proper handling of CP-640186 is critical for its efficacy and for generating reproducible data.
Solubility and Solvent Choice: CP-640186 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[1][2] Ethanol is also a viable option.[1][3] For in vivo studies, a DMSO stock is often further diluted into an appropriate vehicle like corn oil or a solution containing Tween-80 and PEG300.[1][4]
Recommended Storage and Stability: Once dissolved, it is crucial to aliquot your stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots, protected from light, at -20°C or -80°C.[1][5] Do not store stock solutions at room temperature for extended periods.[1]
Data Summary: Solubility & Long-Term Stability of CP-640186 Stock Solutions
| Parameter | Details | Source(s) |
|---|---|---|
| Recommended Solvent | DMSO, Ethanol | [1][2][3] |
| DMSO Solubility | Ranging from ≥19.95 mg/mL to 100 mg/mL | [1] |
| Storage Temperature | -20°C or -80°C (aliquoted) | [1][5] |
| Stability at -20°C | 1 to 12 months (supplier dependent) | [1] |
| Stability at -80°C | 6 months to 2 years (supplier dependent) |[1] |
Causality Insight: Small molecule inhibitors can be sensitive to oxidation, hydrolysis, or photodecomposition. Aliquoting minimizes air and moisture exposure from repeated openings, while freezing slows down chemical degradation processes, preserving the compound's structural integrity and biological activity.
Q2: My assay isn't working. Could my CP-640186 have degraded?
A: This is a strong possibility, especially if the stock solution is old or has been handled improperly. Before investing more time in complex troubleshooting, it's wise to rule out compound failure.
Troubleshooting Steps:
-
Check Your Records: Verify the age of the stock solution and the number of freeze-thaw cycles it has undergone. Refer to the supplier's datasheet for specific stability information.[1]
-
Purchase a New Vial: The most straightforward way to rule out compound degradation is to purchase a new lot of CP-640186 and repeat a key experiment comparing the old and new stocks side-by-side.
-
Use a Positive Control Compound: If you have access to another, structurally distinct ACC inhibitor (e.g., Firsocostat, TOFA), you can run it in parallel.[6][7] If the control inhibitor works but CP-640186 does not, it strongly suggests a problem with your specific CP-640186 stock.
-
Analytical Chemistry: For a definitive but more resource-intensive check, the integrity of the compound can be verified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Section 2: The Core Problem - "I'm Not Seeing Any Effect"
This is the most frequent issue. After confirming your compound was handled correctly, the next step is to scrutinize the experimental design and execution.
Q3: I'm treating my cells with CP-640186 at published concentrations, but I see no effect. What are the first things to check?
A: When a validated compound shows no activity, the issue often lies within the assay system itself. Here is a logical workflow to diagnose the problem.
-
Dose Range Confirmation: Are you using a concentration range that brackets the known IC50/EC50 values for your intended assay? A common mistake is using a dose that is too low. Always perform a dose-response curve rather than testing a single concentration.
-
Incubation Time: The required treatment time can vary significantly. Metabolic effects like changes in fatty acid oxidation can be detected within hours.[8][9] However, downstream phenotypes like changes in cell proliferation may require chronic exposure (e.g., 48-72 hours).[6][8]
-
Cell Health & Confluency: The metabolic state of your cells can dramatically impact their response. Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Over-confluent or stressed cells may have altered metabolic pathways, masking the effect of ACC inhibition. Always include a vehicle control (e.g., DMSO) and check for cytotoxicity, as high concentrations of any compound can induce stress.[10]
-
ACC Isoform Expression: Confirm that your cell line expresses the target, ACC1 and/or ACC2. This can be easily checked via Western Blot, qPCR, or by consulting public databases.[10] If the target protein levels are very low, you may not see a significant biological effect.
Q4: What are the typical active concentrations (IC50/EC50) for CP-640186?
A: The effective concentration of CP-640186 depends entirely on the assay being performed. Enzymatic assays with purified protein will yield much lower IC50 values than cellular assays, where the compound must cross the cell membrane to reach its target.
Data Summary: Published Potency of CP-640186
| Assay Type | Target/Effect | Species/Cell Line | Potency Value | Reference(s) |
|---|---|---|---|---|
| Enzymatic Assay | ACC1 | Rat Liver | IC50: 53 nM | [2][3][5][8] |
| Enzymatic Assay | ACC2 | Rat Skeletal Muscle | IC50: 61 nM | [2][3][5][8] |
| Cellular Assay | Fatty Acid Synthesis Inhibition | HepG2 cells | EC50: 0.62 µM | [8][11] |
| Cellular Assay | Triglyceride Synthesis Inhibition | HepG2 cells | EC50: 1.8 µM | [8][11] |
| Cellular Assay | Fatty Acid Oxidation Stimulation | C2C12 cells | EC50: 57 nM | [5][11][12] |
| Cellular Assay | Cell Growth Inhibition | H460 cells | ~30% at 20 µM (48h) | [8] |
| Cellular Assay | Antiviral Effect (Dengue) | BHK-21 cells | IC50: ~1 µM |[12] |
Trustworthiness Insight: This table demonstrates a critical concept: the difference between biochemical potency (IC50) and cellular efficacy (EC50). The ~10-fold difference between the enzymatic IC50 and the cellular EC50 for fatty acid synthesis inhibition is expected and reflects factors like cell permeability and intracellular compound concentration. Your results should be interpreted within the context of the specific assay you are running.
Section 3: Verifying the Mechanism - Is the Target Actually Inhibited?
If your foundational checks and experimental setup seem correct, the next critical step is to prove "target engagement"—that is, to generate direct evidence that CP-640186 is inhibiting ACC in your specific system.
Q5: To help me design a validation experiment, can you explain how CP-640186 works?
A: Certainly. CP-640186 is a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[13][14]
-
Core Mechanism: ACC is a biotin-dependent enzyme that catalyzes the rate-limiting step in fatty acid synthesis: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[13]
-
Dual Action:
-
Inhibition of Fatty Acid Synthesis (FAS): By inhibiting ACC1 in the cytosol of lipogenic tissues (like liver), CP-640186 depletes the pool of malonyl-CoA, which is the essential building block for creating new fatty acids.[13]
-
Stimulation of Fatty Acid Oxidation (FAO): By inhibiting ACC2 on the mitochondrial membrane of oxidative tissues (like muscle), CP-640186 reduces local malonyl-CoA. This relieves the inhibition of CPT1, an enzyme that transports fatty acids into the mitochondria to be burned for energy.[13]
-
This dual mechanism effectively flips a metabolic switch, halting fat storage and promoting fat burning.
Q6: How can I definitively confirm that CP-640186 is inhibiting ACC in my cells?
A: You need to measure a direct downstream consequence of ACC activity. Observing a change in a distant phenotype like cell death is not sufficient proof of on-target activity. Here are the most robust validation methods, from most direct to least direct:
-
Measure Malonyl-CoA Levels (Most Direct): The most definitive proof of target engagement is to directly measure the product of the ACC enzyme, malonyl-CoA. A successful inhibition by CP-640186 will cause a significant and dose-dependent decrease in intracellular malonyl-CoA levels.[2][11] This is typically quantified using LC-MS/MS.[11]
-
Fatty Acid Synthesis (FAS) Assay (Excellent Functional Proof): This assay directly measures the biological output of the pathway. Cells are treated with CP-640186 and then incubated with a radiolabeled precursor like [¹⁴C]-Acetate or [³H]-Acetate. The amount of radioactivity incorporated into the lipid fraction is measured. A potent inhibitor will drastically reduce the incorporation of the radiolabel.[11][14]
-
Fatty Acid Oxidation (FAO) Assay (Alternative Functional Proof): This assay measures the stimulation of fat burning. Cells are treated with CP-640186 and incubated with a radiolabeled fatty acid like [³H]-Palmitate or [¹⁴C]-Palmitate. ACC inhibition will increase the rate of oxidation, which can be measured by quantifying the production of ³H₂O or ¹⁴CO₂.[14][15]
-
Western Blot for p-ACC (Indirect): ACC activity is regulated by phosphorylation (e.g., by AMPK). While some studies look at the phosphorylation status of ACC (p-ACC), this is an indirect measure of pathway activity and can be influenced by other cellular stressors.[6][11] It is not a direct measure of CP-640186's allosteric inhibition. Therefore, functional assays are preferred for validation.
Q7: Can you provide a detailed protocol for a Fatty Acid Synthesis (FAS) Assay to validate CP-640186 activity?
A: Absolutely. This protocol is a robust method to functionally validate ACC inhibition in a cellular context.[11][14]
Detailed Protocol: [¹⁴C]-Acetate Incorporation Assay
-
Cell Plating: Plate your cells (e.g., HepG2, a common lipogenic cell line) in 12-well plates and allow them to reach approximately 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of CP-640186 in your cell culture medium. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) control. Incubate for 2-4 hours at 37°C.
-
Radiolabeling: Add [1-¹⁴C]-Sodium Acetate to each well to a final concentration of ~1 µCi/mL. Continue to incubate for an additional 2-4 hours at 37°C.[14]
-
Cell Harvest and Saponification:
-
Aspirate the radiolabeled medium and wash the cell monolayer twice with cold PBS.
-
Add 0.5 mL of 0.5 M NaOH to each well to lyse the cells.
-
Transfer the lysate to a glass tube and heat at 70°C for 1 hour to saponify (hydrolyze) the lipids.
-
-
Acidification: After cooling, acidify the mixture by adding 0.5 mL of 1 M H₂SO₄ to protonate the fatty acids, making them extractable into an organic solvent.
-
Lipid Extraction:
-
Add 2 mL of hexane to each tube.
-
Vortex vigorously for 1 minute and then centrifuge at low speed to separate the phases.
-
The newly synthesized, radiolabeled fatty acids will be in the upper organic (hexane) layer.[14]
-
-
Quantification:
-
Carefully transfer 1.5 mL of the upper hexane layer to a new scintillation vial.
-
Allow the hexane to evaporate completely in a fume hood.
-
Add 5 mL of scintillation cocktail to each vial and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.[14]
-
-
Data Analysis: Determine the protein concentration of the remaining aqueous lysate from step 6. Normalize the CPM values to the protein content for each well. Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle-treated control and plot the results to determine the EC50 value.
Section 4: Advanced Troubleshooting
Q8: I've confirmed ACC is inhibited, but my cells aren't showing the expected change in proliferation/metabolism. Why?
A: This is an excellent scientific question. If target engagement is confirmed but the expected downstream phenotype is absent, it points to more complex biology.
-
Metabolic Plasticity: Cells, especially cancer cells, are metabolically flexible. They may compensate for the inhibition of de novo fatty acid synthesis by increasing the uptake of exogenous lipids from the culture medium. Try running your experiment in lipid-depleted serum to unmask a dependency on internal fatty acid production.
-
On-Target Effect in a Novel Context: The consequences of ACC inhibition can be highly context-dependent. For example, while ACC inhibition is often studied for its anti-proliferative effects in cancer, this is not universal. Some cells may not rely heavily on fatty acid synthesis for proliferation.[10]
-
Acute vs. Chronic Inhibition: Some phenotypes require long-term metabolic reprogramming. An acute (2-hour) inhibition of ACC might be sufficient to block lipogenesis but may have no immediate impact on insulin secretion or cell viability.[6] These effects may only manifest after chronic (e.g., 72-hour) treatment.[6]
Q9: Are there any known off-target effects of CP-640186 that could be confusing my results?
A: While CP-640186 is considered a specific ACC inhibitor, no small molecule is perfect. At higher concentrations, off-target effects can become relevant.
One notable off-target effect has been reported: CP-640186 can increase α-tubulin acetylation , which is associated with impaired platelet aggregation.[10][16] This effect on microtubule dynamics is independent of its impact on fatty acid synthesis.[10][16] If you are working with platelets or observing unexpected changes in cell structure, division, or intracellular transport, this off-target activity should be considered.[10]
Section 5: General FAQs
Q10: What is the difference between ACC1 and ACC2, and does CP-640186 inhibit both?
A: ACC1 and ACC2 are two isoforms of the enzyme.
-
ACC1 is primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. Its main role is to produce malonyl-CoA for fatty acid synthesis .[4]
-
ACC2 is found on the outer mitochondrial membrane , particularly in oxidative tissues like the heart and skeletal muscle. Its main role is to produce a local pool of malonyl-CoA that regulates fatty acid oxidation .[4]
CP-640186 is an isozyme-nonselective inhibitor, meaning it potently inhibits both ACC1 and ACC2 with similar IC50 values.[2][3][8][13] This is key to its dual action of inhibiting fat synthesis and stimulating fat oxidation.
We hope this comprehensive guide provides the necessary framework to diagnose and solve the issues in your experiments with CP-640186. Methodical troubleshooting, grounded in a solid understanding of the compound's mechanism, is the key to robust and reliable scientific discovery.
References
-
Ye, W., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Viruses, 14(12), 2729. Available at: [Link]
-
Tong, X., et al. (2013). Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism. Journal of Biological Chemistry, 288(39), 27964–27973. Available at: [Link]
-
Sieber, J., et al. (2022). Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells. International Journal of Molecular Sciences, 23(19), 11677. Available at: [Link]
-
Harwood, H. J., Jr, et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. The Journal of biological chemistry, 278(39), 37099–37111. Available at: [Link]
-
Liu, Y., et al. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Experimental and Therapeutic Medicine, 20(4), 3169-3178. Available at: [Link]
-
Fantappié, L., et al. (2021). Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation. International Journal of Molecular Sciences, 22(23), 13076. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP-640186 Concentration for In Vitro Studies
Welcome to the technical support guide for CP-640186. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, field-proven insights, and troubleshooting solutions for effectively utilizing CP-640186 in your in vitro experiments. Our goal is to empower you to determine the optimal concentration of this potent Acetyl-CoA Carboxylase (ACC) inhibitor for your specific research context, ensuring data integrity and experimental success.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the most common initial questions regarding CP-640186, providing the core knowledge needed to design robust experiments.
Q1: What is the fundamental mechanism of action for CP-640186?
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It targets both major isoforms, ACC1 and ACC2, which are critical enzymes in fatty acid metabolism.[3][4]
-
ACC1 Inhibition: Primarily cytosolic, ACC1 catalyzes the rate-limiting step in de novo fatty acid synthesis by converting acetyl-CoA to malonyl-CoA.[3][5] By inhibiting ACC1, CP-640186 depletes the building blocks for new fatty acids.
-
ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 produces a distinct pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1).[3] CPT1 is the gatekeeper for fatty acid entry into the mitochondria for β-oxidation. By inhibiting ACC2, CP-640186 reduces malonyl-CoA levels, thereby relieving the inhibition on CPT1 and promoting the burning of fatty acids for energy.[3][6]
Mechanistically, CP-640186 acts as a reversible, allosteric inhibitor.[3][7] Its binding is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate, indicating it binds to a site distinct from the substrate active sites.[3][8]
Caption: Mechanism of CP-640186 action on ACC1 and ACC2.
Q2: How should I prepare and store CP-640186 stock solutions for maximum stability?
Proper handling of the compound is critical for reproducibility.
Solubility: CP-640186 is highly soluble in DMSO and Ethanol.[1][9] It is generally recommended to use anhydrous, high-quality DMSO for preparing primary stock solutions.[1][10]
Stock Solution Preparation & Storage:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Moisture can reduce the compound's solubility.[1][10]
-
Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if precipitation is observed.[10]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][10]
-
Store aliquots tightly sealed at -20°C or -80°C. Under these conditions, stock solutions are reported to be stable for extended periods (up to 1-3 years, though supplier recommendations should always be followed).[10][11]
Working Solution Preparation: Prepare fresh working solutions on the day of the experiment by diluting the DMSO stock into your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture is low (typically ≤0.1%) and consistent across all conditions, including the vehicle control.
Q3: What is a good starting concentration range for my cell-based assay?
The effective concentration of CP-640186 is highly dependent on the cell type, assay endpoint, and incubation time. Based on published data, a broad dose-response experiment is the most logical starting point.
-
For direct metabolic effects (2-4 hours): A range from 1 nM to 10 µM is a robust starting point. In C2C12 myotubes, CP-640186 stimulates fatty acid oxidation with an EC₅₀ of 57 nM.[6][12] In HepG2 cells, it inhibits fatty acid synthesis with an EC₅₀ of 0.62 µM.[12]
-
For longer-term functional outcomes (24-72 hours), such as cell proliferation or antiviral activity: Higher concentrations may be required. For example, a 20 µM concentration was used to inhibit H460 cell growth over 48 hours.[12][13] An EC₅₀ of 0.5 µM was reported for inhibiting Dengue virus proliferation.[14]
Recommendation: Start with a wide, 10-point log or half-log dilution series (e.g., 1 nM to 30 µM) to capture the full dose-response curve in your specific system.
| Cell Line / System | Assay Type | Effective Concentration (EC₅₀ / IC₅₀) | Reference(s) |
| Rat Liver / Muscle (Enzyme) | ACC1 / ACC2 Inhibition | 53 nM / 61 nM | [1][12] |
| C2C12 Cells (Mouse Myoblast) | Fatty Acid Oxidation | EC₅₀: 57 nM | [6][12] |
| HepG2 Cells (Human Liver) | Fatty Acid Synthesis | EC₅₀: 0.62 µM | [8][12] |
| HepG2 Cells (Human Liver) | Triglyceride Synthesis | EC₅₀: 1.8 µM | [8][12] |
| BHK-21 Cells | Dengue Virus Inhibition | EC₅₀: ~0.5 - 1.22 µM | [14][15] |
| H460 Cells (Human Lung) | Cell Growth Inhibition (48h) | Effective at 20 µM | [12][13] |
Part 2: Experimental Design & Protocols
A successful study requires a meticulously planned experiment. Here, we provide a validated workflow for determining the optimal CP-640186 concentration.
Workflow: Determining the Optimal In Vitro Concentration
The primary goal is to establish a clear dose-response relationship between CP-640186 concentration and a relevant biological endpoint in your system.
Caption: Experimental workflow for optimizing CP-640186 concentration.
Protocol: Determining EC₅₀ for Fatty Acid Oxidation in C2C12 Cells
This protocol provides a specific example for measuring a direct metabolic effect of CP-640186.
Materials:
-
C2C12 myoblasts and differentiation medium
-
CP-640186 (and DMSO vehicle)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Analyzer (or similar metabolic analysis platform)
Methodology:
-
Cell Culture: Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate and differentiate into myotubes according to standard protocols.
-
Compound Preparation: Prepare a 10-point serial dilution of CP-640186 in assay medium, starting from 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest CP-640186 dose).
-
Assay Execution:
-
One hour prior to the assay, replace the culture medium with substrate-limited base medium and incubate in a non-CO₂ incubator at 37°C.
-
Load the prepared CP-640186 dilutions and controls into the injector ports of the Seahorse sensor cartridge.
-
Load the Palmitate-BSA substrate into a separate injector port.
-
Run the Seahorse assay, measuring the basal oxygen consumption rate (OCR).
-
Inject the CP-640186/vehicle and monitor the change in OCR.
-
Inject the Palmitate-BSA substrate to measure the fatty acid oxidation capacity.
-
-
Data Analysis:
-
Calculate the change in OCR after CP-640186 treatment relative to the basal rate.
-
Normalize the response to the vehicle control.
-
Plot the normalized OCR against the log of the CP-640186 concentration.
-
Use a non-linear regression (four-parameter logistic) model to calculate the EC₅₀ value.
-
Part 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses specific issues you might encounter.
Q4: I'm not observing any effect of CP-640186, even at concentrations reported in the literature. What should I investigate?
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Inactivity | 1. Verify Stock Integrity: Has the stock solution undergone multiple freeze-thaw cycles? Was it stored properly? If in doubt, prepare a fresh stock from solid compound.[10] 2. Check Solubility: After diluting in media, visually inspect for any precipitation. |
| Low Target Expression | 1. Confirm ACC Expression: Use Western Blot or qPCR to confirm that your specific cell line expresses ACC1 and/or ACC2 at sufficient levels.[7] |
| Sub-optimal Assay Conditions | 1. Direct Target Engagement: If possible, measure malonyl-CoA levels directly via LC-MS or ELISA. This is the most proximal and definitive readout of ACC inhibition.[7] 2. Incubation Time: A short incubation (1-4 hours) is often sufficient for metabolic effects. For signaling or gene expression changes, longer times may be needed. Consider a time-course experiment. |
| In vitro vs. In vivo Discrepancy | 1. Assay Components: Serum in culture medium can bind to compounds, reducing their effective concentration.[16] Consider running the assay in serum-free medium for a short duration. 2. ATP Concentration: For enzymatic assays, the ATP concentration can affect the apparent potency of uncompetitive inhibitors.[17] |
Q5: My cells are dying or showing unexpected phenotypes that don't seem related to fatty acid metabolism. What could be the cause?
| Potential Cause | Recommended Troubleshooting Steps |
| Concentration Too High | 1. Determine Cytotoxicity: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) using the same dose range and incubation time.[7] This will differentiate targeted anti-proliferative effects from general toxicity. 2. Lower the Dose/Time: The optimal concentration for specific inhibition is often well below the toxic threshold. Reduce the concentration range or shorten the incubation period. |
| Off-Target Effects | 1. Tubulin Acetylation: CP-640186 is known to increase α-tubulin acetylation, which can affect microtubule dynamics, cell division, and transport.[7] If you observe mitotic arrest or altered cell morphology, consider this possibility. 2. Control Compound: Use a structurally distinct ACC inhibitor as a control. If the phenotype persists with another ACC inhibitor, it is more likely to be an on-target effect. If not, it may be an off-target effect specific to CP-640186. |
| General Cellular Stress | 1. On-Target Stress: Drastic alteration of lipid metabolism can itself induce cellular stress. This is an expected on-target effect in some contexts, particularly in lipid-dependent cancer cells.[5][7] 2. Check Readouts: Assess markers of cellular stress (e.g., ER stress, oxidative stress) to understand the cellular response. |
Q6: I'm seeing high variability between my experimental replicates. How can I improve my assay's precision?
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Cell Suspension: Ensure you have a homogenous, single-cell suspension before plating. 2. Plating Technique: Mix the cell suspension between pipetting to prevent settling. Plate cells evenly and avoid disturbing the plate until cells have attached. |
| Plate Edge Effects | 1. Avoid Outer Wells: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost rows and columns for experimental samples; instead, fill them with sterile PBS or media.[18] |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting techniques (e.g., reverse pipetting for viscous solutions) for all additions.[18] |
| Compound Precipitation | 1. Check Solubility Limit: Ensure the final concentration of CP-640186 in the medium does not exceed its solubility limit, especially after media components are considered. The final DMSO concentration is also critical. |
References
- BenchChem. (n.d.). CP-640186 off-target effects in cellular assays.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of CP-640186.
-
Patsnap Synapse. (n.d.). CP-640186 - Drug Targets, Indications, Patents. [Link]
- Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry.
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Zhang, N., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Viruses. [Link]
- BenchChem. (n.d.). CP-640186 long-term stability of stock solutions.
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. [Link]
-
ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. [Link]
-
MDPI. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]
-
Harwood Jr, H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry. [Link]
-
Lally, J. S., et al. (2019). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Medicine. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. CP-640186 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to CP-640186
Welcome to the technical support center for CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the successful application of CP-640186 in your experiments. Here, we delve into the critical aspects of handling, stability, and effective use of this inhibitor in cell culture systems.
Understanding CP-640186: Mechanism of Action
CP-640186 is a reversible, allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1] ACC is a pivotal enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This inhibitory action is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] By targeting both ACC1 and ACC2, CP-640186 dually impacts lipid metabolism: it inhibits fatty acid synthesis in lipogenic tissues and stimulates fatty acid oxidation in oxidative tissues.[1]
Troubleshooting Guide: Navigating Experimental Challenges with CP-640186
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to maintain the stability and efficacy of CP-640186.
Issue 1: Diminished or Loss of Expected Biological Effect in Multi-Day Experiments
Question: I'm observing a reduced or complete loss of CP-640186's inhibitory effect in my cell culture experiments that run for several days. What could be the cause?
Answer: This is a common challenge in long-term cell culture experiments with small molecule inhibitors. The primary suspect is the degradation of the compound in the cell culture medium at 37°C. Several factors can contribute to this instability.
Potential Causes and Solutions:
-
Chemical Instability in Aqueous Media: While CP-640186 was developed to have improved metabolic stability over its predecessors, the complex and aqueous environment of cell culture media at 37°C can still lead to gradual degradation over time.[2] The amide bond in the N-substituted bipiperidylcarboxamide structure of CP-640186 could be susceptible to hydrolysis, especially with pH shifts in the media.[3][4]
-
Solution: For multi-day experiments, it is recommended to perform partial or full media changes with freshly prepared CP-640186 every 24-48 hours. This ensures a more consistent effective concentration of the inhibitor throughout the experiment.
-
-
Cellular Metabolism: Although designed for metabolic stability, some level of metabolism by the cells in culture can occur over extended periods, leading to a decrease in the active compound concentration.[5]
-
Solution: If you suspect cellular metabolism is a significant factor, consider using a higher initial concentration of CP-640186 (if not cytotoxic) or increasing the frequency of media changes.
-
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and flasks, reducing the effective concentration in the media.
-
Solution: Using low-adsorption plasticware can help mitigate this issue. Additionally, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding, though this should be tested for compatibility with your specific cell type and assay.
-
Issue 2: Precipitation of CP-640186 in Cell Culture Media
Question: I've noticed a precipitate in my cell culture media after adding the CP-640186 stock solution. What's causing this and how can I prevent it?
Answer: Precipitation is a common issue with hydrophobic compounds like CP-640186 when transitioning from a high-concentration organic solvent stock to an aqueous cell culture medium.
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility: CP-640186 is poorly soluble in water.[6] If the final concentration in your media exceeds its aqueous solubility limit, it will precipitate.
-
Solution: The most direct approach is to lower the final working concentration of CP-640186. It is crucial to determine the maximum soluble concentration in your specific cell culture medium.
-
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to "crash out" of solution.
-
Solution: To avoid this, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently swirling the media to ensure rapid and even dispersion.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7]
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent for CP-640186, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
Frequently Asked Questions (FAQs) about CP-640186 Stability
Q1: What is the recommended solvent and storage condition for CP-640186 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of CP-640186 is high-purity, anhydrous DMSO.[6] For long-term storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] Stock solutions in DMSO are stable for up to 3 months at -20°C and for at least one year at -80°C.[6]
Q2: How does pH of the cell culture media affect CP-640186 stability?
Q3: Is CP-640186 sensitive to light?
A3: CP-640186 contains a pyridopyrimidine core structure. Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light.[11][12] While specific photostability studies on CP-640186 are not widely published, it is a prudent and standard laboratory practice to protect stock solutions and working solutions from prolonged exposure to direct light.[1] Storing stock solutions in amber vials and keeping plates and flasks covered during incubation are recommended.
Q4: Does the presence of serum in the media affect CP-640186 stability?
A4: Serum contains a complex mixture of proteins, including albumin, which can bind to small molecules. This binding can have a dual effect: it can either stabilize the compound by preventing degradation or reduce its effective concentration by sequestering it. The specific effect of serum proteins on CP-640186 stability has not been extensively documented. If you observe inconsistencies between serum-free and serum-containing experiments, it may be necessary to empirically determine the stability of CP-640186 in your specific media and serum concentration.
Experimental Protocols and Data Presentation
Protocol 1: Preparation of CP-640186 Stock and Working Solutions
This protocol outlines the recommended procedure for preparing a 10 mM stock solution of CP-640186 in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
CP-640186 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Tare a sterile, amber-colored vial on a calibrated analytical balance.
-
Carefully weigh out the appropriate amount of CP-640186 powder (Molecular Weight: 485.62 g/mol ) into the tared vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[6]
-
-
Preparing Working Solutions:
-
Working solutions should be prepared fresh for each experiment.
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration remains below 0.1% to avoid solvent-induced cellular effects.[8]
-
Data Presentation: Solubility and Storage Recommendations for CP-640186
| Parameter | Recommendation | Source(s) |
| Recommended Solvent | Anhydrous, high-purity DMSO | [6] |
| Solubility in DMSO | ≥ 97 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
| Powder Storage | -20°C for up to 3 years | [6] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 1 year (in solvent) | [6] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [6] |
Visualizing Key Concepts
To further aid in understanding the factors influencing CP-640186 stability and the recommended workflow, the following diagrams are provided.
Caption: Key environmental factors contributing to the potential degradation of CP-640186 in cell culture media.
Caption: Recommended workflow for preparing and using CP-640186 in cell culture experiments to ensure stability.
References
-
Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. PubMed. Available from: [Link]
-
Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts. ACS Publications. Available from: [Link]
-
Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. ACS Publications. Available from: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny I Medycyny Doswiadczalnej. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. Available from: [Link]
-
Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Troubleshooting guide for cell culture. PromoCell. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available from: [Link]
-
Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
Cell culture media impact on drug product solution stability. ResearchGate. Available from: [Link]
-
A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]
-
Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: CP-640186 Experiments
Welcome to the technical support resource for CP-640186. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this potent Acetyl-CoA Carboxylase (ACC) inhibitor. Our goal is to provide you with the scientific context and practical steps needed to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-640186?
CP-640186 is a potent, cell-permeable, and orally active inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2][3] It is an isozyme-nonselective inhibitor with IC₅₀ values of approximately 53-55 nM for ACC1 and 61 nM for ACC2 in rats.[1][4] The compound functions as a reversible, allosteric inhibitor that binds to the carboxyltransferase (CT) domain.[2][5] This inhibition is non-competitive with respect to acetyl-CoA, citrate, and bicarbonate, and uncompetitive with ATP.[2][4][6] By inhibiting both ACC isoforms, CP-640186 exerts a dual effect on lipid metabolism: it decreases fatty acid synthesis (via ACC1 inhibition) and stimulates fatty acid oxidation (via ACC2 inhibition).[2][7]
Q2: Are there any known off-target effects I should be aware of?
Yes. While CP-640186 is a specific inhibitor of ACC, at least one significant off-target effect has been reported in the literature. Studies have shown that CP-640186 can increase the acetylation of α-tubulin, which may impair processes like platelet aggregation.[8] This effect on microtubule dynamics appears to be independent of its primary role in fatty acid metabolism.[8] Researchers observing unexpected phenotypes related to cell structure, division, or intracellular transport should consider this potential off-target activity.
Q3: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration is highly dependent on the cell type and the biological question. Based on published data, here is a general guide:
-
Enzymatic Assays: For direct inhibition of purified ACC enzymes, IC₅₀ values are in the 50-65 nM range.[1][4][6]
-
Cell-Based Assays (Functional Outcomes):
-
Stimulation of fatty acid oxidation in C2C12 myotubes has an EC₅₀ of ~57 nM.[6][9]
-
Inhibition of fatty acid synthesis in HepG2 cells has an EC₅₀ of ~0.62 µM (620 nM).[1][10]
-
Inhibition of triglyceride synthesis in HepG2 cells has an EC₅₀ of ~1.8 µM.[1][6]
-
Antiviral effects against Dengue and Zika virus have been observed with IC₅₀ values in the range of 0.96 - 1.69 µM.[9]
-
A dose-response experiment starting from 10 nM to 10 µM is strongly recommended to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store CP-640186?
Proper handling is critical for reproducible results.
-
Storage: The powdered compound should be stored at -20°C for long-term stability (≥ 4 years).[11]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in a dry, high-quality solvent like DMSO.[4][12] Store stock solutions in small aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. CP-640186 is insoluble in water, so dilutions should be made in your cell culture medium or assay buffer.[4] Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
Troubleshooting Guide for Inconsistent Results
Inconsistent outcomes in experiments are often rooted in subtle variations in protocol or unacknowledged biological complexities. This section addresses common problems in a question-and-answer format.
Problem 1: No Effect Observed at Published Concentrations
Q: I'm using CP-640186 at concentrations reported in the literature, but I'm not seeing any effect on fatty acid synthesis/oxidation. What could be wrong?
This is a common issue that can be traced back to several factors, ranging from the compound itself to the biological system.
Causality & Troubleshooting Steps:
-
Compound Integrity: Small molecule inhibitors can degrade.
-
Action: Verify the integrity of your compound. If possible, prepare a fresh stock solution from a new vial or a newly purchased lot. Always use high-purity, dry DMSO for reconstitution, as moisture can reduce solubility and stability.[4]
-
-
Low Target Expression: The effect of the inhibitor is contingent on the presence of its target.
-
Action: Confirm that your cell line expresses ACC1 and/or ACC2 at sufficient levels. Use Western blot or qPCR to quantify protein or mRNA expression levels. Choose a cell line known to have active lipid metabolism (e.g., HepG2 for lipogenesis, C2C12 for oxidation) for initial validation experiments.[8]
-
-
Sub-optimal Assay Conditions: The metabolic state of your cells can dramatically influence their response to ACC inhibition.
-
Action: Ensure your assay conditions are appropriate. For example, to measure fatty acid synthesis inhibition, cells should be cultured in a medium that promotes lipogenesis (e.g., high glucose). Conversely, to measure fatty acid oxidation, the medium should encourage cells to utilize fatty acids as an energy source.
-
-
Direct Target Engagement Confirmation (Gold Standard): The most direct way to validate that the inhibitor is working is to measure the product of the enzyme it targets.
Problem 2: High Cytotoxicity Observed
Q: My cells are dying at concentrations where I expect to see a specific inhibitory effect. Is this normal?
While CP-640186 generally shows low toxicity at its effective concentrations, cytotoxicity can occur and confound results.[9][13]
Causality & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines have varying tolerances to metabolic inhibitors. Cancer cell lines that are highly dependent on de novo fatty acid synthesis ("lipogenic phenotype") may undergo apoptosis upon ACC inhibition.[7]
-
Action: Perform a comprehensive dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration (CC₅₀) alongside the effective concentration (EC₅₀). Aim to work in a concentration window that is well below the CC₅₀.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Action: Ensure your final DMSO concentration is identical and non-toxic across all wells, including your vehicle control. A final concentration below 0.1% is generally considered safe for most cell lines.
-
-
Off-Target Effects: As mentioned, CP-640186 can affect microtubule dynamics, which could lead to cytotoxicity in rapidly dividing cells.[8]
-
Action: If you suspect off-target toxicity, consider using a structurally different ACC inhibitor as a control. If both compounds produce the same functional outcome (e.g., reduced lipogenesis) but only CP-640186 causes the specific cytotoxic phenotype, it may point to an off-target effect.
-
Problem 3: High Inter-Experiment Variability
Q: I'm getting different results every time I repeat the experiment. How can I improve my reproducibility?
Reproducibility issues often stem from minor, overlooked variables in the experimental setup.[8][14]
Causality & Troubleshooting Steps:
-
Cell State Variability: The passage number, confluency, and metabolic state of cells can significantly alter their response.
-
Action: Standardize your cell culture protocol rigorously. Use cells within a narrow passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. Avoid letting cells become over-confluent.[8]
-
-
Compound Preparation Inconsistency:
-
Action: Always prepare fresh working dilutions of CP-640186 from a validated, aliquoted frozen stock for each experiment. Avoid using old dilutions.[14]
-
-
Assay Timing: The kinetics of ACC inhibition and its downstream effects can vary.
-
Action: Perform a time-course experiment. Analyze your endpoint at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal and most stable window for observing the effect. For instance, the antiviral effects of CP-640186 were most pronounced when added early after viral infection.[9]
-
| Troubleshooting Summary |
| Issue |
| High Cytotoxicity |
| Poor Reproducibility |
Visualizing the Mechanism and Workflow
Understanding the pathway and having a clear experimental plan are essential for success.
Caption: CP-640186 inhibits both ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.
Caption: A robust workflow incorporating critical preparation and quality control checkpoints.
Key Experimental Protocols
The following are condensed protocols for core validation assays. Always adapt them to your specific cell line and laboratory conditions.
Protocol 1: Cellular Fatty Acid Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor, like [¹⁴C]-Acetate, into newly synthesized lipids. A decrease in radioactivity indicates inhibition of fatty acid synthesis.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in 12-well plates and allow them to reach 80-90% confluency.
-
Pre-treatment: Pre-treat cells with various concentrations of CP-640186 (and a vehicle control) for 1-2 hours in a suitable buffer or medium.
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract total lipids using a 3:2 (v/v) mixture of hexane:isopropanol.[10][15]
-
Quantification: Collect the organic phase, evaporate the solvent, and resuspend the lipid extract in scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.[15]
-
Analysis: Normalize the radioactivity counts to the total protein content of each well. Calculate the percentage of inhibition relative to the vehicle-treated control to determine the EC₅₀.
Protocol 2: Cellular Fatty Acid Oxidation Stimulation Assay
This assay measures the conversion of radiolabeled fatty acids, like [¹⁴C]-Palmitate, to ¹⁴CO₂. An increase in trapped ¹⁴CO₂ signifies enhanced fatty acid oxidation.
Methodology:
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes) in T25 flasks and grow to differentiation/confluency.
-
Pre-treatment: Pre-incubate cells for 1-2 hours with various concentrations of CP-640186 or a vehicle control.
-
Oxidation Reaction: Add medium containing a [¹⁴C]-Palmitate-BSA complex. Seal the flasks with caps containing a center well holding filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).[15]
-
Incubation: Incubate for 1-2 hours at 37°C.
-
CO₂ Trapping: Stop the reaction by injecting perchloric acid into the medium. This releases the dissolved ¹⁴CO₂ from the medium. Allow the flasks to sit for an additional 60-90 minutes to ensure complete trapping of the ¹⁴CO₂.[15]
-
Quantification: Carefully remove the filter paper and place it in a scintillation vial with scintillation fluid. Measure radioactivity using a scintillation counter.
-
Analysis: Normalize counts to total protein content and calculate the fold-change in fatty acid oxidation relative to the vehicle control to determine the EC₅₀.
References
-
Wang, S., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI. Available at: [Link]
-
Harwood Jr, H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry. Available at: [Link]
-
Merck Millipore. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem | 533978. Merck Millipore. Available at: [Link]
-
Patsnap Synapse. (n.d.). CP-640186 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Lally, J. S., et al. (2019). Chemical Genetics of Acetyl-CoA Carboxylases. PMC - PubMed Central - NIH. Available at: [Link]
-
Liu, Y., et al. (2018). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PMC - PubMed Central - NIH. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 13. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: CP-640186 Solubility and Precipitation Guide
Welcome to the technical support center for CP-640186. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). Understanding the physicochemical properties of this compound is critical for generating reliable and reproducible experimental data. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate and troubleshoot potential solubility issues.
Part 1: Compound Overview and Quick Facts
CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that acts as a reversible, allosteric inhibitor of both major ACC isoforms, ACC1 and ACC2.[1][2][3] By inhibiting ACC, the rate-limiting enzyme in de novo fatty acid synthesis, CP-640186 effectively reduces the production of malonyl-CoA.[1][2] This dual action simultaneously inhibits fatty acid synthesis and promotes fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[1][4]
However, like many small molecule inhibitors, CP-640186 has limited aqueous solubility, which can lead to precipitation in experimental settings if not handled correctly.
Table 1: Physicochemical and Solubility Data for CP-640186
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₅N₃O₃ | [5][6] |
| Molecular Weight | 485.62 g/mol | [5][7] |
| CAS Number | 591778-68-6 | [5][6] |
| Appearance | Crystalline solid | [5][6] |
| Solubility in DMSO | 30 - 100 mg/mL (61.8 - 205.9 mM). Note: Sonication or warming may be required for higher concentrations. | [5][6][7][8][9] |
| Solubility in Ethanol | 30 - 97 mg/mL (61.8 - 199.7 mM) | [5][6][7] |
| Solubility in Water | Insoluble | [7] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL (20.6 mM) | [5][6] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers using CP-640186.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of CP-640186?
A1: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most effective and recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM).[10][11][12] It is crucial to use a fresh supply of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of hydrophobic compounds like CP-640186.[7][11] While ethanol is also a viable solvent, DMSO is generally preferred for achieving the highest stock concentrations for in vitro use.[5][7]
Q2: My CP-640186 precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A2: This is a classic phenomenon known as "solvent shock" or "crashing out," and it is the most common cause of precipitation.[12] It occurs when a compound dissolved in a high concentration of a good organic solvent (like DMSO) is rapidly transferred into a poor solvent (your aqueous medium). The compound is suddenly in an environment where it is no longer soluble at that concentration, causing it to rapidly precipitate. To prevent this, a careful, stepwise dilution is necessary (see Protocol 2).
Q3: Besides solvent shock, what other factors in my cell culture medium could be causing precipitation?
A3: Several factors within the complex environment of cell culture media can contribute to precipitation:
-
pH Shifts: The solubility of many compounds is pH-dependent.[13][14][15] During incubation, cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the medium.[12] This change can decrease the solubility of CP-640186, causing it to fall out of solution over time.
-
Serum Protein Interactions: Fetal Bovine Serum (FBS) contains high concentrations of proteins, such as albumin, which can bind to small molecules.[12][16] This interaction can be a double-edged sword: at low compound concentrations, binding can help maintain solubility. However, at higher concentrations, it can lead to the formation of insoluble drug-protein complexes, resulting in co-precipitation.[12][17]
-
Salt Concentration: Cell culture media are rich in various salts. High ionic strength can decrease the solubility of organic molecules, a phenomenon known as "salting out".[18]
Q4: How should I prepare and store my CP-640186 solutions to ensure stability and prevent degradation?
A4: Proper storage is critical for maintaining the compound's integrity.
-
Solid Compound: Store the solid powder at -20°C, protected from light. It is stable for years under these conditions.[5]
-
Stock Solutions: Prepare a high-concentration stock in anhydrous DMSO. After preparation, aliquot the stock into single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C.[3][10] This prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[10] A properly stored DMSO stock is stable for at least 3 months at -20°C.[3]
-
Working Solutions: Always prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment.[2][19] Do not store CP-640186 in aqueous solutions for extended periods, as its stability is significantly lower than in DMSO.
Q5: I'm having trouble getting the compound to dissolve in DMSO initially. What can I do?
A5: If you are having difficulty dissolving CP-640186, especially at higher concentrations, you can use additional physical methods. Gentle vortexing, sonication in a water bath, or gentle warming (not exceeding 40-50°C) can help facilitate dissolution.[2][8][20][21] Be sure that the vial is tightly capped during warming to prevent evaporation.
Part 3: In-Depth Troubleshooting and Experimental Protocols
This section provides detailed, step-by-step methodologies for handling CP-640186 to ensure solubility and experimental success.
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO
This protocol details the standard procedure for preparing a highly concentrated, stable stock solution.
Materials:
-
CP-640186 powder (MW: 485.62 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Mass Calculation: To prepare 1 mL of a 100 mM stock solution, you will need 48.56 mg of CP-640186 powder. Adjust the mass and volume as needed for your experimental scale.
-
Weighing: Carefully weigh the calculated mass of CP-640186 and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If crystals persist, place the tube in an ultrasonic water bath for 5-10 minutes.[8][20]
-
Aliquotting: Once the compound is fully dissolved and the solution is clear, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in fresh, sterile tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][10]
Diagram 1: Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing CP-640186 stock solution.
Protocol 2: Best-Practice Method for Preparing Working Solutions in Aqueous Media
This protocol is designed to minimize the risk of "solvent shock" and subsequent precipitation when diluting the DMSO stock into your experimental medium.
Materials:
-
Concentrated CP-640186 stock solution in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to the temperature of your experiment (typically 37°C).[22] Temperature shifts can cause precipitation of media components.[23]
-
Calculate Dilution: Determine the final concentration needed. Crucially, ensure the final concentration of DMSO in your culture is non-toxic, ideally ≤0.1%.[11][12] For example, to achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.
-
Perform Intermediate Dilution (Optional but Recommended): To further reduce solvent shock, perform an intermediate dilution. For a 1:1000 final dilution, first dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. Then, you can perform a 1:100 dilution of this intermediate stock into your final medium.
-
Final Dilution Step: Add the pre-warmed aqueous medium to a fresh tube first. Then, while gently vortexing or swirling the tube, add the required volume of the DMSO stock (or intermediate stock) drop-by-drop into the medium. Never add the aqueous medium to the concentrated DMSO stock.
-
Mix and Use: Mix thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution immediately.
Protocol 3: Determining the Maximum Soluble Concentration in Your Specific Medium
The solubility of CP-640186 can vary between different media formulations. This quick test helps you determine the practical upper concentration limit for your specific experimental conditions.
Materials:
-
CP-640186 DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your CP-640186 stock in your pre-warmed medium, starting from a concentration higher than your intended maximum. For example, start at 200 µM and dilute down to ~0.1 µM.[12]
-
Include Controls: Include a "medium only" control and a "medium + DMSO vehicle" control (at the highest DMSO concentration you will use).
-
Incubate: Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 24, 48 hours).
-
Observe: At several time points (0, 1, 4, 24, 48 hours), visually inspect each dilution for signs of precipitation (cloudiness, crystals, film). For more sensitive detection, you can check a small drop under a microscope.[20][22]
-
Determine Limit: The highest concentration that remains clear and free of precipitate throughout the incubation is your maximum working soluble concentration under these specific conditions. Do not use concentrations at or above where precipitation is observed, as the actual concentration in solution will be unknown and irreproducible.[24]
Part 4: Scientific Background and Troubleshooting Logic
Mechanism of Action: ACC Inhibition Pathway
CP-640186 allosterically binds to Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that exists in two main isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial).[1][3] ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the committed step in fatty acid synthesis.[1][2]
-
Inhibition of ACC1 in lipogenic tissues (liver, adipose) decreases the cytosolic pool of malonyl-CoA, thereby shutting down the synthesis of new fatty acids.[1]
-
Inhibition of ACC2 on the outer mitochondrial membrane reduces local malonyl-CoA levels. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for beta-oxidation. By inhibiting ACC2, CP-640186 relieves this inhibition on CPT1, thus promoting the burning of fatty acids for energy.[1]
Diagram 2: CP-640186 Mechanism of Action
Caption: CP-640186 inhibits both ACC1 and ACC2 isoforms.
Troubleshooting Precipitation: A Logic-Based Workflow
When you observe precipitation, it's essential to systematically identify the cause. Use the following workflow to diagnose the issue.
Diagram 3: Troubleshooting Workflow for Precipitation Issues
Caption: A logical workflow to diagnose and solve precipitation issues.
References
-
ACC Inhibitor IV, CP-640186 - Calbiochem | 533978. (n.d.). Merck Millipore. Retrieved from [Link]
-
CP-640186 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]
-
How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved from [Link]
-
Does Solution pH Control The Extent Of Solubility? (2025). YouTube. Retrieved from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
What Is The Role Of pH In Chemical Solubility? (2025). YouTube. Retrieved from [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved from [Link]
-
Is there a relationship between solubility of material and its PH level? (2017). ResearchGate. Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Cyagen. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Techniques for disrupting protein binding in sample preparation. (2023). Biotage. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Tannin. (n.d.). Wikipedia. Retrieved from [Link]
-
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. (n.d.). BioDuro. Retrieved from [Link]
-
How to dissolve a poorly soluble drug? (2014). ResearchGate. Retrieved from [Link]
-
Precipitation of serum proteins under variation of pH. (n.d.). ResearchGate. Retrieved from [Link]
-
Plasma/serum protein binding determinations. (n.d.). PubMed. Retrieved from [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection. (2022). PMC - NIH. Retrieved from [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure. (2024). MDPI. Retrieved from [Link]
-
Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations... (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. file.selleckchem.com [file.selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fatty Acid Oxidation (FAO) Assays with CP-640186
Welcome to the technical support center for researchers utilizing CP-640186 in fatty acid oxidation (FAO) assays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments. As your partner in research, we are committed to providing you with the technical expertise and practical insights needed to navigate the complexities of metabolic research.
Part 1: Frequently Asked Questions (FAQs) about CP-640186 in FAO Assays
This section addresses some of the most common initial questions regarding the use of CP-640186 in FAO assays.
Q1: What is the mechanism of action of CP-640186 in stimulating fatty acid oxidation?
A1: CP-640186 is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms[1][2][3]. ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA[1]. Malonyl-CoA is not only a crucial substrate for fatty acid synthesis but also a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1)[1][4][5]. CPT-1 is the gatekeeper enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation[6][7].
By inhibiting ACC, CP-640186 reduces the intracellular concentration of malonyl-CoA. This relieves the inhibition of CPT-1, leading to an increased influx of fatty acids into the mitochondria and, consequently, a stimulation of fatty acid oxidation[1][5].
Q2: What is the difference between CP-640186 and direct CPT-1 inhibitors like Etomoxir?
A2: The primary difference lies in their mechanism of action. CP-640186 is an indirect activator of FAO by inhibiting ACC, which in turn reduces the levels of the CPT-1 inhibitor, malonyl-CoA[1][5]. In contrast, Etomoxir is a direct, irreversible inhibitor of CPT-1[8]. Therefore, while both compounds can be used to study FAO, they do so from opposite ends of the regulatory spectrum. CP-640186 is used to stimulate FAO, whereas Etomoxir is used to inhibit it. Using both in parallel can be a powerful experimental design to confirm the role of CPT-1-mediated FAO in a biological system.
Q3: What are the recommended starting concentrations of CP-640186 for in vitro FAO assays?
A3: The optimal concentration of CP-640186 is highly dependent on the cell type, its metabolic state, and the specific assay conditions. However, based on published data, a good starting point for most cell-based assays is in the range of 50 nM to 1 µM[4][9][10]. For instance, CP-640186 has been shown to stimulate fatty acid oxidation in C2C12 cells with an EC50 of 57 nM and in rat epitrochlearis muscle strips with an EC50 of 1.3 µM[10]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store CP-640186 stock solutions?
A4: CP-640186 is soluble in DMSO and ethanol[2][11][12]. For in vitro experiments, preparing a high-concentration stock solution in DMSO (e.g., 10-50 mM) is recommended[13]. To ensure stability, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C[13]. Under these conditions, the stock solution can be stable for several months to a year, but it is always best to consult the manufacturer's datasheet for specific recommendations[13].
Q5: Are there any known off-target effects of CP-640186 that could affect my FAO assay results?
A5: While CP-640186 is a potent ACC inhibitor, like any small molecule, it can have off-target effects, especially at higher concentrations. One reported off-target effect is the ability to increase α-tubulin acetylation, which could impact microtubule dynamics[14]. While this may not directly interfere with the biochemical measurement of FAO, it could induce cellular stress or other phenotypes that indirectly affect metabolism. Therefore, it is crucial to use the lowest effective concentration determined from a dose-response study and to include appropriate controls to rule out confounding off-target effects[14].
Part 2: In-Depth Troubleshooting Guide for FAO Assays with CP-640186
This section provides a detailed guide to troubleshooting common issues encountered during FAO assays with CP-640186.
Problem 1: No significant increase in Fatty Acid Oxidation (FAO) observed after CP-640186 treatment.
This is a common issue that can arise from several factors, ranging from suboptimal experimental conditions to issues with the compound or the assay itself.
-
Potential Cause 1.1: Suboptimal concentration of CP-640186.
-
Explanation: The effective concentration of CP-640186 can vary significantly between cell types due to differences in ACC expression, cellular uptake, and metabolism of the compound.
-
Solution:
-
-
Potential Cause 1.2: Insufficient incubation time.
-
Explanation: The effect of CP-640186 on FAO is not instantaneous. It requires time for the compound to enter the cells, inhibit ACC, reduce malonyl-CoA levels, and subsequently increase CPT-1 activity.
-
Solution:
-
Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal incubation time for observing a maximal increase in FAO.
-
-
-
Potential Cause 1.3: Low ACC expression or activity in the cell model.
-
Explanation: The magnitude of the effect of CP-640186 is dependent on the basal activity of ACC. If your cells have very low ACC expression or activity, the effect of the inhibitor will be minimal.
-
Solution:
-
Confirm the expression of ACC1 and/or ACC2 in your cell line using Western blotting or qPCR.
-
Consider using a cell line known to have high lipogenic activity and ACC expression.
-
-
-
Potential Cause 1.4: Issues with the FAO assay itself.
-
Explanation: The FAO assay itself might not be sensitive enough to detect the change, or there could be technical issues with the assay setup.
-
Solution:
-
For Seahorse XF Assays: Ensure that the cells are healthy and seeded at the optimal density. Use a fatty acid substrate (e.g., palmitate-BSA conjugate) and L-carnitine in the assay medium[8][15]. Include a positive control (e.g., a known FAO activator) and a negative control (e.g., Etomoxir) to validate the assay.
-
For Radiolabeled FAO Assays: Ensure the radiolabeled fatty acid (e.g., [14C]palmitate) is of high quality and the specific activity is appropriate[16][17]. Optimize the trapping of 14CO2 or the separation of acid-soluble metabolites[16][18].
-
-
-
Potential Cause 1.5: Compound integrity.
-
Explanation: Improper storage or handling of CP-640186 can lead to its degradation.
-
Solution:
-
Ensure that the compound has been stored correctly at -20°C or -80°C in a suitable solvent like DMSO[13].
-
Use a fresh aliquot of the compound for your experiments.
-
-
Problem 2: High variability between replicates or experiments.
High variability can mask real biological effects and make data interpretation difficult.
-
Potential Cause 2.1: Inconsistent cell health and density.
-
Explanation: Variations in cell number, confluency, and overall health can significantly impact metabolic rates.
-
Solution:
-
Use cells within a consistent passage number range.
-
Ensure a uniform cell seeding density across all wells and plates.
-
Visually inspect the cells for consistent morphology and confluency before starting the assay.
-
-
-
Potential Cause 2.2: Variability in compound preparation and addition.
-
Explanation: Inaccurate pipetting of the compound or inconsistent mixing can lead to variability.
-
Solution:
-
Prepare a master mix of the treatment media to ensure that all wells receive the same concentration of the compound.
-
Use calibrated pipettes and proper pipetting techniques.
-
-
-
Potential Cause 2.3: Assay-specific variability.
-
Explanation: Both Seahorse XF and radiolabeled FAO assays have inherent sources of variability.
-
Solution:
-
For Seahorse XF Assays: Ensure proper calibration of the instrument. Be mindful of edge effects in the microplate and consider leaving the outer wells empty or filling them with media only.
-
For Radiolabeled FAO Assays: Ensure complete trapping of 14CO2 and consistent recovery of acid-soluble metabolites.
-
-
Problem 3: Cell toxicity or unexpected phenotypes observed.
Observing cell death or unusual changes in cell morphology can indicate a problem with the experimental conditions.
-
Potential Cause 3.1: High concentration of CP-640186 or solvent.
-
Explanation: At high concentrations, CP-640186 can induce cytotoxicity[3]. The solvent (e.g., DMSO) can also be toxic to some cell lines at concentrations above 0.1-0.5%.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of CP-640186 in your cell line.
-
Keep the final concentration of the solvent in the culture medium as low as possible and consistent across all conditions, including the vehicle control.
-
-
-
Potential Cause 3.2: Off-target effects.
-
Explanation: As mentioned earlier, CP-640186 can have off-target effects, such as altering microtubule dynamics through increased tubulin acetylation[14].
-
Solution:
-
If you observe unexpected phenotypes, consider investigating potential off-target effects.
-
Use a structurally different ACC inhibitor as a control to see if the observed phenotype is target-related.
-
-
-
Potential Cause 3.3: Cell line sensitivity.
-
Explanation: Some cell lines are inherently more sensitive to metabolic perturbations or chemical treatments.
-
Solution:
-
If your cell line is particularly sensitive, consider using a lower concentration of CP-640186 for a shorter duration.
-
Ensure that the culture conditions are optimal for your specific cell line.
-
-
Part 3: Experimental Protocols and Data Presentation
This section provides general workflows for common FAO assays and examples of data presentation.
Protocol 1: General Workflow for a Seahorse XF Fatty Acid Oxidation Assay with CP-640186.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment with CP-640186: The following day, replace the culture medium with fresh medium containing the desired concentrations of CP-640186 or vehicle control. Incubate for the optimized duration.
-
Assay Preparation: During the incubation, hydrate the sensor cartridge and prepare the assay medium (e.g., XF Base Medium supplemented with L-carnitine and a fatty acid substrate like palmitate-BSA).
-
Medium Exchange: After the pre-treatment, wash the cells with the assay medium and then add the final volume of assay medium to each well.
-
Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and perform the assay to measure the Oxygen Consumption Rate (OCR). A typical assay protocol includes baseline measurements followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.
Protocol 2: General Workflow for a Radiolabeled FAO Assay with CP-640186.
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with CP-640186 or vehicle control for the optimized time and concentration.
-
Initiation of the Oxidation Assay: Replace the treatment medium with fresh medium containing a radiolabeled fatty acid (e.g., [14C]palmitate or [3H]palmitate) complexed to BSA[16][17].
-
CO2 Trapping (for [1-14C]-labeled fatty acids): Seal the plates or flasks, which should contain a trapping agent (e.g., a filter paper soaked in NaOH or hyamine hydroxide) to capture the released 14CO2[16][18].
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction and Releasing CO2: Stop the reaction by adding an acid (e.g., perchloric acid), which also releases the dissolved 14CO2 from the medium[16].
-
Quantification: Measure the radioactivity in the trapping agent using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each well.
Data Presentation Tables
Table 1: Key Properties of CP-640186
| Property | Value | Reference(s) |
| Mechanism of Action | Isozyme-nonselective ACC inhibitor | [1][2][3] |
| IC50 (rat liver ACC1) | 53 nM | [2][3][11] |
| IC50 (rat skeletal muscle ACC2) | 61 nM | [2][3][11] |
| EC50 (FAO stimulation, C2C12 cells) | 57 nM | [10] |
| EC50 (FAO stimulation, rat muscle) | 1.3 µM | [10] |
| Solubility | Soluble in DMSO and ethanol | [2][11][12] |
| Storage | -20°C or -80°C as a stock solution in DMSO | [13] |
Table 2: Recommended Starting Concentrations of CP-640186 for In Vitro Assays
| Cell Type | Recommended Starting Concentration Range | Key Considerations |
| C2C12 Myotubes | 50 nM - 1 µM | High oxidative capacity. |
| HepG2 Hepatocytes | 100 nM - 2 µM | High lipogenic capacity. |
| Primary Hepatocytes | 100 nM - 5 µM | May require higher concentrations due to lower permeability. |
| Cancer Cell Lines | 100 nM - 10 µM | Highly variable depending on the metabolic phenotype. |
Part 4: Visual Diagrams
Mechanism of Action of CP-640186
Caption: Mechanism of CP-640186 action on fatty acid oxidation.
General Experimental Workflow for FAO Assay with CP-640186
Caption: A generalized workflow for conducting FAO assays with CP-640186.
Troubleshooting Decision Tree for Low FAO Signal
Caption: A decision tree to troubleshoot low FAO signal with CP-640186.
Part 5: References
-
protocols.io. (2006). Fatty acid oxidation assay V.1. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]
-
Merck Millipore. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem | 533978. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Retrieved from [Link]
-
National Institutes of Health. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Retrieved from [Link]
-
National Institutes of Health. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Acetyl-CoA carboxylase inhibitor, CP-640186 hydrochloride, Purity ≥98%. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Retrieved from [Link]
-
PubMed. (n.d.). Different Sensitivities of CPT I and CPT II for Inhibition by L-Aminocarnitine in Human Skeletal Muscle. Retrieved from [Link]
-
National Institutes of Health. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Retrieved from [Link]
-
MDPI. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-terminal Domain of Carnitine Palmitoyltransferase 1 Senses Conditions to Regulate Fatty Acid Oxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function. Retrieved from [Link]
-
PubMed. (n.d.). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation | MDPI [mdpi.com]
- 10. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
CP-640186 Technical Support Center: A Guide for In Vivo Studies
Welcome to the technical support center for CP-640186. This resource is designed for researchers, scientists, and drug development professionals utilizing CP-640186 in their in vivo experiments. While CP-640186 is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), its physicochemical properties sometimes lead to its consideration as a vehicle control for structurally related investigational compounds. This guide provides in-depth troubleshooting and frequently asked questions to ensure the scientific integrity of your studies when using this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of CP-640186 in a research setting.
Q1: What is the primary mechanism of action for CP-640186?
A1: CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1] ACC is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the synthesis of new fatty acids.[1] By inhibiting both ACC1 and ACC2, CP-640186 simultaneously blocks fatty acid synthesis and promotes fatty acid oxidation.[1][2]
Q2: I intend to use CP-640186 as a vehicle control for my novel compound. Is this appropriate?
A2: This decision requires careful consideration. Due to its potent biological activity as an ACC inhibitor, CP-640186 is not an inert vehicle. If your novel compound is also an ACC inhibitor or is structurally similar to CP-640186, using CP-640186 as a control could confound your results. The "vehicle control" group would, in fact, be a positive control group for ACC inhibition. It is crucial to consider a true vehicle (e.g., the final formulation without any compound) as your primary negative control.
Q3: What are the recommended solvents and storage conditions for CP-640186 stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of CP-640186.[3][4] Ethanol is also a viable option.[3][5] For long-term stability, it is advised to prepare single-use aliquots of the stock solution to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C.[3] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[6]
Q4: Is CP-640186 soluble in aqueous solutions for in vivo administration?
A4: CP-640186 is practically insoluble in water.[4] However, it does show some solubility in PBS (pH 7.2) at concentrations up to 10 mg/ml.[5][7] For oral administration in animal studies, it is typically prepared as a suspension in vehicles like 0.5% carboxymethylcellulose (CMC) or in solubilizing formulations containing co-solvents and surfactants.[3][8]
Q5: Are there any known off-target effects of CP-640186 that I should be aware of?
A5: While primarily targeting ACC1 and ACC2, some studies have noted that CP-640186 can increase α-tubulin acetylation in platelets, which may affect platelet aggregation.[9] This effect appears to be independent of its role in fatty acid metabolism.[9] Researchers should consider this potential off-target activity when interpreting results, especially in studies involving cell types where microtubule dynamics are critical.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with CP-640186.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected metabolic changes in the "vehicle control" group (e.g., weight loss, altered glucose tolerance). | CP-640186 is a potent ACC inhibitor and is not an inert vehicle. The observed effects are likely due to its on-target activity of inhibiting fatty acid synthesis and promoting fatty acid oxidation.[1][10] | 1. Re-evaluate your control strategy: Your primary negative control should be the vehicle formulation without CP-640186.[8] 2. Acknowledge the biological activity: If you must use CP-640186 as a comparator, clearly state in your methodology that it is a positive control for ACC inhibition and interpret your data accordingly. |
| Precipitation of the compound in the dosing formulation. | CP-640186 has poor aqueous solubility.[4] The formulation may not be optimized to maintain solubility or a stable suspension. | 1. Optimize the vehicle: For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) is commonly used.[8] Ensure the CMC is fully hydrated and the CP-640186 is finely ground before suspension. 2. Consider a solubilizing formulation: A mixture of PEG300 and Tween-80 in saline can be used to create a clear solution for administration.[3] |
| Inconsistent results between experiments. | 1. Degradation of CP-640186: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[3] 2. Inconsistent formulation preparation: Variability in the preparation of the dosing suspension can lead to inconsistent dosing. | 1. Proper storage: Aliquot stock solutions into single-use vials and store at -80°C.[3] 2. Standardize formulation protocol: Develop and adhere to a strict, step-by-step protocol for preparing your dosing formulations. Ensure thorough mixing before each dose administration to maintain a uniform suspension. |
| Observed phenotypes seem unrelated to fatty acid metabolism. | This could be due to the known off-target effect on tubulin acetylation, which can impact microtubule dynamics.[9] At higher concentrations, general cellular stress can also induce unexpected phenotypes.[9] | 1. Dose-response studies: Perform a dose-response experiment to determine the lowest effective concentration that elicits the on-target effect without causing confounding off-target or stress-related phenotypes. 2. Use a structurally distinct ACC inhibitor: As a control, consider using an ACC inhibitor with a different chemical scaffold to confirm that the primary observed effects are target-related.[9] |
Part 3: Experimental Protocols
Protocol 1: Preparation of CP-640186 for Oral Gavage in Mice (Suspension)
This protocol describes the preparation of a common suspension formulation for oral administration of CP-640186.
Materials:
-
CP-640186 powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Prepare the 0.5% CMC solution: Dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Calculate the required amount of CP-640186: Based on the desired dose (e.g., 75 mg/kg) and the average weight of the mice, calculate the total mass of CP-640186 needed.[8]
-
Triturate the compound: If the CP-640186 powder is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a more uniform suspension.
-
Prepare the suspension:
-
Add a small volume of the 0.5% CMC solution to the powdered CP-640186 to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
-
Homogenize the suspension: Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure uniformity. Continue to stir throughout the dosing procedure.
Protocol 2: In Vivo Study Workflow for a Diet-Induced Obesity Model
This protocol outlines a typical workflow for evaluating the effects of a compound in a diet-induced obesity mouse model, with considerations for using CP-640186.
Workflow:
-
Induction of Obesity: Feed mice a high-fat diet (HFD) for a specified period (e.g., 16 weeks) to induce obesity and metabolic dysregulation.[8]
-
Animal Grouping: Randomly assign the HFD-fed mice to different treatment groups:
-
Vehicle Control (e.g., 0.5% CMC)
-
Test Compound Group(s)
-
Positive Control Group (CP-640186, e.g., 75 mg/kg)
-
-
Treatment: Administer the vehicle, test compound, or CP-640186 once daily via oral gavage for the duration of the study (e.g., 4 weeks).[8]
-
In-life Monitoring:
-
Metabolic Phenotyping:
-
Perform a glucose tolerance test (GTT) to assess improvements in glucose homeostasis.[8]
-
At the end of the study, collect blood samples to measure plasma lipids (triglycerides, cholesterol) and other relevant biomarkers.
-
-
Tissue Analysis:
Part 4: Visualizations
Mechanism of Action of CP-640186
Caption: CP-640186 inhibits ACC1 and ACC2, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
Troubleshooting Decision Tree for Unexpected Vehicle Control Effects
Caption: A decision tree to guide the interpretation of unexpected effects in a CP-640186 control group.
References
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]
-
Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. PMC - NIH. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of the ACC Inhibitor CP-640186
Introduction: The Imperative of Target Engagement for CP-640186
In the landscape of metabolic disease research, establishing that a therapeutic compound reaches and binds its intended molecular target within a complex cellular environment is a foundational pillar of drug development. This guide focuses on CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][4] By inhibiting both ACC1 (cytosolic, lipogenic tissues) and ACC2 (mitochondrial, oxidative tissues), CP-640186 is designed to simultaneously block fatty acid synthesis and promote fatty acid oxidation.[5]
However, demonstrating potent enzymatic inhibition in a test tube is merely the first step. True validation requires empirical evidence of target engagement —the physical interaction between CP-640186 and the ACC protein inside intact cells. Without this confirmation, interpreting cellular phenotypes becomes speculative. This guide provides a comparative analysis of robust, field-proven methodologies to definitively validate CP-640186 target engagement, empowering researchers to build a compelling, data-driven narrative for their therapeutic programs.
Caption: The central role of Acetyl-CoA Carboxylase (ACC) in converting Acetyl-CoA to Malonyl-CoA, the committed step in fatty acid synthesis, and the inhibitory action of CP-640186.
A Dichotomy of Validation: Direct vs. Indirect Methodologies
Validating target engagement is not a monolithic task. Methodologies can be broadly categorized into two classes, each providing a unique and complementary piece of the puzzle. A rigorous validation strategy leverages assays from both categories to create a self-validating system.
-
Direct Engagement Assays: These methods measure the physical, proximal interaction between the drug and its target protein. They answer the fundamental question: "Is my compound binding to the target?"
-
Indirect Functional Assays: These methods measure the downstream biochemical consequences of the drug-target interaction. They answer the functional question: "Is the binding of my compound leading to the expected biological effect?"
Caption: A robust strategy for validating target engagement combines direct methods, like CETSA, with indirect functional readouts, such as measuring malonyl-CoA levels or de novo lipogenesis.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in the native cellular environment.[6][7] It operates on the principle of ligand-induced thermal stabilization: when a compound like CP-640186 binds to its target protein (ACC), it generally increases the protein's resistance to heat-induced unfolding and aggregation.[7][8]
Principle of CETSA
Cells are treated with the compound or a vehicle control, then heated across a range of temperatures. At a specific temperature, unbound ACC will denature and aggregate, becoming insoluble. However, ACC stabilized by CP-640186 will remain soluble at higher temperatures. By quantifying the amount of soluble ACC remaining after the heat challenge, a "melting curve" can be generated. A shift in this curve to the right in compound-treated cells is direct evidence of target engagement.[9]
Experimental Workflow & Protocol
Caption: A generalized experimental workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Plate cells (e.g., HepG2, a human liver cell line) and grow to ~80% confluency. Treat with a range of CP-640186 concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Wash cells with PBS, detach, and pellet by centrifugation. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a pre-determined temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling to 4°C.[9]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, insoluble protein fraction (pellet).
-
Quantification: Carefully collect the supernatant. Denature the samples by boiling in SDS-PAGE sample buffer. Analyze the amount of soluble ACC via Western Blot using a validated anti-ACC antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each temperature point, normalize the signal to the 42°C (no denaturation) sample. Plot the normalized soluble ACC fraction against temperature for both vehicle and CP-640186-treated samples to visualize the thermal shift.
Data Interpretation
The primary output is a pair of sigmoidal curves. The curve for CP-640186-treated cells should be shifted to the right compared to the vehicle control. The magnitude of this shift (ΔTₘ) is indicative of the stabilizing effect of the compound binding to ACC. An isothermal dose-response experiment, where cells are treated with varying compound concentrations at a fixed temperature (chosen from the steepest part of the melt curve), can be used to determine a cellular EC₅₀ for binding.[10]
Indirect Functional Assays: Measuring Downstream Consequences
While CETSA confirms binding, functional assays are required to prove that this binding event leads to the intended enzymatic inhibition. For CP-640186, the most direct functional readout is the reduction of its enzymatic product, malonyl-CoA.
Functional Readout: Malonyl-CoA Quantification by LC-MS/MS
CP-640186 directly inhibits the enzymatic activity of ACC, preventing the synthesis of malonyl-CoA.[1][2] Therefore, a dose-dependent reduction in intracellular malonyl-CoA levels upon compound treatment is a highly specific and direct confirmation of functional target engagement. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and accurate quantification of this metabolite.[11][12]
Protocol: Metabolite Extraction and LC-MS/MS Analysis
-
Cell Treatment: Treat cells with CP-640186 or vehicle as described in the CETSA protocol.
-
Metabolism Quenching & Extraction: Rapidly quench metabolic activity by aspirating media and washing cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water or 5% Trichloroacetic Acid) to the plate.[11][13] Scrape the cells, collect the lysate, and vortex thoroughly.
-
Sample Preparation: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris. Collect the supernatant containing the metabolites. An internal standard, such as [¹³C₃]malonyl-CoA, should be added to normalize for extraction efficiency and instrument variability.[11]
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. A reversed-phase C18 column is typically used for separation.[11] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition from the malonyl-CoA precursor ion to a specific product ion.
-
Data Analysis: Generate a standard curve using known concentrations of malonyl-CoA. Quantify the malonyl-CoA levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and total protein content.
Distal Biomarker: De Novo Lipogenesis (DNL) Assay
The ultimate downstream consequence of ACC inhibition is a blockade of new fatty acid synthesis. This can be quantified using stable isotope tracer studies.[14][15] While more complex, this assay provides a powerful, holistic view of the compound's effect on the entire lipogenic pathway.
Principle of Isotope Tracer Analysis Cells are incubated with a stable isotope-labeled precursor, such as [¹³C]-acetate or deuterated water (²H₂O).[14][16] This labeled precursor is incorporated into newly synthesized fatty acids. By inhibiting ACC with CP-640186, the incorporation of the label into the lipid fraction will be significantly reduced. The enrichment of the isotope in the fatty acid pool is typically measured by Gas Chromatography-Mass Spectrometry (GC-MS).[16] A reduction in isotope enrichment in CP-640186-treated cells confirms functional engagement and pathway inhibition.
Comparative Analysis and Integrated Strategy
No single assay tells the whole story. A self-validating approach uses a combination of direct and indirect methods. CETSA provides unequivocal proof of binding, while malonyl-CoA quantification confirms that the binding is functionally inhibitory.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Malonyl-CoA Quantification | De Novo Lipogenesis (DNL) Assay |
| Assay Type | Direct (Biophysical Binding) | Indirect (Proximal Functional) | Indirect (Distal Functional) |
| Principle | Ligand-induced protein thermal stabilization[7] | Measurement of direct enzyme product[11] | Measurement of labeled substrate incorporation into lipids[14] |
| Key Output | Thermal shift (ΔTₘ), Cellular EC₅₀ (Binding) | Dose-dependent decrease in malonyl-CoA, Cellular EC₅₀ (Inhibition) | Reduced isotope enrichment in fatty acids |
| Complexity | Moderate | High | Very High |
| Throughput | Low to Medium | Medium | Low |
| Equipment | Thermal Cycler, Western Blot setup or MS | LC-MS/MS System | GC-MS or LC-MS/MS System |
Recommended Integrated Strategy:
-
Primary Validation (Direct): Use CETSA to confirm that CP-640186 physically engages with ACC in intact cells and determine a cellular binding potency (EC₅₀).
-
Secondary Validation (Functional): Use LC-MS/MS to quantify the reduction in malonyl-CoA levels. This confirms that the binding observed in CETSA translates into direct, functional inhibition of the enzyme. The EC₅₀ for malonyl-CoA reduction should correlate well with the binding EC₅₀ from CETSA.
Conclusion
Validating the target engagement of CP-640186 is a critical step in advancing it through the drug discovery pipeline. Relying solely on in vitro biochemical data or downstream phenotypic observations is insufficient. By employing a multi-pronged approach that combines a direct binding assay like CETSA with a direct functional readout like malonyl-CoA quantification , researchers can build an unassailable case for their compound's mechanism of action. This rigorous, evidence-based strategy ensures that observed cellular effects are unequivocally linked to the direct inhibition of Acetyl-CoA Carboxylase, satisfying the highest standards of scientific integrity and paving the way for successful preclinical and clinical development.
References
-
Guan, HP., et al. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Anal Biochem. 2003. [Link]
-
ACS Publications. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes | Journal of the American Society for Mass Spectrometry. [Link]
-
Reaction Biology. Carboxylase Assays Services. [Link]
-
PubMed. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. [Link]
-
J-STAGE. Determination of Acetyl-CoA and Malonyl-CoA in Germinating Rice Seeds Using the LC-MS/MS Technique. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Patsnap Synapse. CP-640186 - Drug Targets, Indications, Patents. [Link]
-
iGEM. Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). [Link]
-
NIH. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]
-
Elabscience. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit. [Link]
-
NIH. Determining target engagement in living systems. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ProSciento. Hepatic De Novo Lipogenesis Assessment. [Link]
-
NIH. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. [Link]
-
PubMed Central. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. [Link]
-
The Journal of Clinical Investigation. Measurement of de novo hepatic lipogenesis in humans using stable isotopes. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
PubMed. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. [Link]
-
CETSA. CETSA. [Link]
-
PubMed. Measurement of acetyl-CoA Carboxylase Activity in Isolated Hepatocytes. [Link]
-
ResearchGate. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers. [Link]
-
PubMed. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers. [Link]
-
bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]
-
YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
-
ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prosciento.com [prosciento.com]
A Researcher's Guide to Western Blot Analysis of Phospho-ACC Following CP-640186 Treatment
This guide provides an in-depth technical comparison and experimental protocol for assessing the phosphorylation status of Acetyl-CoA Carboxylase (ACC) via Western blot after treatment with the potent inhibitor, CP-640186. Designed for researchers in metabolic diseases, oncology, and drug development, this document moves beyond a simple set of instructions to explain the causal logic behind key methodological choices, ensuring robust and reproducible results.
Introduction: The Central Role and Dual Regulation of ACC
Acetyl-CoA Carboxylase (ACC) is a critical biotin-dependent enzyme that stands at the crossroads of lipid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the de novo synthesis of fatty acids[1][2]. Mammals express two main isoforms: ACC1, which is cytosolic and enriched in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane primarily in oxidative tissues such as skeletal muscle and the heart[2].
The regulation of ACC activity is a sophisticated process involving two primary mechanisms:
-
Allosteric Regulation: Citrate, a signal of high energy and abundant acetyl-CoA, allosterically activates ACC, promoting its polymerization into an active filamentous form[3].
-
Covalent Modification: ACC is inactivated by phosphorylation. The most well-characterized regulatory phosphorylation is mediated by AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. When cellular AMP levels rise (a sign of low energy), AMPK is activated and phosphorylates ACC1 at Serine 79 (Ser79) and ACC2 at the equivalent Serine 212 site, leading to enzymatic inactivation[4][5].
CP-640186: A Direct Allosteric Inhibitor
CP-640186 is a potent, cell-permeable, and isozyme-nonselective small molecule inhibitor of both ACC1 and ACC2[6][7][8]. Its mechanism is distinct from the phosphorylation-mediated pathway.
-
Mechanism of Action: CP-640186 acts as a reversible, allosteric inhibitor that targets the carboxyltransferase (CT) domain of ACC[1][9]. Its binding is uncompetitive with respect to ATP and non-competitive with acetyl-CoA and citrate, indicating it does not bind to these substrate sites but rather to a distinct regulatory site that impairs catalytic function[1][8].
-
Metabolic Consequences: By directly inhibiting ACC, CP-640186 effectively lowers intracellular malonyl-CoA levels. This has a dual impact: it shuts down fatty acid synthesis (a function of ACC1) and simultaneously promotes fatty acid oxidation by relieving malonyl-CoA's inhibition of carnitine palmitoyltransferase 1 (CPT1), the gatekeeper for fatty acid entry into mitochondria (a key role of ACC2)[1][10].
The Scientific Rationale: Why Measure p-ACC After Direct Inhibition?
A crucial question arises: If CP-640186 directly inhibits ACC activity, what is the value of measuring its phosphorylation status? The answer lies in understanding the broader cellular response to metabolic reprogramming.
While CP-640186's primary action is direct allosteric inhibition, the profound metabolic shift it induces—halting a major anabolic pathway—can impose cellular stress. This stress may trigger the cell's energy-sensing machinery, leading to the activation of AMPK. Activated AMPK would then phosphorylate ACC at Ser79 as a physiological response to the perceived low-energy state.
Therefore, performing a Western blot for p-ACC (Ser79) after CP-640186 treatment is not a measure of the drug's direct mechanism. Instead, it serves as a critical biomarker for the activation state of the upstream AMPK signaling pathway , revealing the cell's integrated response to the inhibitor. A finding of increased p-ACC would suggest that CP-640186 treatment leads to a secondary activation of AMPK, providing deeper insight into the compound's full biological effect.
Visualizing the Regulatory Network
The following diagram illustrates the distinct regulatory inputs controlling ACC activity, highlighting the direct inhibition by CP-640186 and the phosphorylation-mediated inactivation by AMPK.
Caption: Dual regulation of ACC by AMPK-mediated phosphorylation and direct allosteric inhibition by CP-640186.
Validated Western Blot Protocol for High-Molecular-Weight p-ACC
Detecting ACC and its phosphorylated form is challenging due to its very high molecular weight (~265-280 kDa)[11][12]. This protocol is optimized to overcome these challenges.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, C2C12, A549) to ~80% confluency.
-
Treat cells with CP-640186 at desired concentrations (a typical range for cellular assays is 50 nM - 10 µM) or vehicle control (e.g., DMSO) for the specified time[7][8]. Include a positive control for AMPK activation if possible (e.g., AICAR or metformin).
2. Cell Lysis (The Critical First Step):
-
Rationale: Efficiently solubilizing a large protein while preserving its post-translational modifications is paramount.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail[13][14]. The phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) are non-negotiable for p-ACC detection.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine protein concentration using a BCA assay. This is more compatible with the detergents in RIPA buffer than a Bradford assay.
-
Normalize all samples to the same concentration with lysis buffer.
4. SDS-PAGE (Optimized for Large Proteins):
-
Rationale: Standard 10% or 12% gels will cause poor migration and resolution of ACC. A lower percentage acrylamide is required.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 6% Tris-Glycine gel or, preferably, a 4-12% gradient gel [11]. Gradient gels provide superior resolution for high-molecular-weight proteins.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front reaches the bottom. This will take longer than for standard gels.
5. Protein Transfer:
-
Rationale: Efficiently transferring a ~270 kDa protein from the gel to the membrane requires specific adjustments.
-
Use a 0.45 µm pore size PVDF membrane, which should be pre-activated in methanol[13][15].
-
Perform a wet transfer in a buffer containing a reduced concentration of methanol (5-10%)[14]. High methanol concentrations can strip SDS from large proteins, causing them to precipitate in the gel and transfer poorly.
-
Transfer overnight at a low constant voltage (e.g., 25-30V) at 4°C, or for 3-4 hours at a higher voltage (e.g., 70V)[14].
6. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[15]. Avoid using non-fat milk , as it contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against p-ACC (Ser79) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as above. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for total ACC and a housekeeping protein (e.g., GAPDH, β-actin).
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for p-ACC Western blotting.
Performance Comparison: CP-640186 vs. Alternative Methods
While CP-640186 is an excellent tool, it's important to understand its performance in the context of other methods used to modulate ACC.
| Method | Target | Mechanism of Action | Advantages | Disadvantages/Considerations |
| CP-640186 | ACC1 & ACC2 Protein | Reversible, allosteric inhibition of the carboxyltransferase (CT) domain[1][9]. | Rapid onset of action, dose-dependent, reversible, cell-permeable, and suitable for in vivo studies[7][8]. | Potential for off-target effects at high concentrations; does not distinguish between isoforms. |
| ND-630 | ACC1 & ACC2 Protein | Allosteric inhibition of the biotin carboxylase (BC) domain, preventing essential dimerization of the enzyme[9][16]. | Different binding site than CP-640186, providing an alternative tool; highly potent[16]. | Also isozyme-nonselective; may have a different off-target profile than CP-640186[9]. |
| siRNA/shRNA | ACC1 and/or ACC2 mRNA | Post-transcriptional gene silencing, leading to protein knockdown. | Highly specific for the target isoform; allows for dissection of ACC1 vs. ACC2 roles. | Slower onset (requires 24-72 hours); potential for incomplete knockdown; may induce compensatory mechanisms. |
| Metformin/AICAR | Upstream Kinase (AMPK) | Indirectly activates AMPK, which then phosphorylates and inactivates ACC[4]. | Modulates the physiological regulatory pathway; good for studying upstream signaling. | Affects all AMPK downstream targets, not just ACC; effects are not specific to ACC inhibition. |
Conclusion
Analyzing phosphorylated ACC via Western blot in the context of CP-640186 treatment is a scientifically robust approach to understanding the compound's total cellular impact. While the drug acts as a direct allosteric inhibitor, the resulting p-ACC signal provides a valuable window into the activation of the cell's energy-sensing AMPK pathway. Success in this technically demanding assay hinges on a protocol specifically optimized for high-molecular-weight proteins, including the use of gradient gels, modified transfer conditions, and appropriate blocking reagents. By combining this validated protocol with a clear understanding of the underlying biology, researchers can generate reliable and insightful data to advance the study of metabolic disease and drug development.
References
- Benchchem. An In-depth Technical Guide to the Mechanism of Action of CP-640186. [URL: https://www.benchchem.com/product/b1216025]
- Selleck Chemicals. CP 640186 Acetyl-CoA carboxylase inhibitor. [URL: https://www.selleckchem.com/products/cp-640186.html]
- Ingebritsen, T. S., et al. (1994). Critical phosphorylation sites for acetyl-CoA carboxylase activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8073089/]
- MedchemExpress. CP-640186 | ACC Inhibitor. [URL: https://www.medchems.com/products/cp-640186.html]
- Fullerton, M. D., et al. (2013). Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin. Nature Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3769939/]
- Li, S., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Viruses. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9781878/]
- Wikipedia. Acetyl-CoA carboxylase. [URL: https://en.wikipedia.org/wiki/Acetyl-CoA_carboxylase]
- Patsnap Synapse. CP-640186 - Drug Targets, Indications, Patents. [URL: https://synapse.
- Winder, W. W., et al. (2000). Phosphorylation-activity relationships of AMPK and acetyl-CoA carboxylase in muscle. American Journal of Physiology-Endocrinology and Metabolism. [URL: https://journals.physiology.org/doi/full/10.1152/ajpendo.2000.279.2.E298]
- Benchchem. A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research. [URL: https://www.benchchem.com/product/b1216025]
- Wei, J., et al. (2017). ACC polymerization integrates regulatory signals. ResearchGate. [URL: https://www.researchgate.
- Harwood, H. J. Jr, et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12842871/]
- ResearchGate. How to solve problems with detecting pACC and ACC by western blotting?. [URL: https://www.researchgate.net/post/How_to_solve_problems_with_detecting_pACC_and_ACC_by_western_blotting]
- Liu, W., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189332/]
- Kerekes, A., et al. (2020). Treating the metabolic syndrome: Acetyl-CoA carboxylase inhibition. ResearchGate. [URL: https://www.researchgate.net/publication/343468593_Treating_the_metabolic_syndrome_Acetyl-CoA_carboxylase_inhibition]
- ResearchGate. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. [URL: https://www.researchgate.
- ResearchGate. Western Blotting: help clearing high background when probing for AMPK / ACC pathway proteins?. [URL: https://www.researchgate.
- Addgene Blog. Troubleshooting and Optimizing a Western Blot. [URL: https://blog.addgene.org/troubleshooting-and-optimizing-a-western-blot]
- Cell Signaling Technology. Western Blotting Troubleshooting Guide. [URL: https://www.cellsignal.com/applications/western-blot-wb/western-blot-troubleshooting]
- Cell Signaling Technology. Acetyl-CoA Carboxylase Antibody #3662. [URL: https://www.cellsignal.com/products/primary-antibodies/acetyl-coa-carboxylase-antibody/3662]
- Abcam. Western blot troubleshooting tips. [URL: https://www.abcam.com/protocols/western-blot-troubleshooting-tips]
- Pillai-Kastoori, L., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31980532/]
- NeoBiotechnologies. How to Validate Antibodies with Western Blot on a Budget. [URL: https://www.neobiotechnologies.com/blog/how-to-validate-antibodies-with-western-blot-on-a-budget/]
- LI-COR Biosciences. Best Practices for Validating Antibodies for Western Blotting. [URL: https://www.licor.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetyl-CoA Carboxylase Antibody | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: Benchmarking CP-640186 Against Clinical and Preclinical Counterparts
For researchers in the fields of metabolic disease, oncology, and beyond, the modulation of fatty acid metabolism represents a compelling therapeutic strategy. Acetyl-CoA carboxylase (ACC), a pivotal enzyme in this pathway, has emerged as a high-value target. This guide provides an in-depth comparison of CP-640186, a widely utilized preclinical tool compound, with other notable ACC inhibitors, including the clinically evaluated firsocostat and the discontinued clinical candidate PF-05175157. We will delve into their distinct mechanisms of action, compare their biochemical potency and cellular effects, and provide standardized experimental protocols to empower your research endeavors.
The Central Role of Acetyl-CoA Carboxylase in Lipid Metabolism
Acetyl-CoA carboxylase is a biotin-dependent enzyme responsible for the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in de novo fatty acid synthesis.[2][3] In mammals, two isoforms of ACC, ACC1 and ACC2, orchestrate a dual control over lipid metabolism.[4]
-
ACC1 , predominantly located in the cytosol of lipogenic tissues like the liver and adipose tissue, generates the malonyl-CoA pool for the synthesis of new fatty acids.[4]
-
ACC2 is primarily associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3][5]
By inhibiting both ACC isoforms, a compound can simultaneously halt the synthesis of new fats and promote the burning of existing ones, making ACC inhibitors an attractive therapeutic approach for a range of metabolic disorders.[6]
Caption: The dual role of ACC in fatty acid metabolism and its inhibition.
A Head-to-Head Comparison of ACC Inhibitors
The landscape of ACC inhibitors is diverse, with compounds varying in their mechanism of action, isoform selectivity, and stage of development. Here, we compare CP-640186 with two other significant inhibitors.
CP-640186: The Preclinical Workhorse
CP-640186 is a potent, isozyme-nonselective N-substituted bipiperidylcarboxamide that has been extensively used in preclinical research.[6][7]
-
Mechanism of Action: CP-640186 is a reversible, allosteric inhibitor that targets the carboxyltransferase (CT) domain of ACC.[8][9] Its binding is uncompetitive with respect to ATP and non-competitive with acetyl-CoA, citrate, and bicarbonate.[6]
-
Potency and In Vitro Effects: It inhibits rat liver ACC1 and skeletal muscle ACC2 with IC50 values of 53 nM and 61 nM, respectively.[6] In cell-based assays, CP-640186 has been shown to inhibit fatty acid and triglyceride synthesis in HepG2 cells and stimulate fatty acid oxidation in C2C12 myotubes.[6][8]
-
In Vivo Efficacy: In rodent models, oral administration of CP-640186 effectively lowers malonyl-CoA levels in the liver, muscle, and heart.[6] This leads to a dose-dependent inhibition of fatty acid synthesis and stimulation of whole-body fatty acid oxidation.[6] It has been used as a positive control in numerous studies investigating the therapeutic potential of ACC inhibition.[7]
Firsocostat (GS-0976): The Clinical Contender
Firsocostat, also known as GS-0976, is a liver-directed ACC inhibitor that has been evaluated in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH).[2][3][10]
-
Mechanism of Action: Unlike CP-640186, firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) dimerization site of ACC.
-
Clinical Development: In a Phase 2 clinical trial involving patients with NASH, 12 weeks of treatment with 20 mg of firsocostat daily resulted in a significant 29% relative reduction in liver fat content compared to placebo.[2][3][10] An open-label proof-of-concept study showed a 43% reduction in liver fat content.[2] However, the treatment was associated with an increase in plasma triglycerides, a class effect of ACC inhibitors.[2][3][10][11] More advanced clinical trials did not show a significant improvement in liver fibrosis.[11]
-
Adverse Effects: The most common adverse events reported were nausea, abdominal pain, and diarrhea.[2][12] A notable adverse effect was asymptomatic grade 3 or 4 elevations in triglycerides (>500 mg/dL) in some patients.[2][13]
PF-05175157: A Discontinued Clinical Candidate
PF-05175157 is a broad-spectrum ACC inhibitor that was under development by Pfizer for type 2 diabetes and acne vulgaris.[14][15][16]
-
Mechanism of Action: PF-05175157 is a potent inhibitor of both human ACC1 and ACC2.[17]
-
Potency: It exhibits IC50 values of 27.0 nM for human ACC1 and 33.0 nM for human ACC2.[17]
-
Clinical Development: The development of PF-05175157 was discontinued.[14][15] Phase 2 trials for type 2 diabetes were terminated or withdrawn.[14] Studies in acne vulgaris showed that it could reduce sebum production.[16] During clinical evaluation, unexpected reductions in platelet counts were observed in some participants.[18]
Quantitative Data Summary
| Inhibitor | Target Domain | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Development Stage | Key Findings |
| CP-640186 | Carboxyltransferase (CT) | ~55 (rat) | ~55 (rat) | Preclinical | Potent in vitro and in vivo inhibitor of fatty acid synthesis and stimulator of fatty acid oxidation.[6][8] |
| Firsocostat (GS-0976) | Biotin Carboxylase (BC) | 2.1 | 6.1 | Phase 2 | Reduced liver fat in NASH patients; associated with hypertriglyceridemia.[2][3][10] |
| PF-05175157 | Not Specified | 27.0 | 33.0 | Discontinued | Potent dual inhibitor; development halted due to adverse effects.[14][15][17] |
Experimental Protocols
To facilitate reproducible and rigorous research, we provide a detailed, step-by-step methodology for a common in vitro ACC inhibition assay.
In Vitro ACC Inhibition Assay (ADP-Glo™ Based)
This assay quantifies ACC activity by measuring the amount of ADP produced, which is directly proportional to the conversion of acetyl-CoA to malonyl-CoA.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in an enzymatic reaction. The amount of light generated is inversely proportional to the activity of the ACC enzyme.
Caption: A generalized workflow for an in vitro ACC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Prepare stock solutions of ATP, Acetyl-CoA, and Sodium Bicarbonate in the reaction buffer.
-
Serially dilute the test inhibitor (e.g., CP-640186) in DMSO to create a concentration gradient.
-
Prepare a solution of purified recombinant human ACC1 or ACC2 enzyme in reaction buffer.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 5 µL of the test inhibitor dilution (or DMSO for controls).
-
Add 20 µL of a substrate master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the ACC enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
The study of ACC inhibitors provides a compelling example of targeted drug development in metabolic diseases. CP-640186 remains an invaluable tool for preclinical research, offering a well-characterized profile for investigating the fundamental roles of ACC in various physiological and pathological processes. The clinical journey of firsocostat highlights both the potential efficacy of ACC inhibition in reducing hepatic steatosis and the challenge of managing on-target adverse effects like hypertriglyceridemia. The discontinuation of PF-05175157 underscores the importance of a thorough safety evaluation in drug development. For researchers, a clear understanding of the distinct properties of these inhibitors is crucial for designing informative experiments and interpreting results in the context of the broader field.
References
-
Alkhouri, N., Lawitz, E., Noureddin, M., DeFronzo, R., & Shulman, G. I. (2020). GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Expert Opinion on Investigational Drugs, 29(2), 135–141. [Link]
-
Alkhouri, N., Lawitz, E., Noureddin, M., DeFronzo, R., & Shulman, G. I. (2020). GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Expert Opinion on Investigational Drugs, 29(2), 135–141. [Link]
-
Gilead Sciences. (2017, October 26). Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis. Pharmaceutical Technology. [Link]
-
Alkhouri, N., Lawitz, E., Noureddin, M., DeFronzo, R., & Shulman, G. I. (2020). GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Scholars @ UT Health San Antonio. [Link]
-
Mavrogiannis, P., Papatheodoridi, M., & Papatheodoridis, G. (2022). Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit?. World Journal of Gastroenterology, 28(20), 2096–2104. [Link]
-
Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry, 12(6), 533–561. [Link]
-
Patsnap. (2024, June 21). What are ACC inhibitors and how do they work? Synapse. [Link]
-
Goossens, N., & Friedman, S. L. (2020). Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH. Hepatology, 71(4), 1133–1135. [Link]
-
Patsnap. (n.d.). PF-05175157. Synapse. Retrieved January 3, 2026, from [Link]
-
AdisInsight. (2023, November 5). PF 5175157. Springer. [Link]
-
Harwood, H. J., Jr., Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., Hargrove, D. M., Martin, K. A., Tracey, W. R., Chapman, J. G., Magee, W. P., Dalvie, D. K., Soliman, V. F., Martin, W. H., Mularski, C. J., & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. The Journal of Biological Chemistry, 278(38), 37099–37111. [Link]
- Smith, B. K., & L. Tong (Eds.). (2012). Chapter 16: ACC Inhibitors in Development. In Acetyl-CoA Carboxylase: A New Target for Metabolic Diseases.
-
Patsnap. (2024, June 21). What are ACC2 inhibitors and how do they work? Synapse. [Link]
-
Hasanatuludhhiyah, N., Mustika, A., Kalanjati, V. P., & Uemura, N. (2025). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cureus, 17(8), e78910. [Link]
-
ResearchGate. (n.d.). Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Retrieved January 3, 2026, from [Link]
-
Alber, B. E., & Spinka, M. (2011). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. Analytical Biochemistry, 411(1), 131–135. [Link]
-
Kim, D. H., Lee, J. Y., Kim, Y. J., Kim, M. J., Park, J. J., Kim, Y. M., Kim, J. S., Lee, J. Y., & Kim, J. S. (2019). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. International Journal of Molecular Medicine, 44(5), 1645–1656. [Link]
-
ClinicalTrials.gov. (2014). A 6-Week Study Of PF-05175157 In Type 2 Diabetes Mellitus. [Link]
-
Li, Z., Li, X., Liu, P., Liu, Y., Wang, Q., Li, Y., & Xiao, G. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
ResearchGate. (2025). Non-radioactive assay for acetyl-coa carboxylase activity. Retrieved January 3, 2026, from [Link]
-
Pfister, D., & Tacke, F. (2024). Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. Gut, 73(6), 1133–1145. [Link]
-
ResearchGate. (2025). Treating the metabolic syndrome: Acetyl-CoA carboxylase inhibition. Retrieved January 3, 2026, from [Link]
-
Esler, W. P., et al. (2019). Acetyl-coenzyme-A carboxylase inhibition shows early promise for acne vulgaris. MDedge. [Link]
-
iGEM. (n.d.). Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). Retrieved January 3, 2026, from [Link]
-
Reaction Biology. (n.d.). Carboxylase Assays Services. Retrieved January 3, 2026, from [Link]
-
Al-Tameemi, R. A., & Ben-Meir, A. (2021). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. ACS Omega, 6(41), 27088–27095. [Link]
-
Wang, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC Medicinal Chemistry, 13(9), 1121–1132. [Link]
-
ResearchGate. (n.d.). Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Retrieved January 3, 2026, from [Link]
Sources
- 1. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilead reports Phase II data of GS-0976 for nonalcoholic steatohepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PF-05175157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. PF 5175157 - AdisInsight [adisinsight.springer.com]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for CP-640186 in Metabolic Research: From Direct ACC Inhibition to Orthogonal Therapeutic Strategies
Introduction: The Central Role of Acetyl-CoA Carboxylase in Metabolic Homeostasis
Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes (T2DM), represent a growing global health crisis.[1][2] A key nexus in the pathophysiology of these conditions is the dysregulation of lipid metabolism. Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme, sits at a critical regulatory node of fatty acid metabolism.[3][4] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This product has two primary fates depending on its location:
-
In the cytosol , malonyl-CoA, produced by the ACC1 isoform , serves as the essential building block for de novo lipogenesis (DNL), the synthesis of new fatty acids.[4][5]
-
On the outer mitochondrial membrane , malonyl-CoA, largely produced by the ACC2 isoform , acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that gates the entry of long-chain fatty acids into the mitochondria for β-oxidation (FAO).[5][6]
By controlling both the synthesis and breakdown of fatty acids, ACC represents a highly attractive therapeutic target. Inhibition of ACC is hypothesized to simultaneously decrease fat production and increase fat burning, offering a powerful two-pronged approach to treating metabolic diseases.[7][8]
This guide provides a comprehensive overview of CP-640186, a benchmark non-selective ACC inhibitor, and explores a landscape of alternatives for researchers. We will compare other direct ACC inhibitors with varying selectivity profiles and delve into orthogonal approaches that target different, complementary pathways in metabolic disease.
The Benchmark: A Profile of CP-640186
CP-640186 is a potent, cell-permeable, and orally active N-substituted bipiperidylcarboxamide that functions as a reversible, allosteric inhibitor of both ACC1 and ACC2.[9][10] Its isozyme-nonselective nature allows it to exert a dual effect on lipid metabolism.[11]
-
Mechanism of Action: CP-640186 targets the carboxyltransferase (CT) domain of ACC.[12][13] Its binding is non-competitive with respect to acetyl-CoA, ATP, citrate, and bicarbonate, indicating it does not bind to the active sites for these substrates but to an allosteric site that modulates catalytic efficiency.[9][14]
-
Metabolic Consequences: By inhibiting both ACC1 and ACC2, CP-640186 reduces malonyl-CoA levels in both lipogenic (liver, adipose) and oxidative (muscle, heart) tissues.[10][14] This leads to a simultaneous inhibition of DNL and a stimulation of FAO.[11] In numerous preclinical models, this has been shown to reduce body weight, decrease liver fat, and improve insulin sensitivity.[10][15]
Signaling Pathway of ACC Inhibition
The following diagram illustrates the central role of ACC and the dual impact of a non-selective inhibitor like CP-640186.
Caption: Dual inhibition of ACC1 and ACC2 by CP-640186.
Quantitative Profile of CP-640186
| Parameter | Species / System | Value | Effect | Reference |
| IC₅₀ (ACC1) | Rat Liver | 53 nM | Enzyme Inhibition | [14][16] |
| IC₅₀ (ACC2) | Rat Skeletal Muscle | 61 nM | Enzyme Inhibition | [14][16] |
| EC₅₀ | HepG2 Cells | ~55 nM | Inhibition of Fatty Acid & TG Synthesis | [14][17] |
| EC₅₀ | C2C12 Cells | 57 nM | Stimulation of Fatty Acid Oxidation | [11][14] |
| ED₅₀ | ob/ob Mice | 4 mg/kg | Inhibition of Fatty Acid Synthesis | [11][14] |
| ED₅₀ | Rats | ~30 mg/kg | Stimulation of Whole Body FAO | [11][14] |
Part 1: Direct Alternatives - Other Acetyl-CoA Carboxylase Inhibitors
While CP-640186 is a valuable tool, the field has evolved with the development of new ACC inhibitors possessing different properties, such as isoform selectivity and improved pharmacokinetic profiles.
A. Other Non-Selective ACC Inhibitors
These compounds, like CP-640186, target both ACC isoforms. The primary differentiators often lie in their chemical structure, potency, and clinical development status.
-
Firsocostat (ND-630, GS-0976): A highly potent, allosteric inhibitor of both ACC1 and ACC2.[18] Firsocostat has been evaluated in clinical trials for NASH. While it effectively reduces liver fat, a common observation with potent ACC inhibitors is a dose-dependent increase in serum triglycerides, a potential safety concern that needs careful monitoring.[19] This hypertriglyceridemia is thought to result from complex downstream effects on lipid packaging and export.
-
PF-05175157: A potent dual ACC1/ACC2 inhibitor that advanced to human clinical studies.[8][18] Its development highlighted potential off-target effects, including unexpected reductions in platelet counts, which underscores the importance of thorough toxicological profiling for this class of compounds.[8]
-
ND-646: A potent and selective allosteric inhibitor of ACC1 and ACC2, often used as a research tool. It was developed as a more optimized analog of earlier compounds.[8][18]
-
MK-4074 & PF-05221304: These are newer generation dual inhibitors designed to be liver-specific.[15][18] The rationale behind this approach is to maximize the therapeutic effect on hepatic DNL and FAO while minimizing systemic exposure, potentially avoiding side effects like those seen with PF-05175157 or mitigating the increase in plasma triglycerides.[15]
B. Isoform-Selective ACC Inhibitors
The existence of two ACC isoforms raises a critical question: is dual inhibition necessary or even optimal? Researchers have developed isoform-selective compounds to dissect the specific roles of ACC1 and ACC2.
-
ACC1-Selective Inhibitors: The primary hypothesis for targeting ACC1 is to specifically block de novo lipogenesis in the liver, a key driver of NAFLD, without affecting fatty acid oxidation in peripheral tissues like muscle.[20] This could potentially reduce hepatic steatosis with a lower risk of systemic metabolic perturbations. Several preclinical compounds have been developed, with one study showing that a selective ACC1 inhibitor improved both hepatic steatosis and fibrosis in a NASH mouse model.[20] This suggests that targeting DNL alone may be sufficient to achieve significant therapeutic benefit.
-
ACC2-Selective Inhibitors (e.g., A-908292): The rationale for ACC2-selective inhibition is to enhance fatty acid oxidation in tissues like skeletal muscle and the heart, thereby increasing energy expenditure and reducing lipid accumulation.[6][18] This approach could be particularly beneficial for improving insulin sensitivity and treating obesity.[6] By sparing ACC1, these inhibitors would not directly block the synthesis of fatty acids required for normal cellular functions.
Comparative Data for Selected ACC Inhibitors
| Compound | Target(s) | IC₅₀ (Human ACC1) | IC₅₀ (Human ACC2) | Key Characteristics | Reference |
| CP-640186 | ACC1/ACC2 | ~60 nM | ~60 nM | Benchmark non-selective research tool | [10] |
| Firsocostat (ND-630) | ACC1/ACC2 | 2.1 nM | 6.1 nM | Highly potent; clinical evaluation in NASH | [18] |
| ND-646 | ACC1/ACC2 | 3.5 nM | 4.2 nM | Potent, selective allosteric research tool | [18] |
| MK-4074 | ACC1/ACC2 | ~3 nM | ~3 nM | Potent, liver-specific | [18] |
| ACC1 inhibitor Cmpd 1 | ACC1 | 0.58 nM | >10,000 nM | Highly selective for ACC1; anti-tumor efficacy | [21] |
| A-908292 | ACC2 | >30,000 nM | 38 nM | Highly selective for ACC2 | [18] |
Part 2: Orthogonal Approaches - Targeting Alternative Metabolic Pathways
While direct ACC inhibition is a valid strategy, the complexity of metabolic disease offers multiple points of intervention. For a comprehensive research program, it is crucial to consider alternatives that operate through entirely different mechanisms.
Caption: Diverse therapeutic targets for metabolic disease.
A. Nuclear Receptor Agonists
-
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid - OCA): FXR is a nuclear receptor highly expressed in the liver and gut that plays a central role in regulating bile acid, lipid, and glucose metabolism.[22] Agonists like OCA have been shown to improve liver histology in NASH patients, though they can be associated with side effects like pruritus and increased LDL cholesterol.[1][23]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists (e.g., Pioglitazone, Lanifibranor): PPARs are a family of nuclear receptors (α, δ, γ) that regulate gene expression involved in lipid metabolism and inflammation. Pioglitazone (a PPARγ agonist) is effective at improving insulin resistance and all features of NAFLD histology.[22] Newer pan-PPAR agonists like lanifibranor are in development to harness the benefits of activating multiple isoforms.[24]
B. Incretin-Based Therapies
-
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists (e.g., Semaglutide, Liraglutide): Originally developed for T2DM, these agents have shown profound effects on weight loss.[25] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety in the brain.[26][27] Their powerful systemic effects on glucose control and weight make them a cornerstone therapy for metabolic disease.[23]
C. Other Key Pathways
-
Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom): The THR-β receptor is predominantly expressed in the liver. Selective agonists like Resmetirom are designed to increase hepatic fat metabolism and reduce liver fat without causing the adverse cardiac and bone effects associated with non-selective thyroid hormone activation.[24]
-
Fibroblast Growth Factor 21 (FGF21) Analogs (e.g., Pegozafermin, Efruxifermin): FGF21 is a hormone that regulates glucose and lipid metabolism. Analogs are being developed to treat NASH by improving insulin sensitivity and reducing liver fat.[24][28]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin): These drugs, used for T2DM, block glucose reabsorption in the kidneys, leading to glucose excretion. This not only improves glycemic control but also contributes to weight loss and has shown benefits for liver enzymes and hepatic fat.[28]
Part 3: Experimental Protocols for Comparative Evaluation
To rigorously compare an alternative compound to CP-640186, a well-controlled in vivo study is essential. The following protocol provides a template for such an evaluation in a diet-induced obesity (DIO) mouse model, a standard for metabolic research.
Experimental Workflow Diagram
Caption: Workflow for in vivo comparison of metabolic drugs.
Detailed In Vivo Protocol
1. Animal Model and Induction:
-
Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Housing: House mice under standard 12-hour light/dark cycles with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
Vehicle: A common vehicle for CP-640186 is 0.5% methylcellulose with 0.1% Tween-80 in water. The test compound should be formulated in a vehicle appropriate for its solubility and stability.
-
Dosing: Administer compounds once daily via oral gavage for a predetermined period (e.g., 4-8 weeks). Include a vehicle control group, a positive control group (CP-640186, e.g., 10-30 mg/kg), and at least two dose levels of the test compound.
3. Key Endpoints and Methodologies:
-
A. Target Engagement (Acute Study):
-
Objective: To confirm the compound inhibits ACC in target tissues.
-
Procedure: A separate cohort of HFD-fed mice is given a single oral dose of the vehicle, CP-640186, or the test compound.
-
Endpoint: At a peak exposure time (e.g., 1-2 hours post-dose), collect liver and quadriceps muscle. Immediately freeze-clamp tissues in liquid nitrogen to halt metabolic activity.
-
Analysis: Quantify malonyl-CoA levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant reduction in malonyl-CoA versus the vehicle group demonstrates target engagement.[12]
-
-
B. Pharmacodynamic (PD) Effects (Chronic Study):
-
Objective: To measure the functional consequences of ACC inhibition on lipid metabolism.
-
De Novo Lipogenesis (DNL) Assay:
-
Procedure: Near the end of the chronic study, administer deuterated water (²H₂O) to the mice in their drinking water or via an IP injection.
-
Analysis: After a set period, isolate total lipids from the liver. Measure the incorporation of deuterium into newly synthesized fatty acids (e.g., palmitate) using Gas Chromatography-Mass Spectrometry (GC-MS). A reduction in deuterium incorporation indicates inhibition of DNL.
-
-
Fatty Acid Oxidation (FAO) Assay:
-
Procedure: This can be assessed ex vivo. Prepare fresh tissue homogenates (e.g., from soleus muscle) from chronically treated animals.
-
Analysis: Incubate the homogenates with ¹⁴C-labeled palmitate. Measure the production of ¹⁴C-CO₂ and acid-soluble metabolites. An increase in ¹⁴C products indicates enhanced FAO.[12]
-
-
-
C. Efficacy Endpoints (Chronic Study):
-
Metabolic Parameters: Monitor body weight and food intake weekly. Perform an oral glucose tolerance test (OGTT) at baseline and end-of-study to assess improvements in glucose homeostasis.
-
Terminal Analysis:
-
Liver Lipids: Collect liver tissue and measure total triglyceride content using a colorimetric assay.
-
Histology: Fix a section of the liver in formalin for Hematoxylin and Eosin (H&E) staining to assess inflammation and ballooning. Embed another section in OCT compound and freeze for Oil Red O staining to visualize neutral lipid accumulation.
-
Plasma Analysis: Collect blood and measure plasma levels of triglycerides, cholesterol, ALT, and AST to assess liver injury and dyslipidemia.
-
-
Conclusion and Future Outlook
CP-640186 remains a foundational research tool for studying the dual roles of ACC1 and ACC2 in metabolic disease. However, the landscape of therapeutic alternatives is rich and expanding. For researchers, the choice of a comparator or alternative compound depends heavily on the scientific question.
-
Direct ACC inhibitors , particularly liver-targeted and isoform-selective versions, offer a way to refine the therapeutic hypothesis and potentially mitigate the side effects observed with first-generation pan-ACC inhibitors.
-
Orthogonal approaches , such as GLP-1R or nuclear receptor agonists, provide entirely different, and often clinically validated, mechanisms to combat metabolic dysregulation.
The future of metabolic disease treatment will likely involve a multi-faceted approach. Combination therapies that pair direct metabolic modulators, like ACC inhibitors, with systemic agents that control appetite and insulin sensitivity, may offer the greatest therapeutic benefit.[3][29] Rigorous preclinical evaluation, using the types of comparative studies outlined here, is essential to identify the most promising strategies to advance toward clinical application.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here.
Sources
- 1. Drug Advances in NAFLD: Individual and Combination Treatment Strategies of Natural Products and Small-Synthetic-Molecule Drugs [mdpi.com]
- 2. Frontiers | Obesity and type 2 diabetes mellitus: connections in epidemiology, pathogenesis, and treatments [frontiersin.org]
- 3. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibitors of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 19. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 20. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The identification and pharmacological evaluation of potent, selective and orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Development for Nonalcoholic Fatty Liver Disease: Landscape and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. fattyliverfoundation.org [fattyliverfoundation.org]
- 25. cardiometabolichealth.org [cardiometabolichealth.org]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. Frontiers Publishing Partnerships | Obesity management for the treatment of type 2 diabetes: emerging evidence and therapeutic approaches [frontierspartnerships.org]
- 28. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors | Semantic Scholar [semanticscholar.org]
CP-640186: A Comparative Analysis of a Dual ACC Inhibitor Across Diverse Cell Lines
This guide provides an in-depth comparative analysis of CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). As researchers and drug development professionals, understanding the nuanced effects of a tool compound across different cellular contexts is paramount. This document moves beyond a simple recitation of facts to offer a synthesized, expert-driven perspective on the performance of CP-640186, grounded in publicly available experimental data.
Introduction: Targeting the Lipogenic Engine of Cancer
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key metabolic pathways often upregulated in tumors is de novo fatty acid synthesis (DNL). Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][2] Malonyl-CoA serves as a critical building block for the synthesis of fatty acids, which are essential for membrane production, energy storage, and signaling molecule synthesis.
There are two major isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a central role in DNL.[2] ACC2 is located on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation (FAO).[3] By inhibiting both ACC1 and ACC2, a dual inhibitor like CP-640186 can simultaneously shut down fatty acid synthesis and promote fatty acid oxidation, creating a powerful two-pronged attack on cancer cell metabolism.[3]
CP-640186 is a reversible, allosteric inhibitor that targets the carboxyltransferase (CT) domain of ACC.[3][4] Its inhibitory action is uncompetitive with respect to ATP and non-competitive with acetyl-CoA, citrate, and bicarbonate.[3][5] This guide will dissect the comparative efficacy of CP-640186 in various cell lines, providing a framework for its application in metabolic and cancer research.
The ACC Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of ACC in cellular metabolism and the mechanism of inhibition by CP-640186.
Caption: ACC Signaling Pathway and CP-640186 Inhibition.
Comparative Performance of CP-640186 Across Cell Lines
The efficacy of CP-640186 varies depending on the cellular context, particularly the cell line's reliance on de novo lipogenesis for survival and proliferation. The following table summarizes key performance metrics of CP-640186 in different cell lines based on published data.
| Cell Line | Cell Type | Parameter | Value | Reference |
| Rat Liver | Normal | IC₅₀ (ACC1) | 53 nM | [5][6] |
| Rat Skeletal Muscle | Normal | IC₅₀ (ACC2) | 61 nM | [5][6] |
| HepG2 | Human Hepatocellular Carcinoma | EC₅₀ (Fatty Acid Synthesis Inhibition) | 0.62 µM | [6] |
| EC₅₀ (Triglyceride Synthesis Inhibition) | 1.8 µM | [6] | ||
| C2C12 | Mouse Myoblast | EC₅₀ (Fatty Acid Oxidation Stimulation) | 57 nM | [6][7] |
| H460 | Human Non-Small Cell Lung Cancer | Effect on Cell Growth (20 µM, 48h) | ~30% decrease in cell number | [6] |
| MDA-MB-231 | Human Breast Adenocarcinoma | IC₅₀ (Antiproliferation) | 0.21 µM (for a similar ACC inhibitor) | [8] |
| A549 | Human Lung Carcinoma | IC₅₀ (Antiproliferation) | 0.22 µM (for a similar ACC inhibitor) | [8] |
| U87 EGFRvIII | Human Glioblastoma | Effect on Proliferation | Preferentially blunted proliferation compared to U87 | [9] |
Expert Insights:
The low nanomolar IC₅₀ values for both ACC1 and ACC2 in isolated enzyme assays confirm CP-640186 as a potent inhibitor.[5][6] In cellular assays, the EC₅₀ for stimulating fatty acid oxidation in C2C12 myoblasts is also in the nanomolar range, indicating efficient targeting of ACC2 in muscle cells.[6][7]
Head-to-Head Comparison with Other ACC Inhibitors
While CP-640186 is a valuable tool compound, other ACC inhibitors with different mechanisms of action exist. A direct comparison can inform experimental design.
| Inhibitor | Mechanism of Action | Target Domain | Key Characteristics |
| CP-640186 | Allosteric, Reversible | Carboxyltransferase (CT) | Isozyme-nonselective, well-characterized tool compound.[3][4] |
| ND-646 | Allosteric, Protein-Protein Interaction Inhibitor | Biotin Carboxylase (BC) | Prevents ACC dimerization, potent anti-tumor activity in NSCLC models.[4][10] |
| Soraphen A | Allosteric | Biotin Carboxylase (BC) | Natural product, impairs enzymatic oligomerization, shows anti-CSC activity.[11][12] |
| TOFA | Structural Inhibitor | Not specified | Cytotoxic to lung and colon tumor cells.[11] |
Expert Insights:
CP-640186 and ND-630 (a close analog of ND-646) represent two distinct classes of ACC inhibitors targeting different domains.[4] This can be leveraged in experimental setups to confirm that an observed phenotype is indeed due to ACC inhibition and not an off-target effect of a specific chemical scaffold. Soraphen A's ability to target cancer stem cells (CSCs) suggests that ACC inhibition may have therapeutic potential beyond simply halting the proliferation of the bulk tumor population.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of CP-640186 in cell culture.
General Experimental Workflow
Caption: General Workflow for Evaluating CP-640186 in Cell Lines.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a self-validating system as it includes both vehicle and positive controls to ensure the assay is performing as expected.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CP-640186 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of CP-640186. Include vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
De Novo Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This protocol validates target engagement by directly measuring the product of the pathway being inhibited.
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with various concentrations of CP-640186 as described above for 24 hours.
-
Radiolabeling: Add 1 µCi/mL of [¹⁴C]-acetic acid sodium salt to each well and incubate for 4 hours at 37°C.
-
Cell Lysis and Lipid Extraction: Wash the cells twice with cold PBS. Lyse the cells and extract total lipids using a 2:1 mixture of chloroform:methanol.
-
Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Protein Quantification: Quantify the protein content of the remaining aqueous phase using a BCA assay for normalization.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration and express the results as a percentage of the vehicle control.
Conclusion and Future Directions
CP-640186 is a potent and well-characterized dual inhibitor of ACC1 and ACC2, making it an invaluable tool for investigating the role of fatty acid metabolism in various physiological and pathological states. Its efficacy varies across different cell lines, with a pronounced effect in cells that are highly dependent on de novo lipogenesis for their growth and survival. This comparative guide provides a framework for selecting appropriate cell models and experimental approaches to study the effects of CP-640186.
Future research should aim to conduct more direct, head-to-head comparisons of CP-640186 with newer generation ACC inhibitors in a broader panel of cancer cell lines, including those with defined oncogenic drivers. Such studies will further elucidate the specific cellular contexts in which ACC inhibition is most effective and will guide the development of novel therapeutic strategies targeting cancer metabolism.
References
- Chen, W. Q., et al. (2014). The acetyl-CoA carboxylase enzyme: a target for cancer therapy?. Journal of biomedical research, 28(3), 167–176.
- Fang, F., et al. (2022). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology, 12, 982491.
- Wang, C., et al. (2010). Acetyl-CoA carboxylase-α as a novel target for cancer therapy. Frontiers in bioscience (Scholar edition), 2, 515–526.
-
Merck Millipore. (n.d.). ACC Inhibitor IV, CP-640186 - Calbiochem. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). CP-640186. Retrieved from [Link]
- Lin, H., et al. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Cell and Developmental Biology, 10, 853242.
-
Semantic Scholar. (n.d.). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. Retrieved from [Link]
- Harwood, H. J., Jr, et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. The Journal of biological chemistry, 278(39), 37099–37111.
-
ResearchGate. (n.d.). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Retrieved from [Link]
- Yang, M., et al. (2021). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV)
- Lin, H., et al. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Cell and Developmental Biology, 10, 853242.
-
ResearchGate. (n.d.). Acetyl-CoA carboxylases 1 and 2 show distinct expression patterns in rats and humans and alterations in obesity and diabetes. Retrieved from [Link]
- Zhang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC medicinal chemistry, 13(10), 1265–1273.
- Blanchard, C. Z., et al. (2012). A capillary electrophoretic assay for acetyl CoA carboxylase. Analytical and bioanalytical chemistry, 402(1), 329–336.
-
BPS Bioscience. (n.d.). ACC1 Assay Service. Retrieved from [Link]
- Tong, L., & Harwood, H. J., Jr. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of cellular biochemistry, 99(6), 1476–1488.
- Menendez, J. A., et al. (2011). Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells. EMBO molecular medicine, 3(12), 711–725.
Sources
- 1. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of CP-640186: A Comparative Guide to its Enzymatic Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic disease research, the precision of molecular probes is paramount. CP-640186 has emerged as a potent and valuable tool for investigating the roles of Acetyl-CoA Carboxylase (ACC) in cellular metabolism and disease. This guide provides a comprehensive analysis of the known cross-reactivity and selectivity of CP-640186, offering a comparative look at its enzymatic interactions to support rigorous experimental design and data interpretation.
CP-640186: A Potent, Non-Selective Inhibitor of ACC Isoforms
CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of the two major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1] ACC is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step of converting acetyl-CoA to malonyl-CoA.[2] By inhibiting both ACC1 and ACC2, CP-640186 dually impacts lipid metabolism: it curtails fatty acid synthesis and promotes fatty acid oxidation.[1]
The compound exhibits robust inhibitory activity against its primary targets, with IC50 values consistently in the nanomolar range across different species.[3][4][5] This potent, non-selective inhibition of ACC isoforms makes it an invaluable tool for studying the combined effects of targeting both enzymes.
Comparative Analysis of Enzymatic Activity
The following table summarizes the known inhibitory concentrations (IC50) and effective concentrations (EC50) of CP-640186 against its primary targets and its effects on related cellular processes. This quantitative data underscores its high potency for ACC1 and ACC2.
| Target/Process | Enzyme/Cell Type | IC50/EC50 Value | Reference(s) |
| Primary Targets | |||
| Acetyl-CoA Carboxylase 1 (ACC1) | Rat Liver | 53 nM | [2][3][4] |
| Acetyl-CoA Carboxylase 2 (ACC2) | Rat Skeletal Muscle | 61 nM | [2][3][4] |
| Cellular Effects | |||
| Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM | [2] |
| Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM | [2] |
| Fatty Acid Oxidation Stimulation | C2C12 cells | 57 nM | [2] |
| Fatty Acid Oxidation Stimulation | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [2] |
Known Cross-Reactivity and Off-Target Effects
Notably, CP-640186 has been shown to be selective against other carboxylases. One study demonstrated that it does not inhibit either pyruvate carboxylase or propionyl-CoA carboxylase, indicating a degree of specificity for its intended target family.[6]
An important off-target effect that has been identified is the ability of CP-640186 to increase α-tubulin acetylation in platelets.[7] This effect appears to be independent of its role in fatty acid synthesis and could influence microtubule dynamics, a crucial consideration when designing experiments in relevant cell types.[7]
The lack of extensive public data on the broader cross-reactivity of CP-640186 underscores the importance of careful experimental design. Researchers should consider the possibility of uncharacterized off-target effects, particularly when observing phenotypes that are not readily explained by the inhibition of ACC.
Experimental Protocol: Assessing Kinase Cross-Reactivity of a Small Molecule Inhibitor
To determine the cross-reactivity of a compound like CP-640186 against a panel of protein kinases, a robust and standardized assay methodology is essential. The following protocol outlines a typical in vitro kinase profiling experiment using a luminescence-based assay that measures ATP consumption.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels, detected as a decrease in luminescence, is indicative of kinase activity. The inhibitory effect of a compound is measured by its ability to prevent ATP consumption by the kinase.
Materials:
-
Purified recombinant kinases (a representative panel)
-
Kinase-specific substrates (peptides or proteins)
-
CP-640186 (or test compound) at various concentrations
-
Kinase reaction buffer (typically contains a buffer salt, MgCl2, and a source of ATP)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well white microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for in vitro kinase cross-reactivity screening.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of CP-640186 in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM). Also, include a vehicle control (DMSO only).
-
-
Reaction Setup:
-
In a 384-well white microplate, add the diluted CP-640186 or vehicle control to the appropriate wells.
-
Prepare a master mix for each kinase containing the kinase, its specific substrate, and the reaction buffer with ATP. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of inhibition.
-
Initiate the kinase reaction by adding the kinase master mix to each well of the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CP-640186 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
Conclusion
CP-640186 is a highly potent inhibitor of both ACC1 and ACC2, making it an essential tool for dissecting the roles of these enzymes in health and disease. While its selectivity against other carboxylases is good, the broader cross-reactivity profile, particularly against the kinome, is not extensively documented in the public domain. The noted off-target effect on tubulin acetylation warrants careful consideration in experimental design. For researchers utilizing this compound, a thorough understanding of its known interactions and the potential for uncharacterized off-target effects is crucial for the accurate interpretation of experimental results. The provided protocol for assessing kinase cross-reactivity offers a framework for laboratories to further characterize the selectivity of CP-640186 or other small molecule inhibitors.
References
-
Merck Millipore. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978. [Link]
-
Patsnap Synapse. CP-640186 - Drug Targets, Indications, Patents. [Link]
-
PubMed Central. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. [Link]
-
PubMed. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. [Link]
-
PubMed Central. Chemical Genetics of Acetyl-CoA Carboxylases. [Link]
-
PubMed. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186. [Link]
-
MDPI. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]
-
PubMed Central. Acetyl-CoA Carboxylases and Diseases. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
A Head-to-Head Comparison of In Vivo Efficacy: CP-640186 and Novel Acetyl-CoA Carboxylase Inhibitors
For researchers in metabolic diseases and oncology, the selection of a potent and reliable tool compound is critical for elucidating the in vivo roles of therapeutic targets. Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis, has emerged as a compelling target. This guide provides an in-depth, objective comparison of the in vivo efficacy of the well-characterized ACC inhibitor, CP-640186, with other notable alternatives, supported by experimental data from peer-reviewed studies.
Mechanism of Action: A Convergent Strategy on a Key Metabolic Node
Both CP-640186 and its comparators are potent inhibitors of the two major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] This dual inhibition leads to a powerful two-pronged effect on lipid metabolism: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation.[1][3]
-
Inhibition of Fatty Acid Synthesis: In tissues with high rates of lipogenesis, such as the liver and adipose tissue, the inhibition of ACC1 reduces the cytosolic pool of malonyl-CoA, the essential building block for fatty acid synthesis.[1]
-
Stimulation of Fatty Acid Oxidation: ACC2, located on the outer mitochondrial membrane, produces a localized pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1). CPT1 is the gatekeeper for long-chain fatty acid entry into the mitochondria for β-oxidation. By inhibiting ACC2, these compounds reduce malonyl-CoA levels, relieving the brake on CPT1 and thereby promoting the burning of fatty acids for energy.[1][3]
This dual mechanism underscores the therapeutic potential of ACC inhibitors in metabolic disorders characterized by ectopic fat accumulation and in cancers with a high demand for lipids.[3][4]
Signaling Pathway of ACC Inhibition
Caption: Inhibition of ACC1 and ACC2 by CP-640186 blocks fatty acid synthesis and promotes fatty acid oxidation.
Comparative In Vivo Efficacy of ACC Inhibitors
The following tables summarize the in vivo efficacy of CP-640186 and its key comparators, ND-630 (also known as Firsocostat or GS-0976) and ND-646, in various preclinical models.
Table 1: Efficacy in Metabolic Disease Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| CP-640186 | Sucrose-fed rats | 3 weeks, oral | Dose-dependently reduced liver, muscle, and adipose triglycerides; reduced body weight via selective fat reduction; improved insulin sensitivity. | [3] |
| Sprague-Dawley rats | Acute, oral | Lowered hepatic, soleus, quadriceps, and cardiac muscle malonyl-CoA with ED50s of 55, 6, 15, and 8 mg/kg, respectively. Stimulated whole-body fatty acid oxidation with an ED50 of ~30 mg/kg. | [5] | |
| ob/ob mice | Acute, oral | Inhibited fatty acid synthesis with an ED50 of 4 mg/kg. | [5][6] | |
| ND-630 | Diet-induced obese rats | 4 weeks, daily oral gavage | Reduced hepatic steatosis, improved insulin sensitivity, reduced weight gain without affecting food intake, and favorably modulated dyslipidemia. | [3][5] |
| Zucker diabetic fatty rats | Chronic, oral | Reduced hepatic steatosis, improved glucose-stimulated insulin secretion, and reduced hemoglobin A1c by 0.9%. | [3][5] |
Table 2: Efficacy in Oncology Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| ND-646 | NSCLC xenograft mice | Chronic, oral (25 mg/kg BID or 50 mg/kg QD for 31 days) | Inhibited tumor growth. | [7][8] |
| Genetically engineered mouse models of NSCLC (Kras;Trp53-/- and Kras;Stk11-/-) | Chronic, oral | Markedly suppressed lung tumor growth as a single agent and in combination with carboplatin. | [7][9] |
Table 3: Efficacy in a Viral Infection Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| CP-640186 | DENV2-infected IFNAR−/−C57Bl/6 mice | Daily oral gavage | Dose-dependently increased survival rates (34% at 2 mg/kg/day, 66% at 5 mg/kg/day, and 84% at 10 mg/kg/day). Reduced viral load in various organs. | [7] |
In Vivo Pharmacokinetics: A Comparative Overview
Understanding the pharmacokinetic properties of these inhibitors is crucial for designing effective in vivo experiments.
Table 4: Pharmacokinetic Parameters
| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Plasma Half-life (h) | Reference(s) |
| CP-640186 | Sprague-Dawley rat | 10 mg/kg, oral | 1.0 | 345 | 39 | 1.5 | [5] |
| ob/ob mouse | 10 mg/kg, oral | 0.25 | 2177 | 50 | 1.1 | [5] | |
| PF-05175157 | Rat | 3 mg/kg, oral | - | - | 40 | - | [4] |
| Dog | 3 mg/kg, oral | - | - | 54 | - | [4] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo studies evaluating ACC inhibitors, the following detailed protocols are provided as a starting point, based on methodologies reported in the literature.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies of ACC inhibitors.
Protocol 1: Evaluation of In Vivo Efficacy in a Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model and Diet:
-
Use male Sprague-Dawley rats or C57BL/6J mice.
-
Induce obesity and metabolic syndrome by feeding a high-fat diet (45-60% kcal from fat) for 8-16 weeks.[2]
-
-
Compound Preparation and Administration:
-
Prepare CP-640186 or comparator compounds in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose.[2]
-
Administer the compound daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Include a vehicle-treated control group.
-
-
Efficacy Endpoints:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine fat and lean body mass using techniques like DEXA or MRI.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess insulin sensitivity.
-
Blood Chemistry: Collect blood samples to measure plasma glucose, insulin, triglycerides, and other relevant metabolic markers.
-
Tissue Analysis: At the end of the study, harvest liver, adipose tissue, and muscle.
-
Measure tissue triglyceride content.
-
Quantify malonyl-CoA levels via LC-MS/MS to confirm target engagement.[2]
-
-
Protocol 2: Measurement of In Vivo Fatty Acid Synthesis
-
Animal Preparation:
-
Use mice or rats from the efficacy study (Protocol 1) or a separate cohort.
-
-
Tracer Administration:
-
Administer a bolus of ³H₂O via intraperitoneal injection.
-
-
Tissue Collection and Lipid Extraction:
-
After a designated time (e.g., 1 hour), euthanize the animals and collect liver and adipose tissue.
-
Extract total lipids from the tissues using a standard method (e.g., Folch extraction).
-
-
Quantification:
-
Measure the incorporation of ³H into the fatty acid fraction of the lipid extract using liquid scintillation counting.
-
Normalize the data to the specific activity of ³H in body water.
-
Protocol 3: Measurement of In Vivo Fatty Acid Oxidation
-
Animal Preparation:
-
Fast animals overnight to increase reliance on fatty acid oxidation.
-
-
Tracer Administration:
-
Administer a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to albumin, via intravenous or intraperitoneal injection.
-
-
CO₂ Collection:
-
Place the animal in a metabolic chamber designed to capture expired air.
-
Trap the expired ¹⁴CO₂ in a trapping solution (e.g., a mixture of phenethylamine and methanol).
-
-
Quantification:
-
Measure the amount of trapped ¹⁴CO₂ using liquid scintillation counting.
-
The rate of ¹⁴CO₂ production reflects the rate of whole-body fatty acid oxidation.[2]
-
Concluding Remarks
CP-640186 has proven to be a valuable tool for investigating the in vivo consequences of ACC inhibition. The emergence of alternative compounds, such as ND-630 and ND-646, provides researchers with a broader toolkit to probe the therapeutic potential of targeting fatty acid metabolism. The choice of inhibitor will depend on the specific research question, the desired pharmacokinetic profile, and the disease model being employed. The experimental protocols outlined in this guide provide a robust framework for conducting rigorous in vivo comparisons and advancing our understanding of the role of ACC in health and disease.
References
- An In-depth Technical Guide to the Mechanism of Action of CP-640186 - Benchchem.
- Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed Central.
- Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC - NIH.
- Inhibition of acetyl-CoA Carboxylase Suppresses Fatty Acid Synthesis and Tumor Growth of Non-Small-Cell Lung Cancer in Preclinical Models - PubMed.
- A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research - Benchchem.
- CP 640186 Acetyl-CoA carboxylase inhibitor - Selleck Chemicals.
- ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 - Merck Millipore.
- Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed.
- Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC.
- Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC - PubMed Central.
- What are ACC inhibitors and how do they work? - Patsnap Synapse.
- PF-05175157 | Acetyl-CoA Carboxylase Inhibitor | MedChemExpress.
- PF-05175157 Acetyl-CoA carboxylase inhibitor - Selleck Chemicals.
- Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - NIH.
Sources
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CP-640186 and PF-05221304 for In Vivo Metabolic Research
A Senior Application Scientist's Guide to Selecting the Optimal Acetyl-CoA Carboxylase Inhibitor
For researchers navigating the complexities of metabolic diseases such as non-alcoholic steatohepatitis (NASH), the choice of the right chemical probe is critical for elucidating disease mechanisms and evaluating therapeutic strategies. Acetyl-CoA carboxylase (ACC), a pivotal enzyme in fatty acid metabolism, has emerged as a key therapeutic target.[1][2] This guide provides an in-depth, objective comparison of two widely utilized ACC inhibitors, CP-640186 and PF-05221304 (also known as clesacostat), to empower researchers in making informed decisions for their in vivo studies.
The Central Role of ACC in Lipid Metabolism
Acetyl-CoA carboxylase exists in two main isoforms, ACC1 and ACC2, both of which are pivotal in regulating the synthesis and oxidation of fatty acids.[3] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL).[3]
-
ACC1 , found predominantly in the cytoplasm of lipogenic tissues like the liver and adipose tissue, provides the malonyl-CoA pool for the synthesis of new fatty acids.[3][4]
-
ACC2 is located on the outer mitochondrial membrane, primarily in oxidative tissues such as skeletal muscle and the heart. The malonyl-CoA it produces acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3]
By inhibiting both ACC1 and ACC2, compounds like CP-640186 and PF-05221304 can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation, making them valuable tools for studying metabolic disorders.[3][5]
Head-to-Head Comparison: CP-640186 vs. PF-05221304
While both compounds are potent, dual inhibitors of ACC1 and ACC2, they exhibit key differences in their properties and development history that are crucial for in vivo study design.
| Feature | CP-640186 | PF-05221304 (Clesacostat) |
| Primary Characteristic | Isozyme-nonselective ACC inhibitor.[6][7] | Liver-targeted, isozyme-nonselective ACC inhibitor.[8][9][10] |
| Mechanism of Action | Allosteric, reversible inhibitor of both ACC1 and ACC2.[3][11] Inhibition is uncompetitive with respect to ATP and non-competitive with acetyl-CoA and citrate.[3][6][12] | Allosteric, reversible, dual inhibitor of ACC1 and ACC2.[5][13] Inhibition is noncompetitive with respect to ATP, acetyl-CoA, and bicarbonate.[14] |
| In Vitro Potency (IC50) | ~53 nM (rat ACC1), ~61 nM (rat ACC2).[6][7][11] | ~12.4 nM (human ACC1), ~8.7 nM (human ACC2).[14] |
| In Vivo Efficacy | Reduces malonyl-CoA in liver and muscle.[6][12] Inhibits fatty acid synthesis and stimulates fatty acid oxidation in rodents.[6][12] ED50 for fatty acid synthesis inhibition: 4-13 mg/kg in mice and rats.[6][11][12] | Reduces hepatic malonyl-CoA and de novo lipogenesis in rats (ED50 ~5-7 mg/kg).[14] Reduces steatosis, inflammation, and fibrosis in rodent models of NASH.[14][15] |
| Pharmacokinetics (Rat) | T½: ~1.5 h; Oral Bioavailability: ~39%.[6][11] | T½: ~14-18 h (in humans); designed for liver targeting.[9][10] |
| Key Differentiator | A widely used tool compound for systemic ACC inhibition studies.[1][16][17][18][19] | Designed for hepatoselectivity to minimize systemic side effects, such as thrombocytopenia, observed with other ACC inhibitors.[20][21] |
| Reported Side Effects | High systemic exposure can lead to developmental defects in preclinical models.[21] | At higher doses (≥40 mg/day in humans), can cause asymptomatic increases in serum triglycerides and declines in platelet count.[9][10] |
| Clinical Development | Preclinical tool compound.[22] | Investigational compound developed for NASH, has undergone Phase 2 clinical trials.[5][21] |
Causality Behind Experimental Choices: Why Choose One Over the Other?
The primary distinction for researchers lies in the systemic versus liver-targeted nature of these inhibitors.
Choose CP-640186 when:
-
The research question involves understanding the effects of systemic ACC inhibition across multiple tissues (e.g., liver, muscle, adipose).
-
The study is exploratory and aims to establish the broad physiological consequences of inhibiting both ACC isoforms without tissue restriction.
-
The experimental model is short-term, and the potential for off-target effects due to broad distribution is considered acceptable for the study's scope.
Choose PF-05221304 (Clesacostat) when:
-
The research is specifically focused on hepatic lipid metabolism and liver-centric diseases like NASH.[5][8][14]
-
The goal is to minimize confounding effects from ACC inhibition in peripheral tissues, such as skeletal muscle or bone marrow.[10]
-
The study design is long-term, and mitigating potential systemic side effects like thrombocytopenia (a known class effect of systemic ACC inhibitors) is a priority.[20][21] The liver-targeting design of PF-05221304 was a direct result of learnings from earlier, more systemic inhibitors, aiming to improve the therapeutic window.[20]
Experimental Protocol: A Self-Validating System for In Vivo Evaluation
This protocol provides a robust framework for evaluating the efficacy of an ACC inhibitor in a diet-induced obesity (DIO) mouse model, a standard and relevant model for studying metabolic disease.
Step-by-Step Methodology:
-
Animal Model and Diet:
-
Use male C57BL/6J mice, a common strain for metabolic studies.
-
Induce obesity and hepatic steatosis by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-16 weeks.[1] This duration is critical to establish a disease-relevant phenotype.
-
-
Compound Preparation and Administration:
-
Prepare a suspension of CP-640186 or PF-05221304 in a suitable vehicle, such as 0.5% methylcellulose.[1][18][19]
-
Randomize mice into treatment groups (n=8-10 per group for statistical power) and administer the compound or vehicle daily via oral gavage. Doses for CP-640186 typically range from 10-100 mg/kg.[7][18][19]
-
-
In-Life Monitoring (Self-Validation Check):
-
Measure body weight and food intake weekly. A significant reduction in body weight or fat mass without a corresponding decrease in food intake can indicate a primary effect on energy expenditure, validating the compound's metabolic action.[17]
-
Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) before and after the treatment period to assess improvements in glucose homeostasis and insulin sensitivity.[17]
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect blood via cardiac puncture for plasma analysis of triglycerides, cholesterol, insulin, and liver enzymes (ALT/AST).
-
Harvest tissues such as the liver, skeletal muscle, and adipose tissue. Flash-freeze a portion for biochemical and molecular analysis and fix another portion in formalin for histology.
-
Causality Check: Quantify malonyl-CoA levels in the liver and muscle using LC-MS/MS. A significant reduction in malonyl-CoA in the treatment groups directly validates target engagement by the inhibitor.[6][12]
-
Assess hepatic steatosis via histological staining (H&E and Oil Red O) and quantify liver triglyceride content.
-
Analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1) and fatty acid oxidation (e.g., Cpt1a, Ppara) in the liver via qPCR to confirm the expected downstream mechanistic effects.
-
Conclusion and Recommendations
Both CP-640186 and PF-05221304 are potent and effective dual ACC inhibitors for in vivo research. The choice between them is not about superiority but about aligning the tool with the scientific question.
-
CP-640186 remains an excellent and cost-effective tool for fundamental research on the systemic roles of ACC in metabolism.
-
PF-05221304 (Clesacostat) represents a more refined tool, specifically engineered for liver-focused research where minimizing systemic effects is paramount. Its development history provides a clear rationale for its hepatoselective design, making it particularly suitable for translational studies related to NASH and other hepatic metabolic diseases.[20][21]
By carefully considering the specific aims of their study and the distinct profiles of these two inhibitors, researchers can enhance the precision and clinical relevance of their in vivo experiments.
References
- Selleck Chemicals. PF-05221304 Acetyl-CoA carboxylase inhibitor. [URL: https://www.selleckchem.com/products/pf-05221304.html]
- Lawitz, E. et al. (2020). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study. Clinical Pharmacology in Drug Development, 9(4), 514-526. [URL: https://pubmed.ncbi.nlm.nih.gov/32067272/]
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of CP-640186. [URL: https://www.benchchem.com/product/b1154]
- Lawitz, E. J., et al. (2020). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7217030/]
- Clarke, S. D. (2022). Pharmacokinetics, mass balance, metabolism, and excretion of the liver-targeted acetyl-CoA carboxylase inhibitor PF-05221304 (clesacostat) in humans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35416479/]
- Selleck Chemicals. CP 640186 Acetyl-CoA carboxylase inhibitor. [URL: https://www.selleckchem.com/products/cp-640186.html]
- MedchemExpress. CP-640186 | ACC Inhibitor. [URL: https://www.medchemexpress.com/cp-640186.html]
- Merck Millipore. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978. [URL: https://www.emdmillipore.com/US/en/product/ACC-Inhibitor-IV-CP-640186-Calbiochem,EMD_BIO-533978]
- Wikipedia. Clesacostat. [URL: https://en.wikipedia.
- ResearchGate. (2020). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study. [URL: https://www.researchgate.net/publication/339331818_Safety_Tolerability_Pharmacokinetics_and_Pharmacodynamics_of_a_Liver-Targeting_Acetyl-CoA_Carboxylase_Inhibitor_PF-05221304_A_Three-Part_Randomized_Phase_1_Study]
- Patsnap Synapse. CP-640186 - Drug Targets, Indications, Patents. [URL: https://www.
- Esler, W. P. et al. (2020). Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems. Cellular and Molecular Gastroenterology and Hepatology, 10(3), 599-617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7509217/]
- ResearchGate. PF-05221304, a dual acetyl-CoA carboxylase 1/2 (ACC1/2) inhibitor, is a... [URL: https://www.researchgate.net/figure/PF-05221304-a-dual-acetyl-CoA-carboxylase-1-2-ACC1-2-inhibitor-is-a-promising_fig2_351226078]
- National Institutes of Health. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10869687/]
- Gut. (2024). Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. [URL: https://gut.bmj.com/content/73/1/195]
- BenchChem. (2025). A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research. [URL: https://www.benchchem.com/blogs/a-head-to-head-comparison-of-two-potent-acc-inhibitors-cp-640186-and-nd-630-for-in-vivo-research]
- ResearchGate. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. [URL: https://www.researchgate.net/publication/323382900_Optimizing_the_BenefitRisk_of_Acetyl-CoA_Carboxylase_ACC_Inhibitors_Through_Liver_Targeting]
- Harwood Jr, H. J. et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. [URL: https://pubmed.ncbi.nlm.nih.gov/12842871/]
- Esler, W. P. et al. (2020). Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32526482/]
- Wang, Z. et al. (2021). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI. [URL: https://www.mdpi.com/1999-4915/13/11/2275]
- ResearchGate. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. [URL: https://www.researchgate.
- Tong, L. & Harwood Jr, H. J. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1626557/]
- Spandidos Publications. (2020). Inhibition of acetyl‑CoA carboxylase by PP‑7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet‑induced obesity. [URL: https://www.
- National Institutes of Health. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248834/]
- Takeda Pharmaceutical Company Limited. (2021). Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34535562/]
- World Journal of Gastroenterology. (2021). Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit?. [URL: https://www.wjgnet.com/1007-9327/full/v27/i39/6522.htm]
- Tziomalos, K. & Athyros, V. G. (2021). Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit?. World Journal of Gastroenterology, 27(39), 6522-6526. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8554398/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clesacostat - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CP-640186 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of CP 640186
Introduction: As researchers dedicated to advancing drug development, our work with potent molecules like CP 640186, a powerful acetyl-CoA carboxylase (ACC) inhibitor, demands the highest standards of scientific rigor and safety.[1][2] The integrity of our research extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and are designed to be adaptable to your institution's specific Environmental Health & Safety (EHS) protocols.
Section 1: Understanding the Compound: Properties and Hazards
Before addressing disposal, a thorough understanding of the subject compound is paramount. This compound is a complex, non-isozyme selective, bipiperidylcarboxamide-derived molecule.[3] Its primary mechanism of action is the allosteric inhibition of ACC1 and ACC2, key enzymes in fatty acid metabolism.[4] While specific toxicology data is limited, its high potency and biological activity necessitate that it be handled as a potentially hazardous compound.
Causality of Handling Precautions: The potent biological effect at nanomolar concentrations (IC₅₀ values of 53 nM and 61 nM for rat ACC1 and ACC2, respectively) means that even minute quantities could have unintended biological effects if improperly handled or released.[1][3] Therefore, all waste streams containing this compound must be considered biologically active.
Key Compound Characteristics:
| Property | Data | Source(s) |
| Formal Name | [(3R)-1'-(9-anthracenylcarbonyl) [1,4'-bipiperidin]-3-yl]-4-morpholinyl-methanone | [5][6] |
| Molecular Formula | C₃₀H₃₅N₃O₃ | |
| Formula Weight | 485.6 g/mol | [5][6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [5][7] |
| Storage | Store at -20°C for long-term stability | [5] |
Section 2: The Core Principles of this compound Waste Management
The disposal strategy for this compound is built on four pillars of laboratory safety: Segregation, Containment, Labeling, and Documentation. This systematic approach prevents accidental reactions, protects waste handlers, and ensures regulatory compliance.
Segregation: The First Line of Defense
Proper segregation is the most critical step. Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the final disposal process. For this compound, waste must be segregated based on its physical form and the presence of other chemicals.
-
Why Segregate? The primary disposal route for complex organic molecules like this compound is high-temperature incineration by a licensed hazardous waste facility. Solvents are often used as fuel in this process. However, halogenated solvents (e.g., dichloromethane, chloroform) require special treatment during incineration to prevent the formation of toxic byproducts like dioxins. Therefore, non-halogenated solvent waste (like DMSO or ethanol solutions of this compound) must be kept separate from any halogenated waste streams.
Containment & Labeling: Ensuring Safe Transfer
All waste must be collected in appropriate, sealed, and clearly labeled containers.
-
Containment: Use only approved, chemically resistant containers. Liquid waste containers should never be filled more than 90% to allow for vapor expansion and prevent spills.[8] Solid waste should be collected in puncture-resistant containers or designated waste bags.[9]
-
Labeling: Every waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and any solvents present. Approximate concentrations or percentages should be included. This information is vital for the safety of EHS personnel and for proper disposal routing.
The following diagram illustrates the decision-making process for segregating different types of this compound waste.
Caption: Decision workflow for proper segregation of this compound waste.
Section 3: Step-by-Step Disposal Protocols
Universal Requirement: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable minimum) when handling this compound or its waste.
Protocol 3.1: Unused or Expired Solid this compound
This protocol applies to the original solid compound in its vial.
-
Do Not Attempt Neutralization: Due to the compound's complex structure, there are no standard, validated laboratory procedures for its chemical neutralization. Attempting to do so could create unknown, potentially more hazardous byproducts.
-
Containment: Ensure the original vial is tightly sealed. If the container is compromised, place it inside a larger, sealable container (an "overpack").
-
Labeling: Label the container clearly as "Hazardous Waste: Solid this compound".
-
Disposal: Transfer the labeled container to your institution's designated hazardous waste accumulation area for pickup by the EHS department.
Protocol 3.2: Solutions of this compound (in DMSO, Ethanol, etc.)
This protocol applies to stock solutions, experimental media, and any liquid rinsates containing the compound.
-
Segregation:
-
If the solvent is non-halogenated (e.g., DMSO, DMF, Ethanol), pour the waste into a designated "Non-Halogenated Organic Waste" container.
-
If the solvent is halogenated , use a separate "Halogenated Organic Waste" container.
-
-
Container Management: Use a funnel to avoid spills. Do not fill the container beyond 90% capacity.[8] Keep the container tightly sealed when not in use.
-
Labeling: Ensure the waste container's label is updated with "this compound" and the solvent(s) used.
-
Disposal: When full, move the sealed container to the hazardous waste accumulation area for EHS pickup.
Protocol 3.3: Contaminated Labware and PPE
This protocol applies to disposable items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, serological pipettes, gloves, and bench paper.
-
Collection: Place all contaminated solid items into a designated "Solid Chemical Waste" container. This is typically a puncture-resistant bucket or a clearly labeled, double-bagged waste receptacle.[9]
-
Avoid Sharps: Do not dispose of needles or razor blades in this waste stream. Use a dedicated sharps container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Solid Chemical Waste contaminated with this compound".
-
Disposal: Once full, seal the container/bag and transfer it to the hazardous waste accumulation area.
Section 4: Emergency Spill Procedures
Immediate and correct action during a spill is critical to mitigate exposure and contamination.
Small Spill (Solid Powder)
-
Alert & Isolate: Alert personnel in the immediate area. Avoid raising dust.
-
Decontaminate: Gently cover the spill with a paper towel dampened with a 70% ethanol solution. This prevents the powder from becoming airborne.
-
Clean: Carefully wipe the area from the outside in. Place all contaminated materials into the "Solid Chemical Waste" container.
-
Final Rinse: Wipe the area again with a fresh, dampened paper towel. Dispose of it as hazardous waste.
Small Spill (Liquid Solution)
-
Alert & Contain: Alert personnel. Use absorbent pads or vermiculite to surround and absorb the spill.
-
Clean: Collect the absorbent material using tongs or forceps and place it in the "Solid Chemical Waste" container.
-
Decontaminate: Wipe the spill area with a towel dampened with 70% ethanol, followed by a standard laboratory disinfectant if in a cell culture area. Dispose of all cleaning materials as hazardous waste.
The following diagram outlines the general response to a chemical spill.
Caption: A streamlined workflow for responding to a laboratory spill.
Section 5: The Final Authority: Your Institutional EHS
This guide provides a scientifically sound framework for the disposal of this compound. However, it is not a substitute for institutional policy and local regulations. The final authority on all waste disposal is your organization's Environmental Health & Safety (EHS) department.
Trust but Verify: Always consult your EHS office to confirm these procedures align with their specific requirements. They are your most valuable resource for ensuring safety and compliance. Disposal methods are ultimately dictated by federal, state, and local laws, and are carried out by licensed waste management professionals.[10][11]
By adhering to these rigorous standards, we uphold our commitment to safety, scientific integrity, and environmental stewardship, building trust in our practices from the bench to the broader community.
References
-
CP 640,186 (CAS Number: 591778-68-6) Safety Data Sheet. Cayman Chemical.
-
CP-640186 | Acetyl-CoA Carboxylase. TargetMol.
-
CP 640,186 | CAS 591778-68-6. Biomol.com.
-
ACC Inhibitor IV, CP-640186 - Calbiochem. Merck Millipore.
-
CP-640186 | ACC Inhibitor. MedchemExpress.com.
-
ACC Inhibitor IV, CP-640186. Sigma-Aldrich.
-
This compound Acetyl-CoA carboxylase inhibitor. Selleck Chemicals.
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH).
-
Biodegradation of sulfonamide antibiotics in sludge. PubMed.
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
-
Studies on sulfonamide degradation products. ResearchGate.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
Laboratory waste disposal. Freie Universität Berlin.
-
Treatment and disposal of chemical wastes in daily laboratory work. Natural Organic Process (NOP).
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. O.O. Bogomolets National Medical University.
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College.
-
Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI.
-
Application Notes and Protocols for CP-640186. BenchChem.
Sources
- 1. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. ptb.de [ptb.de]
- 11. reed.edu [reed.edu]
Navigating the Handling of CP-640186: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Researchers and drug development professionals handling novel compounds like CP-640186, a potent and selective Acetyl-CoA Carboxylase (ACC) inhibitor, are at the forefront of scientific discovery.[1][2] With this privilege comes the profound responsibility of ensuring personal and environmental safety. This guide provides a comprehensive framework for the safe handling of CP-640186, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining essential operational and disposal plans. Our approach is grounded in the established hierarchy of controls to mitigate risk at every stage of the research process.
Understanding the Compound: CP-640186
CP-640186 is a cell-permeable, orally active, and reversible inhibitor of ACC1 and ACC2. It is typically supplied as a light orange solid. While the Safety Data Sheet (SDS) for CP-640186 indicates that it is not classified as a hazardous substance, it provides crucial precautionary statements that underscore the need for careful handling. These include avoiding breathing dust and preventing contact with eyes and skin, necessitating the use of protective gloves, eye protection, and respiratory protection. As a potent research compound, a cautious approach to handling is paramount to minimize any potential for unforeseen biological effects.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE recommendations, it is essential to frame our safety protocol within the well-established hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For research involving a specific compound like CP-640186, elimination and substitution are generally not feasible. Therefore, our focus lies on robust engineering controls, stringent administrative procedures, and the correct use of PPE.
Personal Protective Equipment (PPE) for Handling CP-640186
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. Given that CP-640186 is a powdered substance, the primary risks are inhalation of airborne particles and dermal contact.[3]
| PPE Component | Specifications and Rationale |
| Gloves | Type: Nitrile gloves are a suitable choice for handling small quantities of powdered chemicals.[4] Practice: Double-gloving is recommended, especially when weighing or transferring the compound, to provide an additional barrier and a means of safe doffing in case of contamination. |
| Eye Protection | Type: Chemical splash goggles that provide a seal around the eyes are essential to protect against airborne particles.[4] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes, such as when preparing solutions.[5] |
| Respiratory Protection | Type: For weighing and handling the powder outside of a containment system, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of airborne particulates.[6] For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) offers a higher level of protection.[6] |
| Protective Clothing | Type: A disposable lab coat or a dedicated lab coat with long sleeves and a closed front should be worn to protect the skin and personal clothing.[3] For larger-scale operations, disposable coveralls may be necessary.[5] |
| Footwear | Type: Closed-toe shoes are a standard requirement in any laboratory setting. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring the integrity of the research.
Preparation and Weighing
-
Designated Area: All handling of powdered CP-640186 should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of inhalation.[7]
-
Donning PPE: Before handling the compound, don the appropriate PPE in the following order: lab coat, inner gloves, N95 respirator or PAPR, eye protection, and outer gloves.
-
Weighing: Use a balance inside the fume hood or CVE. Handle the container of CP-640186 with care to avoid creating dust. Use a spatula to transfer the powder.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
Experimental Procedures
-
Contained Systems: Whenever possible, perform reactions and manipulations in closed or contained systems.
-
Avoid Contamination: Use dedicated glassware and equipment for handling CP-640186.
-
Doffing PPE: After completing the work, doff PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, respirator, and finally the inner gloves. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill of powdered CP-640186, the primary goal is to prevent the powder from becoming airborne.[8]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Gently Cover the Spill: If the spill is small, gently cover it with damp paper towels to prevent the powder from becoming airborne.[9] Do not use a dry brush or towel.
-
Clean the Area: For larger spills, use a HEPA-filtered vacuum cleaner designated for hazardous dust. If a vacuum is not available, wet the spilled material with a suitable solvent (e.g., water or ethanol, if compatible) and then absorb the slurry with an inert absorbent material.[10]
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All contaminated materials, including paper towels, absorbent material, and disposable PPE, must be collected in a sealed, labeled hazardous waste container.[11]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for CP-640186 to the medical personnel.
Disposal Plan: Managing CP-640186 Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12]
-
Waste Segregation: All waste contaminated with CP-640186, including unused compound, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.[13]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for hazardous waste.[14] The label should include "Hazardous Waste" and the chemical name "CP-640186".[13]
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[15] Do not dispose of CP-640186 down the drain or in the regular trash.[11]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with CP-640186 while upholding the highest standards of laboratory safety and scientific integrity.
References
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- BenchChem. (n.d.). Proper Disposal Procedures for Research Compounds: A General Guide.
- WIT Press. (n.d.). Handling of high potency drugs: process and containment.
- Duke Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Origin Compounds. (n.d.). Storage & Handling Guidelines.
- Elementor. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
- NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CD BioGlyco. (n.d.). Acetyl-CoA carboxylase inhibitor, CP-640186 hydrochloride, Purity ≥98%.
- MedchemExpress. (n.d.). CP-640186 | ACC Inhibitor.
- Sigma-Aldrich. (n.d.). ACC Inhibitor IV, CP-640186.
- Cayman Chemical. (n.d.). CP 640,186 (CAS Number: 591778-68-6).
- Selleck Chemicals. (n.d.). CP 640186 Acetyl-CoA carboxylase inhibitor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. globalresearchchem.com [globalresearchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
